molecular formula C6H3ClINO2 B3024577 1-Chloro-2-iodo-4-nitrobenzene CAS No. 74534-15-9

1-Chloro-2-iodo-4-nitrobenzene

Cat. No.: B3024577
CAS No.: 74534-15-9
M. Wt: 283.45 g/mol
InChI Key: LOQLBMYYBHCMJJ-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-4-nitrobenzene is a useful research compound. Its molecular formula is C6H3ClINO2 and its molecular weight is 283.45 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 223078. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-iodo-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H3ClINO2/c7-5-2-1-4(9(10)11)3-6(5)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLBMYYBHCMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310250
Record name 1-chloro-2-iodo-4-nitrobenzene
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Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74534-15-9
Record name 74534-15-9
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Record name 1-chloro-2-iodo-4-nitrobenzene
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Record name 4-Chloro-3-iodonitrobenzene
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Foundational & Exploratory

physicochemical properties of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-iodo-4-nitrobenzene

Abstract

This compound is a poly-functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis sectors. Its strategic importance is highlighted by its role as a key intermediate in the synthesis of Vismodegib, a therapeutic agent targeting the Hedgehog signaling pathway.[1] This guide provides a comprehensive analysis of its core physicochemical properties, experimental characterization protocols, and critical insights into its synthesis and reactivity. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical, field-proven methodologies to serve as an authoritative resource for laboratory applications.

Introduction & Strategic Importance

Overview of this compound

This compound (CAS No: 74534-15-9) is a halogenated nitroaromatic compound.[1][2][3] The arrangement of its substituents—a chloro group, an iodo group, and a nitro group on a benzene ring—creates a unique electronic and steric profile. This profile dictates its reactivity, making it a versatile building block in multi-step organic synthesis. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the distinct reactivities of the C-I and C-Cl bonds allow for selective, sequential transformations, such as metal-catalyzed cross-coupling reactions.

Significance in Drug Discovery: The Vismodegib Case Study

The primary driver for the scientific interest in this compound is its application as a pivotal intermediate in the manufacturing of Vismodegib.[1] Vismodegib is a first-in-class drug that functions as a Hedgehog (Hh) signaling pathway inhibitor, approved for the treatment of certain types of basal cell carcinoma. The specific substitution pattern of this compound is essential for constructing the complex molecular architecture of Vismodegib, underscoring the compound's value in medicinal chemistry and process development.

Core Physicochemical Properties

Identity and Nomenclature

While the compound is systematically named this compound, it is crucial to note that chemical suppliers may occasionally list it under the IUPAC name 2-Chloro-1-iodo-4-nitrobenzene or the synonym 4-Chloro-3-iodonitrobenzene.[3][4][5] Researchers should always use the CAS Number 74534-15-9 for unambiguous identification.

Summary of Physicochemical Data

The known quantitative and qualitative properties of this compound are summarized below.

PropertyValueSource
CAS Number 74534-15-9[1][2][3]
Molecular Formula C₆H₃ClINO₂[3][4][5][6]
Molecular Weight 283.45 g/mol [3][5][6]
Appearance Light tan to cream or brown crystalline solid/powder[1][4]
Melting Point 96.0 - 102.0 °C[4]
Boiling Point Data not experimentally determined. Estimated to be >300 °C.
Solubility Insoluble in water; soluble in common organic solvents (e.g., ethyl acetate, isopropanol, hexane).[1]
Molecular Structure Visualization

The structural arrangement of substituents on the benzene ring is depicted below.

Caption: Molecular structure of this compound.

Experimental & Computational Characterization Protocols

As a Senior Application Scientist, the emphasis is not just on obtaining data, but on the integrity of that data. The following protocols are designed to be self-validating systems.

Melting Point Determination via Differential Scanning Calorimetry (DSC)
  • Expertise & Causality: While a standard melting point apparatus provides a range, DSC offers superior accuracy and reveals critical information about purity and polymorphism. A sharp, single endotherm peak indicates a highly pure, single-crystalline form, whereas broad peaks or multiple transitions can signify impurities or different crystalline states, which is vital information for process chemistry and formulation.

  • Step-by-Step Protocol:

    • Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid.

    • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

    • Thermal Program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

    • Data Analysis: Determine the onset temperature of the melting endotherm. The peak temperature should correspond to the literature value (96-102 °C).[4]

Spectroscopic Verification
  • Expertise & Causality: NMR is the gold standard for structural elucidation. The provided ¹H NMR data confirms the substitution pattern. The downfield shifts are characteristic of an electron-deficient aromatic ring due to the nitro group. The distinct coupling constants (J-values) precisely define the ortho, meta, and para relationships between the protons.

  • ¹H NMR Data Interpretation: (400 MHz, CDCl₃)[1]

    • δ 8.70 (d, J = 2.8 Hz, 1H): This doublet corresponds to the proton at C5, which is ortho to the nitro group and meta to the chloro group. The small coupling constant is typical for meta-coupling.

    • δ 8.16 (dd, J = 8.8 Hz, 2.4 Hz, 1H): This doublet of doublets is the proton at C3, which is ortho to the iodo group and meta to the nitro group. It shows large ortho-coupling to the proton at C6 and smaller meta-coupling to the proton at C5.

    • δ 7.61 (d, J = 8.8 Hz, 1H): This doublet is the proton at C6, which is ortho to the chloro group and ortho to the proton at C3, hence the large coupling constant.

  • Standard Acquisition Protocol:

    • Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum to confirm the presence of six distinct aromatic carbon signals.

  • Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups. The spectrum for this compound should exhibit highly characteristic absorption bands for the nitro group, which are strong and easily identifiable.

  • Expected Frequencies:

    • ~1520-1560 cm⁻¹ & ~1345-1385 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro (NO₂) group.

    • ~1000-1100 cm⁻¹: C-Cl stretching vibration.

    • ~500-600 cm⁻¹: C-I stretching vibration.

    • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ATR-FTIR Protocol:

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Expertise & Causality: MS provides the exact molecular weight, which is the most definitive confirmation of elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₆H₃ClINO₂ to within a few parts per million, providing unequivocal proof of identity. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and iodine (monoisotopic at ¹²⁷I) will be distinctive.

  • Protocol (LC-MS with ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Infuse the sample directly or via an LC system into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Acquire data in both positive and negative ion modes.

    • Analyze the data for the molecular ion peak [M+H]⁺ or [M-H]⁻ and confirm its m/z and isotopic pattern against the theoretical values.

Synthesis, Reactivity, and Stability

Synthetic Pathway Analysis

The most direct synthesis involves a Sandmeyer-type reaction starting from 2-Chloro-5-nitroaniline.[1] This is a classic and reliable transformation in aromatic chemistry.

  • Causality of Experimental Choices:

    • Diazotization: The reaction of the primary amine with sodium nitrite in a strong acid (sulfuric acid) at low temperatures (below 5 °C) is critical.[1][7] Low temperatures are essential to prevent the highly unstable diazonium salt intermediate from decomposing prematurely.[7]

    • Iodide Displacement: The subsequent addition of potassium iodide (KI) introduces the iodo group, displacing the diazonium group (N₂) in a nucleophilic substitution.[1] The evolution of nitrogen gas drives the reaction to completion.

  • Synthesis Workflow Diagram:

start 2-Chloro-5-nitroaniline reagents1 1. H₂SO₄, H₂O 2. NaNO₂, -5 °C start->reagents1 intermediate Diazonium Salt (in situ) reagents1->intermediate reagents2 KI, H₂O < 5 °C intermediate->reagents2 product This compound reagents2->product workup EtOAc Extraction Na₂S₂O₃ wash Recrystallization product->workup

Caption: Synthetic workflow for this compound.

  • Detailed Synthesis Protocol: [1]

    • Dissolve 2-Chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water with mechanical stirring.

    • Cool the reaction vessel to -5 °C using an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains below 5 °C. Stir for 30 minutes.

    • In a separate vessel, prepare a solution of potassium iodide (1.8 eq) in water and cool it.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution, again maintaining a temperature below 5 °C.

    • Continue stirring for 3 hours, allowing the reaction to proceed.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine, then with brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by recrystallization from a suitable solvent system (e.g., isopropanol/hexane) to yield the product as a crystalline solid.

Chemical Reactivity Profile
  • Nucleophilic Aromatic Substitution (NAS): The nitro group at the para-position strongly activates the C-Cl bond for NAS. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, making this position highly susceptible to attack by nucleophiles.[8]

  • Metal-Catalyzed Cross-Coupling: The C-I bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This differential reactivity allows for selective functionalization at the C2 position while leaving the C1 chloro-substituent intact for subsequent transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using various reducing agents (e.g., SnCl₂, H₂/Pd-C), providing a synthetic handle to introduce an amino group, which is a common precursor for amides, sulfonamides, and other functional groups in drug molecules.

Stability and Storage

Like many nitroaromatic compounds, this compound is stable under standard laboratory conditions. However, it should be protected from light and strong bases or reducing agents.[9] For long-term storage, it is recommended to keep the material in a tightly sealed container in a cool, dry, and dark place.

Safety & Handling

Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not widely available. The following information is extrapolated from data for the structurally related and hazardous compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be treated as a guideline. A thorough risk assessment must be conducted before handling.

  • Primary Hazards:

    • Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]

    • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[10][11][13]

    • Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[10][11][13]

    • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10][12]

  • Recommended Personal Protective Equipment (PPE):

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Safety glasses with side shields or chemical goggles.

    • Skin and Body Protection: A lab coat and appropriate protective clothing.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, use a certified particulate respirator.

  • Handling Procedures:

    • Avoid contact with skin, eyes, and clothing.[10]

    • Do not breathe dust.[10]

    • Wash hands thoroughly after handling.[13]

    • Keep away from incompatible materials such as strong bases and reducing agents.[13]

Conclusion

This compound is a high-value synthetic intermediate with well-defined physicochemical properties. Its utility, particularly in the synthesis of pharmaceuticals like Vismodegib, is derived from its unique substitution pattern which allows for predictable and selective chemical transformations. This guide has provided a detailed framework for its identification, characterization, synthesis, and safe handling, empowering researchers to utilize this versatile compound with confidence and scientific rigor.

References

An In-Depth Technical Guide to the Molecular Structure of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 1-chloro-2-iodo-4-nitrobenzene (CAS No: 74534-15-9).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of steric and electronic effects that define the compound's chemical behavior and utility as a key synthetic intermediate.

Introduction: A Key Intermediate in Modern Therapeutics

This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its primary importance lies in its role as a crucial building block for the synthesis of Vismodegib, a pharmaceutical agent that targets the Hedgehog (Hh) signaling pathway, a critical regulator in embryonic development and oncology.[2] The specific arrangement of its chloro, iodo, and nitro functional groups on the benzene scaffold imparts a unique reactivity profile, making a thorough understanding of its molecular structure essential for optimizing synthetic routes and exploring new applications.

This guide will elucidate the structural characteristics of the molecule, provide validated protocols for its synthesis and characterization, and discuss the underlying chemical principles that govern its properties.

Molecular Structure and Conformation

The molecular structure of this compound is defined by a benzene ring substituted with a chlorine atom at position 1, an iodine atom at position 2, and a nitro group at position 4. The molecular formula is C₆H₃ClINO₂ and it has a molecular weight of approximately 283.45 g/mol .[3]

Electronic Landscape

The electronic nature of the aromatic ring is heavily influenced by the competing effects of the substituents:

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic substitution through both strong inductive (-I) and resonance (-M) effects. This significantly lowers the electron density of the aromatic system.

  • Halogens (-Cl, -I): The chlorine and iodine atoms exhibit a dual electronic nature. They are deactivating due to their strong inductive electron withdrawal (-I effect), yet they are ortho-, para-directing for electrophilic substitution because of electron donation into the ring via resonance (+M effect) from their lone pairs.

The collective result is a highly electron-deficient aromatic ring, which influences the chemical shifts observed in NMR spectroscopy and the regioselectivity of further chemical transformations.

Steric Constraints and Molecular Geometry

The adjacent placement of the relatively bulky chlorine and iodine atoms at the C1 and C2 positions introduces significant steric strain. This strain can influence the planarity of the molecule. More critically, steric hindrance between the ortho substituents (iodine at C2 and the nitro group at C4) can affect the conformation of the nitro group.

While a specific crystal structure for this compound is not publicly available, data from structurally related compounds provides critical insight:

  • In 4-chloro-1-iodo-2-nitrobenzene , the nitro group is disordered and adopts two conformations with dihedral angles of 29.0(2)° and 51.0(3)° relative to the benzene ring plane.[4][5]

  • In the more sterically crowded 2,4-dichloro-1-iodo-6-nitrobenzene , the presence of two ortho halogen substituents forces the nitro group to be nearly perpendicular to the ring, with a dihedral angle of 90°.[6][7]

Given these precedents, it is highly probable that the nitro group in this compound is also twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent iodine atom. This rotation can impact the extent of resonance delocalization between the nitro group and the ring.

Below is a diagram illustrating the core molecular structure.

Caption: Molecular structure of this compound.

Synthetic Pathway and Mechanistic Considerations

The synthesis of this compound is reliably achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry. The causality behind the chosen reaction conditions is critical for ensuring a high yield and purity.

Experimental Protocol: Synthesis from 2-Chloro-5-nitroaniline

This protocol is adapted from established procedures.[2]

Step 1: Diazotization of 2-Chloro-5-nitroaniline

  • Dissolve 2-Chloro-5-nitroaniline (40 g, 232.0 mmol) in a mixture of concentrated sulfuric acid (32 mL) and water (320 mL) with mechanical stirring.

  • Cool the reaction solution to -5 °C using an ice-salt bath. Causality: Maintaining a low temperature is crucial as diazonium salts are unstable and can decompose at higher temperatures, leading to side products and reduced yield.[8]

  • Slowly add a pre-cooled solution of sodium nitrite (18.2 g, 0.26 mol) in water (69 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture under these ice bath conditions for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

  • Prepare a solution of potassium iodide (69.3 g, 0.41 mol) in water (277 mL).

  • Slowly add the potassium iodide solution to the cold diazonium salt solution. The temperature must be controlled and kept below 5 °C. Causality: The addition of the iodide source initiates the substitution reaction. Slow addition prevents a rapid exotherm and evolution of nitrogen gas, which could lead to loss of material.

  • Continue stirring for 3 hours, allowing the reaction to proceed to completion.

Step 3: Work-up and Purification

  • Extract the reaction mixture with ethyl acetate at 0 °C.

  • Combine the organic phases and wash with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Recrystallize the resulting residue from an isopropanol/hexane mixed solvent system to yield this compound as a light tan crystalline solid.

Caption: Synthetic workflow for this compound.

Spectroscopic Verification: A Self-Validating System

Confirming the molecular structure of the synthesized product is paramount. ¹H NMR spectroscopy serves as a primary, self-validating tool for structural elucidation.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a unique fingerprint of the molecule, with the chemical shifts and coupling constants of the three aromatic protons being diagnostic of the substitution pattern.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-67.61Doublet (d)8.8
H-58.16Doublet of doublets (dd)8.8, 2.4
H-38.70Doublet (d)2.8
Data acquired in CDCl₃ at 400 MHz.[2]

Interpretation and Rationale:

  • H-3: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to be the most deshielded and appear furthest downfield at 8.70 ppm. It is split into a doublet by its meta coupling (J = 2.8 Hz) to H-5.

  • H-5: This proton is ortho to the chlorine and meta to both the iodine and nitro groups. It appears at 8.16 ppm. Its signal is a doublet of doublets due to ortho coupling (J = 8.8 Hz) with H-6 and meta coupling (J = 2.4 Hz) with H-3.

  • H-6: This proton is ortho to the iodine atom. It is the most shielded of the three, appearing at 7.61 ppm. It is split into a doublet by its ortho coupling (J = 8.8 Hz) to H-5.

The observed splitting pattern and chemical shifts are in complete agreement with the proposed structure, providing a high degree of confidence in the compound's identity.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in CDCl₃ prep2 Add TMS as internal standard prep1->prep2 acq1 Acquire ¹H NMR spectrum (400 MHz) prep2->acq1 an1 Process FID (Fourier Transform) acq1->an1 an2 Phase and baseline correct spectrum an1->an2 an3 Integrate proton signals an2->an3 an4 Analyze chemical shifts (δ) and coupling constants (J) an3->an4 an5 Assign signals to molecular structure an4->an5 conclusion Identity Verified an5->conclusion Confirm Structure

Caption: Workflow for ¹H NMR based structural verification.

Complementary Analytical Techniques

While ¹H NMR is highly informative, a comprehensive characterization for regulatory or advanced research purposes would include:

  • ¹³C NMR Spectroscopy: Would show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached substituents.

  • Mass Spectrometry (MS): Would confirm the molecular weight (283.45 g/mol ) and show a characteristic isotopic pattern due to the presence of chlorine.[3]

  • Infrared (IR) Spectroscopy: Would display strong characteristic absorption bands for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹).

Safety and Handling

Core Hazards:

  • Toxicity: Compounds in this class are generally considered toxic if swallowed, in contact with skin, or if inhaled.[9][10]

  • Chronic Effects: They are often suspected of causing genetic defects and may be carcinogenic.[9][11]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[9]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[10]

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[12]

  • Storage: Store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[13]

Conclusion

This compound is a molecule whose utility is dictated by the precise arrangement of its functional groups. Its electronic properties are dominated by the strong deactivating effect of the nitro group, while its conformation is influenced by steric repulsion between the ortho- and para-substituted halogens and the nitro functionality. Its synthesis via the Sandmeyer reaction is a robust and well-understood process, and its structure can be unequivocally verified using standard spectroscopic techniques, most notably ¹H NMR. The insights provided in this guide are intended to equip researchers with the foundational knowledge required to handle, synthesize, and utilize this important chemical intermediate with both proficiency and safety.

References

reactivity of the nitro group in 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Nitro Group in 1-Chloro-2-iodo-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a polyfunctionalized aromatic compound whose chemical behavior is dominated by the powerful electronic effects of its nitro substituent. This guide provides a detailed examination of the nitro group's role in dictating the molecule's reactivity. We will explore its profound influence on nucleophilic aromatic substitution (SNAr), its susceptibility to reduction, and its deactivating effect on electrophilic aromatic substitution. This document synthesizes mechanistic principles with practical, field-proven insights to offer a comprehensive resource for chemists leveraging this versatile synthetic intermediate.

Molecular Profile and Electronic Structure

This compound, with the molecular formula C₆H₃ClINO₂, presents a fascinating case study in substituent effects.[1][2] The central benzene ring is adorned with three distinct substituents, each imparting its own inductive and resonance effects. However, the nitro group (-NO₂) is the most electronically significant.

As a potent electron-withdrawing group, the nitro group operates through two distinct mechanisms:

  • -I (Inductive) Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond framework.

  • -R (Resonance) Effect: The nitro group can delocalize electron density from the ring onto its oxygen atoms, a much stronger effect than induction.

This combined electron withdrawal renders the aromatic ring highly electron-deficient (electrophilic), which is the cornerstone of its reactivity profile.[3][4]

PropertyValueSource
CAS Number 41252-96-4 (for 2-Chloro-1-iodo-4-nitrobenzene)PubChem[2]
Molecular Formula C₆H₃ClINO₂PubChem[2]
Molecular Weight 283.45 g/mol PubChem[2]
Appearance Crystalline Solid---
Melting Point 97°C to 101°CSmolecule[3]

The Nitro Group as a Potent Activator for Nucleophilic Aromatic Substitution (SNAr)

The most critical role of the nitro group in this molecule is its activation of the benzene ring toward nucleophilic attack.[3] Aromatic halides are typically unreactive to nucleophiles, but the presence of a strongly electron-withdrawing group, particularly at the ortho or para position to the leaving group, dramatically accelerates the reaction.[5][6]

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5]

  • Addition: The nucleophile attacks the carbon atom bearing a leaving group (in this case, the chlorine at C1). This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[7]

  • Elimination: The aromaticity is restored as the leaving group (chloride anion) departs, yielding the final substitution product.

In this compound, the nitro group is para to the chloro substituent. This specific orientation is crucial for stabilizing the Meisenheimer complex, as the negative charge can be delocalized directly onto the oxygen atoms of the nitro group through resonance.[7][8] This stabilization significantly lowers the activation energy of the first step, making the reaction feasible.[7] The iodine at C2, being ortho to the site of attack, also contributes some inductive stabilization.

Figure 1: SNAr Mechanism on this compound
Regioselectivity: Chloro vs. Iodo Leaving Group

While both chlorine and iodine are potential leaving groups, nucleophilic substitution preferentially occurs at the C1 position, displacing the chloride. This is governed by a combination of factors:

  • Electronic Activation: The nitro group is para to the chlorine, providing maximal resonance stabilization for the Meisenheimer complex formed upon attack at C1.[7] Attack at the iodine-bearing C2 position would place the nitro group meta to the site of attack, offering only weaker inductive stabilization without direct resonance participation.[7]

  • Leaving Group Ability: While iodide is generally a better leaving group than chloride in SN1/SN2 reactions, in SNAr the rate-determining step is the initial nucleophilic attack. The stability of the intermediate is the dominant factor. The C-Cl bond is more polarized than the C-I bond, making the carbon more electrophilic and susceptible to attack.

Experimental Protocol: Synthesis of 1-Iodo-4-nitro-2-phenoxyaniline

This protocol details a typical SNAr reaction, followed by reduction of the nitro group. The initial SNAr displaces the activated chlorine.

Materials:

  • This compound

  • Phenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl Acetate

  • Brine

Procedure:

  • SNAr Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the starting material.

    • Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-iodo-4-nitro-2-phenoxybenzene.

  • Nitro Group Reduction (Béchamp Reduction):

    • Dissolve the crude product from the previous step in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add iron powder (5.0 eq) and ammonium chloride (1.5 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter it through a pad of Celite to remove the iron salts, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the remaining aqueous solution with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-Iodo-4-nitro-2-phenoxyaniline, which can be purified by column chromatography.

Reduction of the Nitro Group: A Gateway to Anilines

The transformation of the nitro group into a primary amine is one of the most synthetically valuable reactions in organic chemistry, providing access to anilines which are precursors for dyes, pharmaceuticals, and cross-coupling reactions.[3][9]

Chemoselectivity Considerations

A key challenge in reducing this compound is the potential for hydrodehalogenation (loss of Cl or I). Therefore, the choice of reducing agent is critical to ensure the selective reduction of the nitro group while preserving the halogen substituents.[3]

  • Catalytic Hydrogenation (e.g., H₂/Pd-C): This method is highly effective for nitro reduction but often leads to concurrent dehalogenation, especially of the C-I bond. It is generally not the preferred method for this substrate.[10]

  • Metal-Acid Systems (e.g., Fe/HCl, Sn/HCl, SnCl₂): These are the classic and most reliable methods for this transformation. The Béchamp reaction (Fe in acidic medium) is particularly effective and cost-efficient, providing high yields of the corresponding aniline without affecting the halogen atoms.[3][11] Tin(II) chloride (SnCl₂) offers a milder alternative.[10]

Reduction_Workflow Figure 2: Workflow for Selective Nitro Group Reduction start This compound reagents Reagents: - Fe powder - NH4Cl or HCl - Solvent (EtOH/H2O) start->reagents reaction Reaction (Reflux) start->reaction reagents->reaction workup Workup (Filtration, Extraction) reaction->workup product 4-Chloro-2-iodoaniline workup->product

Figure 2: Workflow for Selective Nitro Group Reduction

The Nitro Group as a Deactivator for Electrophilic Aromatic Substitution (EAS)

While the nitro group activates the ring for nucleophilic attack, it has the opposite effect on electrophilic attack. The strong electron-withdrawing nature of the -NO₂ group significantly reduces the electron density of the aromatic π-system, making it a poor nucleophile.[4][12] Consequently, this compound is highly deactivated towards electrophilic aromatic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions.[9][13]

Should an EAS reaction be forced under harsh conditions, the nitro group acts as a meta-director.[14][15] It deactivates the ortho and para positions (relative to itself) so severely through resonance that the meta positions become the least deactivated and therefore the most likely sites for electrophilic attack.

Figure 3: Summary of Nitro Group Directing Effects

Conclusion

The reactivity of this compound is unequivocally governed by its nitro group. This powerful substituent transforms an otherwise inert aromatic ring into a substrate highly activated for nucleophilic aromatic substitution at the C1 position, enabling the facile displacement of the chloride. Concurrently, it provides a functional handle for reduction to a synthetically versatile aniline, provided chemoselective reagents are employed to preserve the C-Cl and C-I bonds. Finally, its deactivating nature shields the ring from further electrophilic substitution. A thorough understanding of these principles is essential for any scientist aiming to effectively utilize this multifaceted building block in complex organic synthesis.

References

electrophilic and nucleophilic sites of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Chloro-2-iodo-4-nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic reactivity of this compound, a key intermediate in the synthesis of complex organic molecules. We will dissect the electronic landscape of the molecule to predict its reactive centers and explore its utility in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this versatile building block.

Molecular and Electronic Structure Analysis

This compound is a polysubstituted aromatic compound with the molecular formula C₆H₃ClINO₂.[1] The strategic placement of three distinct substituents—a nitro group, a chlorine atom, and an iodine atom—creates a molecule with a rich and tunable reactivity profile.

The reactivity of the benzene ring is fundamentally governed by the interplay of inductive and resonance effects exerted by its substituents.[2][3]

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It deactivates the ring toward electrophilic attack but strongly activates it for nucleophilic attack, particularly at the positions ortho and para to it.[4][5]

  • Halogens (-Cl, -I): Both chlorine and iodine are deactivating groups due to their electron-withdrawing inductive effects (-I). However, they possess lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R), which directs incoming electrophiles to the ortho and para positions.[6][7]

The confluence of these effects in this compound renders the aromatic ring electron-deficient and thus highly susceptible to nucleophilic attack. The primary electrophilic sites are the carbon atoms bonded to the halogens, which serve as handles for cross-coupling reactions.

Caption: Structure of this compound.

Nucleophilic Reactivity: SₙAr Reactions

The electron-deficient nature of the ring makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

Regioselectivity and Leaving Group Ability

In this compound, two positions are activated for nucleophilic attack:

  • C-1 (bearing -Cl): This position is para to the strongly activating -NO₂ group.

  • C-2 (bearing -I): This position is ortho to the -NO₂ group.

Both ortho and para positions can effectively delocalize the negative charge of the Meisenheimer intermediate onto the nitro group. However, the outcome of the reaction is also dependent on the leaving group ability of the halides. In SNAr reactions, the trend for halogen leaving group ability is often the reverse of that seen in SN2 reactions, with fluoride being the best leaving group (F > Cl > Br > I).[8] This is because the first step, the nucleophilic attack, is typically the rate-determining step, and the high electronegativity of fluorine provides the greatest stabilization to the forming anionic intermediate.[4]

Therefore, nucleophilic substitution is generally expected to occur preferentially at the C-1 position , displacing the chloride.

Mechanistic Pathway

The SNAr reaction proceeds in two key steps:

  • Addition: The nucleophile attacks the electron-deficient carbon atom (C-1), breaking the aromaticity of the ring and forming the Meisenheimer complex. The negative charge is delocalized across the ring and onto the oxygen atoms of the nitro group.

  • Elimination: The aromaticity is restored by the departure of the leaving group (chloride), yielding the substituted product.

SNAr_Mechanism reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Attack at C1 product Substituted Product + Cl⁻ intermediate->product Loss of Leaving Group

Caption: SₙAr Mechanism Workflow.

Experimental Protocol: Ether Synthesis via SₙAr

This protocol describes the synthesis of 1-iodo-4-nitro-2-phenoxybenzene.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of phenol in DMF, add potassium carbonate and stir for 15 minutes at room temperature.

  • Add this compound to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Electrophilic Reactivity: Palladium-Catalyzed Cross-Coupling

The carbon-halogen bonds in this compound serve as electrophilic sites for a variety of powerful palladium-catalyzed cross-coupling reactions. A key feature of this substrate is the significant difference in reactivity between the C-I and C-Cl bonds. The C-I bond is much weaker and more readily undergoes oxidative addition to a Pd(0) complex than the C-Cl bond. This differential reactivity allows for highly selective, stepwise functionalization of the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[9] Due to the higher reactivity of the C-I bond, Suzuki coupling will occur selectively at the C-2 position.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-I Bond) pd0->oxidative_addition pd2_complex Ar-Pd(II)(I)L₂ oxidative_addition->pd2_complex Ar-I transmetalation Transmetalation (with R-B(OR)₂) pd2_complex->transmetalation pd2_intermediate Ar-Pd(II)(R)L₂ transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-R Product reductive_elimination->product

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Selective Suzuki Coupling

  • Reactants: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), Na₂CO₃ (2.0 eq).

  • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1).

  • Procedure:

    • Combine this compound, the arylboronic acid, and Na₂CO₃ in the solvent mixture.

    • Degas the mixture with argon or nitrogen for 15-20 minutes.

    • Add the Pd(PPh₃)₄ catalyst.

    • Heat the reaction to reflux (approx. 80-90 °C) and monitor by TLC.

    • After completion, perform an aqueous workup and extract with an organic solvent.

    • Purify by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. Again, the reaction will proceed selectively at the C-2 iodo position.

Experimental Protocol: Selective Sonogashira Coupling

  • Reactants: this compound (1.0 eq), Terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), CuI (0.05 eq), Triethylamine (TEA) or Diisopropylamine (DIPA) as base and solvent.

  • Procedure:

    • Dissolve this compound and the terminal alkyne in the amine solvent.

    • Degas the solution with argon or nitrogen.

    • Add the Pd(PPh₃)₂Cl₂ and CuI catalysts.

    • Stir the reaction at room temperature until completion (monitor by TLC).

    • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[10] The selective amination at the C-2 position can be achieved under standard Buchwald-Hartwig conditions.

Experimental Protocol: Selective Buchwald-Hartwig Amination

  • Reactants: this compound (1.0 eq), Amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand (e.g., XPhos, SPhos) (0.04 eq), and a strong base like Sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Solvent: Anhydrous toluene or dioxane.

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine the aryl halide, base, ligand, and palladium precursor.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the reaction vessel and heat to 80-110 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the mixture, filter through celite, and concentrate.

    • Purify the product by column chromatography.

Summary of Reactivity

Reaction TypePrimary Reactive SiteKey ReagentsBond Formed
Nucleophilic Aromatic Substitution C1-ClNucleophile (e.g., RO⁻, R₂NH), BaseC-O, C-N
Suzuki-Miyaura Coupling C2-IR-B(OH)₂, Pd catalyst, BaseC-C
Sonogashira Coupling C2-IR-C≡CH, Pd/Cu catalysts, BaseC-C (sp)
Buchwald-Hartwig Amination C2-IR₂NH, Pd catalyst, Ligand, BaseC-N

Synthesis of this compound

A plausible and efficient laboratory synthesis starts from the commercially available 2-chloro-5-nitroaniline, proceeding through a Sandmeyer-type reaction.

Experimental Protocol: Synthesis via Diazotization-Iodination

  • Reactants: 2-chloro-5-nitroaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Potassium iodide (KI).

  • Procedure:

    • Dissolve 2-chloro-5-nitroaniline in a mixture of concentrated HCl and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add an aqueous solution of sodium nitrite, maintaining the low temperature, to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Nitrogen gas will evolve.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water and then with a solution of sodium thiosulfate to remove any excess iodine.

    • Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.

Conclusion

This compound is a highly valuable synthetic intermediate due to its well-defined and orthogonal reactive sites. The strong activation by the nitro group facilitates nucleophilic aromatic substitution, primarily at the C-1 position. Concurrently, the differential reactivity of the C-I and C-Cl bonds allows for selective palladium-catalyzed cross-coupling reactions at the C-2 position. This predictable and versatile reactivity profile enables the rational design of complex synthetic routes, making it an indispensable tool for medicinal and materials chemistry.

References

A Comprehensive Technical Guide to 1-Chloro-2-iodo-4-nitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 1-Chloro-2-iodo-4-nitrobenzene, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, physicochemical properties, safety protocols, and applications in organic synthesis, offering field-proven insights to support your research and development endeavors.

Introduction: A Versatile Building Block in Organic Synthesis

This compound is a substituted aromatic compound with the molecular formula C₆H₃ClINO₂. Its structure, featuring a nitro group, a chlorine atom, and an iodine atom on a benzene ring, makes it a highly versatile reagent in organic chemistry. The distinct electronic properties and reactivity of these functional groups allow for a wide range of chemical transformations, positioning it as a valuable starting material for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The strategic placement of the chloro, iodo, and nitro groups offers regioselective control in various coupling and substitution reactions, which is a critical consideration in the design of efficient synthetic routes.

Commercial Availability and Supplier Overview

High-purity this compound is crucial for reproducible and successful synthetic outcomes. Several reputable chemical suppliers offer this compound in various grades and quantities. When selecting a supplier, it is imperative to consider not only the purity but also the availability of comprehensive analytical data, such as a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).

Below is a comparative table of prominent commercial suppliers for this compound:

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightAdditional Information
Santa Cruz Biotechnology 1-chloro-4-iodo-2-nitrobenzene41252-95-3C₆H₃ClINO₂283.45Offered for research use.[1]
Pharmaffiliates This compound74534-15-9C₆H₃ClINO₂283.45Provided as a pharmaceutical standard and fine chemical.[2]
BLD Pharm 1-Chloro-4-iodo-2-nitrobenzene41252-95-3C₆H₃ClINO₂283.45Spectroscopic data such as NMR, HPLC, and LC-MS are available.[3]
Ambeed This compound74534-15-9C₆H₃ClINO₂283.45Comprehensive analytical data (NMR, HPLC, LC-MS) is available.[4]
Thermo Scientific Chemicals 2-Chloro-1-iodo-4-nitrobenzene41252-96-4C₆H₃ClINO₂283.45Purity of ≥97.5% (GC).[5]

Note: The CAS numbers 41252-95-3 and 74534-15-9 are both associated with isomers of chloro-iodo-nitrobenzene. Researchers should verify the specific isomer required for their application and confirm the CAS number with the supplier.

Physicochemical Properties and Spectroscopic Data

Understanding the physical and chemical properties of this compound is fundamental to its application in experimental work.

PropertyValueSource
Molecular Formula C₆H₃ClINO₂[1][2]
Molecular Weight 283.45 g/mol [1][2]
Appearance Cream to brown powder[5]
Melting Point 96.0-102.0 °C[5]
Purity ≥97.5% (by GC)[5]
Storage Temperature 2-8°C (Refrigerator)[2]
Spectroscopic Data

While a comprehensive set of spectroscopic data for this compound is best obtained directly from the supplier's Certificate of Analysis, representative data for related isomers can provide valuable insights.

  • ¹H NMR: The proton NMR spectrum of substituted nitrobenzenes will show characteristic shifts in the aromatic region, influenced by the electronic effects of the chloro, iodo, and nitro substituents. For example, the ¹H NMR spectrum of 4-chloro-2-iodo-1-nitrobenzene is available and can be used for comparative purposes.[6]

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-Cl, C-I, and NO₂ functional groups. The NIST Chemistry WebBook provides IR spectra for the related compound 1-chloro-4-nitrobenzene.[7]

  • Mass Spectrometry: Mass spectrometry data will confirm the molecular weight and provide fragmentation patterns useful for structural elucidation.

Quality Control and Purity Assessment for Drug Development

In the context of drug development, the purity of starting materials is of paramount importance as impurities can lead to unwanted side reactions, affect the yield and purity of the final product, and potentially introduce toxic byproducts. Commercial suppliers typically provide a Certificate of Analysis (CoA) which details the purity of the compound, determined by techniques such as:

  • Gas Chromatography (GC): To assess the percentage purity and identify any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and assess for structural isomers or other impurities.

It is best practice for researchers to perform their own analytical verification of the starting material to ensure it meets the requirements of their specific application.

Handling, Storage, and Safety: A Self-Validating System

Working with halogenated nitroaromatic compounds requires strict adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this compound should be obtained from the supplier, the safety information for the closely related compound 1-chloro-4-nitrobenzene provides a strong basis for a cautious approach.[8][9][10]

Key Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[9][10]

  • Carcinogenicity and Mutagenicity: Suspected of causing genetic defects and cancer.[9][10]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[9][10]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[9]

Experimental Workflow: Safe Handling Protocol

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) prep_sds->prep_ppe prep_fumehood Ensure Proper Ventilation (Chemical Fume Hood) prep_ppe->prep_fumehood handle_weigh Weigh Compound in Fume Hood prep_fumehood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_avoid Avoid Inhalation and Skin Contact handle_transfer->handle_avoid cleanup_decon Decontaminate Glassware handle_avoid->cleanup_decon cleanup_waste Dispose of Waste in Designated Hazardous Waste Container cleanup_decon->cleanup_waste cleanup_store Store Compound in a Cool, Dry, Well-Ventilated Area (2-8°C) cleanup_waste->cleanup_store

Caption: Workflow for the safe handling of this compound.

Applications in Organic Synthesis and Drug Development

The utility of this compound in organic synthesis stems from the differential reactivity of the chloro and iodo substituents, as well as the directing and activating effects of the nitro group. The carbon-iodine bond is generally more reactive towards metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the carbon-chlorine bond. This allows for selective functionalization at the 2-position, followed by subsequent modification at the 1-position. The nitro group can be readily reduced to an amine, which can then be further functionalized.

These chlorinated nitroaromatic compounds are significant building blocks for a variety of industrial chemicals, including dyes, pesticides, and pharmaceuticals.[11] For instance, p-iodo nitrobenzene is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[12]

Representative Synthetic Pathway: Suzuki Coupling

The following diagram illustrates a representative Suzuki coupling reaction, a common transformation in drug development, where this compound could serve as a key starting material.

start This compound catalyst Pd Catalyst Base start->catalyst boronic_acid Aryl Boronic Acid (R-B(OH)₂) boronic_acid->catalyst product 2-Aryl-1-chloro-4-nitrobenzene catalyst->product Suzuki Coupling further_synthesis Further Synthetic Transformations (e.g., Reduction of NO₂, Coupling at Cl) product->further_synthesis

Caption: A representative Suzuki coupling reaction using this compound.

Experimental Protocol: Synthesis of 4-Chloro-1-iodo-2-nitrobenzene

A published experimental procedure for the synthesis of the related isomer, 4-Chloro-1-iodo-2-nitrobenzene, provides a practical example of the chemical transformations involving these types of compounds.[13]

Step-by-Step Methodology:

  • Dissolve 4-Chloro-2-nitroaniline (2 g, 0.0116 mol) in concentrated HCl (10 ml) in a flask.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Add NaNO₂ (0.96 g, 0.14 mol) to the solution while stirring.

  • After 5 minutes, add a solution of KI (2.17 g, 0.0134 mol) and continue stirring for 10 minutes at 0-5 °C.

  • Remove the ice bath and allow the mixture to stir until it reaches room temperature.

  • Heat the mixture to remove nitrogen and reduce the volume.

  • Cool the resulting mixture in an ice bath overnight.

  • Filter the obtained precipitate and wash it with distilled water.

This protocol is for a related isomer and should be adapted and optimized for the specific synthesis of this compound, with all necessary safety precautions in place.

Procurement and Logistics

When ordering this compound, researchers should consider the following:

  • Lead Times: Inquire about the supplier's stock levels and estimated delivery times to ensure the compound is available when needed for your experimental timeline.

  • Shipping Regulations: As a potentially hazardous material, this compound will be subject to specific shipping regulations. Ensure the supplier complies with all relevant transportation guidelines.

  • Import/Export: For international orders, be aware of any import or export restrictions and required documentation.

Conclusion

This compound is a valuable and versatile chemical intermediate for researchers in organic synthesis and drug development. Its commercial availability from a range of reputable suppliers, combined with its unique chemical reactivity, makes it an important tool in the synthesis of complex molecular targets. A thorough understanding of its properties, safe handling procedures, and synthetic applications is essential for its effective and responsible use in the laboratory. By carefully selecting suppliers, verifying quality, and adhering to strict safety protocols, researchers can confidently incorporate this powerful building block into their synthetic strategies.

References

An In-depth Technical Guide to the Synthesis of 1-Chloro-2-iodo-4-nitrobenzene from 4-Chloro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2-iodo-4-nitrobenzene, a valuable intermediate in the development of complex organic molecules and active pharmaceutical ingredients. The synthesis proceeds via a well-established two-step sequence: the diazotization of 4-chloro-2-nitroaniline followed by a Sandmeyer-type iodination. This document delves into the underlying chemical principles, provides a detailed, field-proven experimental protocol, and addresses critical safety considerations, potential side reactions, and purification strategies. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical application of this important transformation.

Introduction and Strategic Overview

The targeted transformation of aromatic amines into aryl halides is a cornerstone of modern organic synthesis. The Sandmeyer reaction, in particular, offers a reliable and regioselective method for introducing a variety of functional groups onto an aromatic ring that are often difficult to install via direct electrophilic substitution.[1][2] This guide focuses on the synthesis of this compound, a polysubstituted aromatic compound with a substitution pattern that makes it a useful building block in medicinal chemistry and materials science.

The synthetic strategy hinges on the conversion of the primary amino group of 4-chloro-2-nitroaniline into a highly versatile diazonium salt intermediate. This intermediate is then subjected to a nucleophilic substitution with iodide, leveraging the excellent leaving group ability of dinitrogen gas (N₂) to drive the reaction to completion.

Mechanistic Insights: A Tale of Two Reactions

The overall synthesis is a sequential process, and a deep understanding of the mechanism of each step is paramount for successful execution and troubleshooting.

The Diazotization of 4-Chloro-2-nitroaniline

The first critical step is the conversion of the primary aromatic amine into an aryldiazonium salt. This reaction, known as diazotization, involves the reaction of 4-chloro-2-nitroaniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric or sulfuric acid.[3][4]

The mechanism can be broken down as follows:

  • Formation of the Nitrosating Agent: In the acidic medium, sodium nitrite is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-chloro-2-nitroaniline attacks the nitrosonium ion.

  • Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the resonance-stabilized aryldiazonium ion.

Crucially, this reaction must be carried out at low temperatures (0–5 °C) to prevent the thermally unstable diazonium salt from decomposing, which can lead to the formation of unwanted phenolic byproducts and a significant reduction in yield.[5]

Diagram of the Diazotization Mechanism:

Diazotization Mechanism cluster_0 Step 1: Formation of Nitrosonium Ion cluster_1 Step 2: Formation of Diazonium Salt NaNO2 NaNO₂ HNO2 HNO₂ NaNO2->HNO2 + H⁺ H+ H⁺ (from HCl) NO+ NO⁺ (Nitrosonium ion) HNO2->NO+ + H⁺, -H₂O H2O H₂O Aniline 4-Chloro-2-nitroaniline N-Nitrosamine N-Nitrosoamine Intermediate Aniline->N-Nitrosamine + NO⁺ Diazonium 4-Chloro-2-nitro- benzenediazonium ion N-Nitrosamine->Diazonium Proton Transfers & -H₂O

Caption: Mechanism of diazotization of 4-chloro-2-nitroaniline.

The Sandmeyer-type Iodination

The second stage of the synthesis involves the substitution of the diazonium group with an iodide ion. While many Sandmeyer reactions require a copper(I) catalyst, the iodination is a notable exception and proceeds readily upon the addition of an iodide source, such as potassium iodide (KI).[2][6]

The mechanism for this copper-free iodination is believed to proceed via a radical pathway:[1]

  • Electron Transfer: The iodide ion (I⁻) acts as a reducing agent, transferring an electron to the diazonium ion.

  • Dediazoniation and Radical Formation: The resulting diazo radical rapidly loses a molecule of nitrogen gas (N₂) to form a highly reactive aryl radical.

  • Iodine Abstraction: The aryl radical then abstracts an iodine atom from another iodide ion or a polyiodide species (like I₃⁻, formed in situ) to yield the final product, this compound, and an iodine radical.

The evolution of nitrogen gas provides a strong thermodynamic driving force for this reaction.

Diagram of the Sandmeyer-type Iodination Mechanism:

Iodination Mechanism Diazonium 4-Chloro-2-nitro- benzenediazonium ion Diazo_Radical Diazo Radical Intermediate Diazonium->Diazo_Radical + I⁻ (electron transfer) Iodide I⁻ Aryl_Radical Aryl Radical Diazo_Radical->Aryl_Radical - N₂ Product 1-Chloro-2-iodo- 4-nitrobenzene Aryl_Radical->Product + I⁻ (iodine abstraction) N2 N₂

Caption: Mechanism of Sandmeyer-type iodination.

Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility. Adherence to the specified conditions, particularly temperature control, is critical for success.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Chloro-2-nitroaniline172.5710.0 g0.058
Concentrated HCl36.4625 mL~0.3
Sodium Nitrite (NaNO₂)69.004.4 g0.064
Potassium Iodide (KI)166.0012.0 g0.072
Deionized Water18.02As needed-
Diethyl Ether74.12As needed-
Saturated Na₂S₂O₃-As needed-
Saturated NaCl (brine)-As needed-
Anhydrous MgSO₄120.37As needed-
Step-by-Step Procedure

Diagram of the Experimental Workflow:

Experimental Workflow A 1. Dissolve 4-chloro-2-nitroaniline in conc. HCl and water. B 2. Cool the mixture to 0-5 °C (ice-salt bath). A->B D 4. Add NaNO₂ solution dropwise to the aniline suspension, maintaining T < 5 °C. B->D C 3. Prepare a cold aqueous solution of NaNO₂. C->D E 5. Stir for 30 min at 0-5 °C. (Diazonium salt formation) D->E G 7. Add KI solution dropwise to the diazonium salt solution, maintaining T < 5 °C. E->G F 6. Prepare a cold aqueous solution of KI. F->G H 8. Allow to warm to room temperature and stir until N₂ evolution ceases. G->H I 9. Quench with Na₂S₂O₃ solution. H->I J 10. Extract with diethyl ether. I->J K 11. Wash organic layer with brine, dry over MgSO₄, and concentrate. J->K L 12. Purify by column chromatography or recrystallization. K->L

Caption: Experimental workflow for the synthesis of this compound.

Part 1: Diazotization

  • In a 250 mL beaker, suspend 10.0 g (0.058 mol) of 4-chloro-2-nitroaniline in a mixture of 25 mL of concentrated hydrochloric acid and 50 mL of water.

  • Cool the resulting suspension to 0–5 °C in an ice-salt bath with vigorous stirring. It is imperative to maintain this temperature range throughout the diazotization process.[7]

  • In a separate beaker, dissolve 4.4 g (0.064 mol) of sodium nitrite in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 20-30 minutes. Ensure the tip of the addition funnel or pipette is below the surface of the liquid to prevent the loss of nitrous acid. The temperature must be kept below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the 4-chloro-2-nitrobenzenediazonium chloride and should be used immediately in the next step.

Part 2: Iodination and Work-up

  • Dissolve 12.0 g (0.072 mol) of potassium iodide in 50 mL of cold water.

  • Slowly add the cold potassium iodide solution to the cold diazonium salt solution with continuous stirring. A dark precipitate will form, and nitrogen gas will evolve. Control the rate of addition to keep the reaction from foaming excessively.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen gas has ceased.

  • Quench the reaction by adding a saturated solution of sodium thiosulfate until the dark color of excess iodine disappears.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/hexane, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ 8.70 (d, J = 2.8 Hz, 1H), 8.16 (dd, J = 8.8, 2.4 Hz, 1H), 7.61 (d, J = 8.8 Hz, 1H).[1]
Appearance Light tan crystalline solid.[1]
Molecular Formula C₆H₃ClINO₂
Molar Mass 283.45 g/mol

Troubleshooting and Side Reactions

A thorough understanding of potential pitfalls is crucial for optimizing the synthesis.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Diazonium salt decomposition (temperature too high).- Incomplete diazotization.- Formation of phenolic byproducts.- Strictly maintain the reaction temperature between 0–5 °C during diazotization and iodination.[5]- Test for excess nitrous acid with starch-iodide paper after NaNO₂ addition.- Ensure the reaction is performed under strongly acidic conditions to suppress the reaction with water.
Dark, Tarry Crude Product - Azo coupling side reactions.- Significant decomposition of the diazonium salt.- Ensure an adequate excess of acid is used.- Maintain a low temperature and efficient stirring.- Consider a more dilute solution of the diazonium salt.
Difficulty in Isolating Product - Product may be an oil if impure.- If the product does not crystallize, perform an extraction and purify by column chromatography.

The most common side reactions include the formation of 4-chloro-2-nitrophenol from the reaction of the diazonium salt with water, and the formation of biaryl compounds through the coupling of two aryl radicals.[5]

Safety and Handling

Extreme caution must be exercised when working with aryldiazonium salts.

  • Explosion Hazard: Solid diazonium salts are often explosive when dry and can be sensitive to shock, friction, and heat.[7][8] It is imperative to never isolate the diazonium salt intermediate . It should always be prepared in situ and used immediately in solution.

  • Temperature Control: The low temperature (0–5 °C) is not only for yield but also for safety, as it minimizes the rate of decomposition of the diazonium salt.

  • Gas Evolution: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood and that the apparatus is not sealed.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

The synthesis of this compound from 4-chloro-2-nitroaniline via a Sandmeyer-type reaction is a robust and reliable transformation when executed with a proper understanding of the underlying mechanisms and strict adherence to experimental conditions. This guide provides the necessary technical details, from mechanistic rationale to a validated protocol and critical safety information, to empower researchers to confidently and safely perform this valuable synthesis. The principles and practices outlined herein are broadly applicable to the synthesis of a wide range of other aryl halides from their corresponding anilines.

References

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and complex organic synthesis, a profound understanding of the reagents involved is paramount. This guide offers an in-depth technical overview of the safety and handling precautions for 1-Chloro-2-iodo-4-nitrobenzene (CAS No. 74534-15-9), a key intermediate in the synthesis of targeted therapies such as Vismodegib.[1][2] As a Senior Application Scientist, this document is crafted to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Hazard Identification and GHS Classification

This compound is a solid organic compound that presents a multi-faceted hazard profile.[3] A thorough understanding of its classification under the Globally Harmonized System (GHS) is the foundation of safe handling.

Signal Word: Warning [3][4][5]

GHS Pictogram:

  • alt text
    (GHS07)[3]

Hazard Statements:

  • H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[3]

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its safe storage, handling, and use in experimental setups.

PropertyValueSource
CAS Number 74534-15-9[3][4][5][6][7][8][9][10]
Molecular Formula C₆H₃ClINO₂[7][8][9]
Molecular Weight 283.45 g/mol [7][8][9]
Physical State Solid[3]
Appearance Light tan crystalline solid[2]
Storage Temperature 2-8°C[3][7]

Safe Handling and Storage Protocols

Given its hazardous nature, stringent protocols must be followed when handling and storing this compound.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[11]

  • Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.

    • Eye Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.[12]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and disposed of properly after handling.[12]

    • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. In cases of potential significant exposure, a full chemical suit may be necessary.[11]

    • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.[12]

The following DOT script visualizes the mandatory PPE workflow for handling this compound.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Workflow start Enter Laboratory ppe_check Don PPE: - Safety Goggles/Face Shield - Nitrile Gloves - Lab Coat start->ppe_check Mandatory fume_hood Work in Chemical Fume Hood ppe_check->fume_hood handling Handle this compound fume_hood->handling decontamination Decontaminate and Doff PPE handling->decontamination exit Exit Laboratory decontamination->exit Safe Exit

Caption: Mandatory PPE and engineering controls workflow for handling this compound.

Storage and Incompatibility

Proper storage is critical to maintaining the stability of the compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[3] A temperature range of 2-8°C is recommended.[3][7]

  • Incompatible Materials: While specific reactivity data for this compound is limited, based on the properties of related halogenated nitroaromatics, it should be kept away from strong oxidizing agents and strong bases.[12]

Emergency Procedures

In the event of an accidental exposure or spill, a swift and informed response is crucial.

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[12][13]

  • In case of skin contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Get medical attention.[11][13]

  • In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[12][13]

  • In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention immediately.[11][13]

The following diagram outlines the logical flow of first aid response.

First_Aid_Response cluster_first_aid First Aid Response Protocol exposure Exposure Event assessment Assess Route of Exposure exposure->assessment eye_contact Eye Contact Flush with water for 15 min. Remove contact lenses. assessment->eye_contact Eyes skin_contact Skin Contact Wash with soap and water. Remove contaminated clothing. assessment->skin_contact Skin inhalation Inhalation Move to fresh air. Provide respiratory support if needed. assessment->inhalation Inhaled ingestion Ingestion Rinse mouth. Do NOT induce vomiting. assessment->ingestion Swallowed medical_attention Seek Immediate Medical Attention eye_contact->medical_attention skin_contact->medical_attention inhalation->medical_attention ingestion->medical_attention

Caption: First aid decision-making process following exposure to this compound.

Spill and Leak Procedures
  • Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled container for disposal.[13]

  • Large Spills: For large spills, evacuate the area and prevent entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection. Contain the spill and then collect the material for disposal.[11]

  • Environmental Precautions: Prevent the spilled material from entering drains or waterways.[13]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][11]

  • Specific Hazards: During a fire, irritating and toxic gases may be generated by thermal decomposition or combustion.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Toxicological and Carcinogenic Profile

While specific toxicological studies on this compound are not widely published, the GHS classification of "Harmful if swallowed, in contact with skin or if inhaled" necessitates treating it with significant caution.[3]

It is important to note that a related compound, 1-chloro-4-nitrobenzene, has been identified as a substance with evidence of carcinogenicity in male and female mice.[14] One of its metabolites is 4-chloroaniline, a known carcinogen.[14] Given the structural similarities, it is prudent to handle this compound as a potential carcinogen until specific data becomes available.

Disposal Considerations

All waste generated from the use of this compound must be considered hazardous waste.

  • Disposal Method: Dispose of this material and its container at a licensed hazardous waste collection point.[12] Do not allow it to enter the environment.[13] Disposal should always be in accordance with local, state, and federal regulations.

Application in Synthesis: The Vismodegib Connection

This compound serves as a crucial intermediate in the synthesis of Vismodegib, a Hedgehog signaling pathway inhibitor.[1][2] A published synthesis route describes its preparation from 2-Chloro-5-nitroaniline.[2] This involves a diazotization reaction followed by a Sandmeyer-type reaction with potassium iodide.[2] The handling of diazonium salts introduces an additional layer of potential hazards, as they can be explosive under certain conditions. Researchers involved in this synthesis must be acutely aware of the specific safety protocols for each step of the reaction sequence.

Conclusion

This compound is a valuable synthetic intermediate with a significant hazard profile that demands respect and careful handling. By adhering to the principles of GHS, employing appropriate engineering controls and PPE, and being prepared for emergencies, researchers can safely harness its utility in advancing pharmaceutical development. This guide serves as a foundational document, and it is imperative that it is supplemented by institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.

References

Methodological & Application

The Synthetic Chemist's Compass: Navigating Sequential Functionalization with 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate landscape of modern organic synthesis, the strategic and selective functionalization of aromatic cores is paramount for the construction of complex molecular architectures. This guide introduces 1-chloro-2-iodo-4-nitrobenzene , a versatile and highly valuable building block for researchers, scientists, and drug development professionals. Its unique trifunctional substitution pattern, featuring a nitro group and two distinct halogen atoms, offers a powerful platform for sequential and site-selective cross-coupling reactions. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds under palladium catalysis allows for a stepwise introduction of diverse functionalities, making it an indispensable tool in the synthesis of novel pharmaceutical intermediates and advanced materials. This document provides an in-depth exploration of its reactivity, supported by detailed application notes and robust experimental protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Introduction: A Building Block of Strategic Importance

This compound is a crystalline solid that serves as a linchpin in multi-step synthetic sequences.[1] Its utility is rooted in the principle of orthogonal reactivity , where the C–I and C–Cl bonds can be selectively addressed under different catalytic conditions. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl.[2] This inherent difference allows for the initial functionalization at the more labile iodinated position, leaving the chloro substituent intact for subsequent transformations. The presence of a strongly electron-withdrawing nitro group further influences the electronic properties of the aromatic ring, often facilitating the initial oxidative addition step in the catalytic cycle.[2]

Physicochemical Properties of this compound
PropertyValueReference
CAS Number 74534-15-9[1]
Molecular Formula C₆H₃ClINO₂[1]
Molecular Weight 283.45 g/mol [1]
Appearance Light tan crystalline solid[1]
Solubility Soluble in organic solvents like ethyl acetate[1]

The Principle of Orthogonal Reactivity: A Chemist's Guide to Selectivity

The cornerstone of this compound's application lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is significantly weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst compared to the more robust carbon-chlorine bond. This disparity enables a highly selective mono-functionalization at the iodo-position under relatively mild conditions. The resulting chloro-substituted intermediate can then be subjected to a second, often more forcing, cross-coupling reaction to introduce a different substituent at the chloro-position. This stepwise approach provides a powerful strategy for the controlled and predictable synthesis of unsymmetrically substituted nitrobenzene derivatives.

Orthogonal_Reactivity Start This compound Intermediate Monofunctionalized Intermediate (Chloro-substituted) Start->Intermediate Mild Pd-Catalysis (e.g., Suzuki, Sonogashira) Selective at C-I bond Product Difunctionalized Product Intermediate->Product Forcing Pd-Catalysis or different catalyst system Reaction at C-Cl bond

Caption: Sequential cross-coupling strategy using this compound.

Application Protocols in Organic Synthesis

The following sections provide detailed, field-proven protocols for the application of this compound in key palladium-catalyzed cross-coupling reactions. These protocols are designed to be self-validating, offering insights into the causality behind experimental choices.

Synthesis of this compound

A reliable synthesis of the title compound is crucial for its application. The following protocol is adapted from established literature procedures.[1]

Protocol 3.1: Synthesis of this compound

  • Diazotization: Dissolve 2-chloro-5-nitroaniline (40 g, 232.0 mmol) in a mixture of concentrated sulfuric acid (32 mL) and water (320 mL) with mechanical stirring. Cool the resulting solution to -5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (18.2 g, 260 mmol) in water (69 mL) dropwise, maintaining the temperature below 5 °C. Stir the reaction mixture under these conditions for 30 minutes.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (69.3 g, 410 mmol) in water (277 mL). Slowly add the previously prepared diazonium salt solution to the potassium iodide solution, ensuring the temperature remains below 5 °C. Continue stirring for 3 hours, allowing the reaction to gradually warm to room temperature.

  • Work-up and Purification: Extract the reaction mixture with ethyl acetate at 0 °C. Combine the organic layers and wash with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine, followed by brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude product from a mixture of isopropanol and hexane (e.g., 300 mL/100 mL) to yield this compound as a light tan crystalline solid. An expected yield is approximately 58%.[1]

Site-Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)–C(sp²) bonds. The following protocol outlines the selective coupling at the C-I bond of this compound.

Protocol 3.2: Selective Suzuki-Miyaura Coupling at the Iodo Position

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base, for instance, powdered K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-1-chloro-4-nitrobenzene.

Causality of Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, efficient catalyst for Suzuki couplings involving aryl iodides.[2]

  • Base: An inorganic base like K₂CO₃ is crucial for the transmetalation step of the catalytic cycle.[2]

  • Solvent System: The biphasic toluene/water system is effective for many Suzuki reactions, facilitating the dissolution of both the organic and inorganic reagents.[2]

  • Temperature: The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently without promoting significant reaction at the C-Cl bond.

Site-Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, providing access to substituted alkynes. The higher reactivity of the C-I bond allows for selective alkynylation.

Protocol 3.3: Selective Sonogashira Coupling at the Iodo Position

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 equiv.), and a copper(I) co-catalyst such as CuI (0.04 equiv.).

  • Inert Atmosphere: Purge the flask with an inert gas.

  • Solvent and Base Addition: Add a degassed solvent, typically an amine base like triethylamine (TEA) or a mixture of a solvent like THF with an amine.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often rapid and can be monitored by TLC.

  • Work-up: After the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to yield the 2-alkynyl-1-chloro-4-nitrobenzene.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine Reactants: This compound Terminal Alkyne Pd Catalyst & CuI B Establish Inert Atmosphere A->B C Add Degassed Solvent/Base B->C D Stir at RT or with gentle heating C->D E Monitor by TLC D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify by Chromatography G->H I I H->I Final Product: 2-Alkynyl-1-chloro-4-nitrobenzene

Caption: General workflow for the Sonogashira coupling of this compound.

Site-Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Selective amination at the C-I position can be achieved using appropriate catalyst systems.[3]

Protocol 3.4: Selective Buchwald-Hartwig Amination at the Iodo Position

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.).

  • Solvent Addition: Add a dry, degassed solvent, such as toluene or dioxane.

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-amino-1-chloro-4-nitrobenzene derivative.

Expert Insights on Catalyst Selection:

The choice of ligand is critical in Buchwald-Hartwig aminations. For couplings involving aryl iodides, bidentate phosphine ligands like Xantphos or DPPF often provide good results, promoting the desired C-N bond formation while minimizing side reactions.[3] The use of a strong base is necessary to deprotonate the amine, facilitating its coordination to the palladium center.[3]

Sequential Cross-Coupling: A Gateway to Molecular Diversity

The true power of this compound is realized in sequential cross-coupling strategies. After the initial selective functionalization at the iodo position, the resulting chloro-substituted aromatic can undergo a second cross-coupling reaction. This second step typically requires more forcing conditions, such as higher temperatures, different ligands (often more electron-rich and bulky to activate the C-Cl bond), or a different palladium pre-catalyst. This powerful one-pot or stepwise two-pot approach allows for the efficient and controlled synthesis of complex, unsymmetrically disubstituted nitroaromatics, which are valuable precursors for pharmaceuticals and functional materials.

Safety and Handling

This compound and related nitroaromatic compounds should be handled with care in a well-ventilated fume hood.[4][5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. These compounds can be irritants and may be harmful if swallowed or absorbed through the skin.[6][7] Refer to the Safety Data Sheet (SDS) for comprehensive safety information before use.[4][5]

Conclusion

This compound stands out as a strategically important building block in modern organic synthesis. Its inherent orthogonal reactivity, stemming from the differential lability of the C-I and C-Cl bonds, provides a reliable and predictable platform for the sequential introduction of diverse molecular fragments. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this versatile reagent, accelerating the discovery and development of novel chemical entities.

References

protocols for nucleophilic aromatic substitution on 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Regioselective Nucleophilic Aromatic Substitution on 1-Chloro-2-iodo-4-nitrobenzene

Introduction: Navigating Regioselectivity in a Dihalogenated System

This compound is a uniquely functionalized aromatic substrate that presents a compelling challenge in synthetic chemistry. Its structure, featuring two distinct halogen atoms—chloro and iodo—positioned ortho and para to a potent electron-withdrawing nitro group, makes it an excellent candidate for Nucleophilic Aromatic Substitution (SNAr). The presence of the nitro group significantly lowers the electron density of the aromatic ring, rendering it susceptible to attack by nucleophiles.[1][2]

However, the critical question for any synthetic chemist is one of regioselectivity: which halogen will be displaced? This guide provides a deep dive into the mechanistic principles governing this selectivity and offers detailed protocols for controlling the reaction outcome. By understanding the electronic and steric factors at play, researchers can leverage this substrate to synthesize specifically substituted nitroaromatic intermediates, which are valuable precursors in drug development and materials science.

Mechanistic Underpinnings of Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile on the electron-deficient aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The aromaticity is then restored by the expulsion of a leaving group.

In the case of this compound, the nucleophile can attack two possible positions:

  • C1 (bearing the Chlorine): This position is para to the electron-withdrawing nitro group.

  • C2 (bearing the Iodine): This position is ortho to the nitro group.

Both ortho and para positions are activated towards nucleophilic attack because they can effectively delocalize the resulting negative charge of the Meisenheimer complex onto the nitro group through resonance.[1][6][7][8]

sub This compound path1_label Attack at C1 (para to NO₂) sub->path1_label path2_label Attack at C2 (ortho to NO₂) sub->path2_label nuc Nucleophile (Nu⁻) mc1 Meisenheimer Complex 1 (Charge on para-NO₂) path1_label->mc1 -Cl⁻ mc2 Meisenheimer Complex 2 (Charge on ortho-NO₂) path2_label->mc2 -I⁻ prod1 Product 1 (1-Nu-2-iodo-4-nitrobenzene) mc1->prod1 Elimination prod2 Product 2 (1-Chloro-2-Nu-4-nitrobenzene) mc2->prod2 Elimination

Competing SNAr pathways on this compound.
The Decisive Factor: The "Element Effect" in SNAr

In SN1 and SN2 reactions, iodide is an excellent leaving group due to the weak C-I bond.[9][10] However, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the elimination of the halide.[11] The reactivity is therefore governed by the ability of the halogen to activate the carbon it is attached to. This is known as the "element effect," and the reactivity trend is often F > Cl > Br > I.[11]

The rationale is as follows:

  • Inductive Effect: The more electronegative a halogen is, the more strongly it withdraws electron density from the ipso-carbon. This makes the carbon more electrophilic and thus more susceptible to nucleophilic attack.

  • Reactivity Prediction: Since chlorine is significantly more electronegative than iodine, the C1 carbon is more electron-deficient than the C2 carbon. Consequently, nucleophilic attack is kinetically favored at the C1 position, leading to the displacement of the chloride ion.

Therefore, the reaction of this compound with most nucleophiles is expected to yield 1-substituted-2-iodo-4-nitrobenzene as the major product.

Experimental Protocols

The following protocols provide detailed methodologies for performing SNAr reactions on this compound. Standard laboratory safety procedures, including the use of personal protective equipment (PPE), should be followed at all times.

Protocol 1: Selective Substitution of Chlorine with an Amine Nucleophile

This protocol details a standard procedure for the reaction with a secondary amine, such as morpholine, which reliably displaces the chlorine atom due to the electronic factors discussed above.

G start Start reagents 1. Reagent Prep - Dissolve this compound (1.0 eq) in DMSO or DMF. - Add K₂CO₃ (2.0 eq). start->reagents addition 2. Nucleophile Addition - Add Morpholine (1.2 eq) dropwise at room temperature. reagents->addition reaction 3. Reaction - Heat to 80-100 °C. - Monitor by TLC (disappearance of starting material). addition->reaction workup 4. Work-up - Cool to RT, pour into ice-water. - Collect precipitate by filtration. reaction->workup purify 5. Purification - Wash precipitate with water and cold ethanol. - Recrystallize from ethanol or purify by column chromatography. workup->purify end Product: 4-(2-Iodo-4-nitrophenyl)morpholine purify->end

Workflow for selective chlorine substitution with an amine.

Materials:

  • This compound

  • Morpholine (or other secondary amine)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethanol

  • Ethyl acetate and Hexanes (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMSO or DMF to achieve a substrate concentration of approximately 0.5 M.

  • Nucleophile Addition: While stirring at room temperature, add morpholine (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with vigorous stirring. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual solvent.

  • Purification: The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(2-iodo-4-nitrophenyl)morpholine.

Protocol 2: Selective Substitution of Chlorine with an Alkoxide Nucleophile

This protocol describes the reaction with sodium methoxide to form the corresponding anisole derivative. The smaller size and strong nucleophilicity of the methoxide ion also favor attack at the more electrophilic C1 position.

Materials:

  • This compound

  • Sodium methoxide (NaOMe), solution in methanol or solid

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous methanol.

  • Nucleophile Addition: Add sodium methoxide (1.5 eq) portion-wise at room temperature. If using a solution, add it dropwise. An exothermic reaction may be observed.

  • Reaction: Stir the mixture at room temperature or gently heat to 50 °C to drive the reaction to completion. Monitor by TLC (typically 2-6 hours).

  • Work-up: Once the reaction is complete, carefully neutralize the mixture with 1 M HCl until it is slightly acidic. Remove the methanol under reduced pressure.

  • Extraction: Add deionized water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent in vacuo. The resulting crude product, 1-iodo-4-methoxy-2-nitrobenzene, can be purified by column chromatography or recrystallization.

Summary of Expected Regioselectivity

The following table summarizes the expected outcomes for SNAr reactions on this compound with various nucleophiles under standard conditions. The overwhelming preference is for substitution at the C1 position.

Nucleophile ClassExampleTypical ConditionsMajor ProductRationale
Secondary Amines Morpholine, PiperidineK₂CO₃, DMSO, 80-100 °C1-Amino-2-iodo-4-nitrobenzene derivativeKinetic control favors attack at the more electrophilic C1 position activated by the more electronegative chlorine.
Alkoxides Sodium Methoxide (NaOMe)MeOH, RT to 50 °C1-Alkoxy-2-iodo-4-nitrobenzene derivativeStrong, small nucleophile preferentially attacks the highly activated C1-Cl bond.
Thiols Sodium Thiophenoxide (NaSPh)DMF, RT1-Thioether-2-iodo-4-nitrobenzene derivativeWhile thiols are soft nucleophiles, the electronic activation of the C1 position by chlorine still dominates the regioselectivity.

Note on Iodo-Substitution: Achieving selective substitution at the C2-I position is synthetically challenging via a standard SNAr pathway. The inherent electronic preference for attack at C1 makes this the minor, often unobserved, pathway. Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), would be required to functionalize the C-I bond selectively, as the oxidative addition step in those catalytic cycles is much more facile for C-I than C-Cl bonds.[5]

Conclusion

The nucleophilic aromatic substitution of this compound is a regioselective process dictated primarily by the electronic properties of the halogen substituents. The greater electronegativity of chlorine renders the C1 position more electrophilic, directing nucleophilic attack to this site and resulting in the selective displacement of the chloride ion. The protocols provided herein offer reliable methods for synthesizing 1-substituted-2-iodo-4-nitrobenzene derivatives, which can serve as versatile intermediates for further chemical elaboration. For researchers aiming to functionalize the C-I bond, alternative synthetic methodologies beyond the SNAr mechanism should be explored.

References

Application Notes and Protocols: Chemoselective Catalytic Reduction of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Selective Nitro Reduction in Polyhalogenated Arenes

The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1] While numerous methods exist for this conversion, the task becomes significantly more complex when the substrate, such as 1-Chloro-2-iodo-4-nitrobenzene, contains multiple reducible functional groups. The primary challenge lies in achieving high chemoselectivity: reducing the nitro group while preserving the chloro and iodo substituents.

This application note provides a comprehensive guide to the selective catalytic reduction of this compound to 4-chloro-3-iodoaniline. We will delve into the mechanistic rationale behind experimental choices, present a detailed, field-proven protocol, and offer insights into process monitoring and troubleshooting. The core of the challenge is preventing hydrodehalogenation, a common side reaction. The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I, making the C-I bond particularly susceptible to cleavage under many hydrogenation conditions. Therefore, the selection of an appropriate catalyst and hydrogen source is paramount to success.

Mechanistic Insights: The Pathway of Nitro Group Reduction

The catalytic hydrogenation of a nitro group to an amine is a multi-step process involving the transfer of six electrons and six protons. The reaction proceeds on the surface of a heterogeneous catalyst, and two main pathways are generally considered: the direct route and the condensation route.

  • Direct Hydrogenation Pathway: The nitro group is sequentially reduced to nitroso (Ar-NO), then to hydroxylamine (Ar-NHOH), and finally to the aniline (Ar-NH2). The reduction of the nitroso intermediate is typically very fast, making it difficult to detect.[2]

  • Condensation Pathway: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy species (Ar-N(O)=N-Ar), which is then further reduced to azo (Ar-N=N-Ar), hydrazo (Ar-NH-NH-Ar), and finally cleaved to two molecules of the aniline.

Both pathways can occur simultaneously, and the predominant route depends on the catalyst, substrate, and reaction conditions. For the purpose of this protocol, the key is that both pathways require careful control to prevent the hydrogenolysis of the C-I and C-Cl bonds.

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway A Ar-NO2 (Nitroarene) B Ar-NO (Nitroso) A->B C Ar-NHOH (Hydroxylamine) B->C D Ar-NH2 (Aniline) C->D E Ar-N(O)=N-Ar (Azoxy) C->E + Ar-NO F Ar-N=N-Ar (Azo) E->F G Ar-NH-NH-Ar (Hydrazo) F->G H Ar-NH2 (Aniline) G->H

Caption: General reaction pathways for catalytic nitro group reduction.

PART 1: Selecting the Optimal Catalytic System

The success of this synthesis hinges on choosing a catalyst and hydrogen source that favor nitro group reduction over C-X bond cleavage.

Causality Behind Catalyst Selection: Why Raney Nickel is Superior to Palladium

While Palladium on carbon (Pd/C) is a common and highly active catalyst for nitro reductions, it is often unsuitable for substrates containing iodo and bromo groups.[3] The reactivity order for hydrodehalogenation over Pd/C is C-Br > C-Cl > C-I.[4] The unexpectedly lower reactivity for C-I dehalogenation is attributed to the strong adsorption of iodoarenes on the palladium surface, which can also lead to catalyst poisoning and reduced activity.[4]

In contrast, Raney Nickel is the catalyst of choice for reducing nitro groups in the presence of halogens.[3] Critically, the reactivity order for hydrodehalogenation over Raney Nickel is C-I > C-Br > C-Cl > C-F.[4] While this indicates the C-I bond is still the most labile, Raney Nickel generally exhibits significantly lower dehalogenation activity compared to Pd/C under optimized conditions, making it the preferred catalyst for preserving the iodo and chloro substituents in this compound. Raney Cobalt has also been shown to be a high-performance catalyst for similar transformations.[5]

Hydrogen Source: Catalytic Transfer Hydrogenation for Enhanced Selectivity

Traditional catalytic hydrogenation using high-pressure hydrogen gas (H₂) can be overly aggressive, leading to dehalogenation. A milder and often more selective alternative is Catalytic Transfer Hydrogenation (CTH) . In CTH, hydrogen is generated in situ from a donor molecule, providing a controlled, low-concentration supply of hydrogen on the catalyst surface.

Hydrazine hydrate (N₂H₄·H₂O) is an excellent hydrogen donor for this purpose. It has been successfully used with Pd/C and other catalysts to selectively reduce a wide variety of multi-halogenated nitroarenes, including those with iodo and chloro groups.[1] The reaction is typically fast and clean, proceeding under milder temperature conditions than many H₂-based hydrogenations.

PART 2: Detailed Experimental Protocol

This protocol describes the chemoselective reduction of this compound to 4-chloro-3-iodoaniline using Raney Nickel and hydrazine hydrate.

Safety Precautions:

  • Raney Nickel is pyrophoric when dry and must be handled as a slurry under water or a suitable solvent at all times.

  • Hydrazine hydrate is toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic. Proper temperature control is essential.

Materials and Reagents:

  • This compound

  • Raney® Nickel (50% slurry in water)

  • Hydrazine monohydrate (64-65% N₂H₄)

  • Ethanol (or Methanol), anhydrous

  • Ethyl acetate

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Rotary evaporator

Step-by-Step Methodology:

  • Catalyst Preparation: a. In the fume hood, carefully decant the water from the Raney Nickel slurry. b. Wash the catalyst by adding anhydrous ethanol, swirling gently, and decanting the supernatant. Repeat this process three times to replace the water with ethanol. This is crucial to avoid introducing water into the reaction.

  • Reaction Setup: a. To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (N₂), add this compound (1.0 eq). b. Add anhydrous ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate). c. Carefully add the prepared Raney Nickel slurry (approx. 10-15% by weight of the substrate) to the flask.

  • Reaction Execution: a. Begin vigorous stirring of the suspension. b. Heat the mixture to a gentle reflux (approx. 80 °C for ethanol). c. Once at reflux, add hydrazine monohydrate (3.0-4.0 eq) dropwise via the dropping funnel over 30-45 minutes. Caution: The addition can be exothermic, and gas evolution (N₂) will be observed. Control the addition rate to maintain a steady reflux. d. After the addition is complete, maintain the reaction at reflux.

  • Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 4:1). b. The starting material is UV active and will stain with permanganate. The product aniline will also be UV active. The reaction is complete when the starting material spot is no longer visible (typically 1-3 hours).

  • Workup and Isolation: a. Once the reaction is complete, cool the mixture to room temperature. b. Crucial Step (Catalyst Removal): Carefully filter the hot or warm suspension through a pad of diatomaceous earth (Celite®) in a Buchner funnel. Do not allow the filter cake to dry , as Raney Nickel is pyrophoric. Immediately quench the filter cake with plenty of water after filtration is complete. c. Wash the filter cake thoroughly with ethanol to ensure complete recovery of the product. d. Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator. e. To the resulting residue, add ethyl acetate and deionized water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-chloro-3-iodoaniline.

  • Purification (if necessary): a. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Caption: Experimental workflow for the synthesis of 4-chloro-3-iodoaniline.

PART 3: Data, Analysis, and Troubleshooting

Expected Results & Data Presentation

The described protocol is designed for high chemoselectivity and yield.

ParameterRecommended ConditionExpected Outcome
Catalyst Raney NickelHigh selectivity for nitro reduction
Hydrogen Donor Hydrazine Monohydrate (3-4 eq)Efficient reduction under mild conditions
Solvent Anhydrous EthanolGood solubility for substrate & reagents
Temperature Reflux (approx. 80 °C)Sufficient activation without dehalogenation
Reaction Time 1-3 hoursTypically full conversion
Expected Yield >85% (after purification)High efficiency
Purity >98%Minimal side-product formation
Analytical Characterization
  • TLC: To monitor reaction progress.

  • GC-MS: To confirm the mass of the product (4-chloro-3-iodoaniline, M.W. 253.47) and identify potential dehalogenated byproducts (e.g., 4-chloroaniline, M.W. 127.57; 3-iodoaniline, M.W. 219.04) or aniline (M.W. 93.13).

  • ¹H and ¹³C NMR: To confirm the structure of the final product. The appearance of a broad singlet corresponding to the -NH₂ protons and the characteristic shifts in the aromatic region will confirm the successful reduction.

  • HPLC: For quantitative analysis of purity.

Troubleshooting Guide
IssuePotential CauseSuggested Solution
Incomplete Reaction 1. Inactive catalyst.2. Insufficient hydrazine.1. Use fresh, properly washed Raney Nickel.2. Add an additional 0.5-1.0 eq of hydrazine hydrate and monitor.
Dehalogenation Observed 1. Reaction temperature too high.2. Prolonged reaction time.3. Overly active catalyst batch.1. Reduce temperature slightly (e.g., 70°C).2. Stop the reaction as soon as TLC shows full conversion.3. Reduce catalyst loading.
Low Isolated Yield 1. Incomplete extraction.2. Product loss during filtration.1. Perform more extractions with ethyl acetate.2. Ensure the filter cake is washed thoroughly with the reaction solvent.

Conclusion

The chemoselective catalytic reduction of this compound presents a significant synthetic challenge due to the risk of hydrodehalogenation. By leveraging a deeper understanding of catalyst behavior, a robust and reliable protocol can be established. The use of Raney Nickel over palladium-based catalysts is critical to minimize the cleavage of the carbon-halogen bonds, particularly the labile C-I bond.[3][4] Furthermore, employing catalytic transfer hydrogenation with hydrazine hydrate provides a mild and controlled method for the reduction, enhancing selectivity and ensuring a high yield of the desired 4-chloro-3-iodoaniline. This approach represents a validated system for researchers and drug development professionals working with complex, polyfunctionalized aromatic intermediates.

References

Introduction: The Strategic Value of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: Selective Functionalization of 1-Chloro-2-iodo-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly versatile trifunctional aromatic compound that serves as a pivotal building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a nitro group, a chlorine atom, and an iodine atom on a benzene ring, offers a rich platform for selective chemical modifications.[1] The strategic manipulation of these functional groups allows for the introduction of diverse molecular fragments, enabling the construction of complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.[1]

The key to unlocking the synthetic potential of this molecule lies in the differential reactivity of its three functional groups. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1] The iodine and chlorine atoms, being halogens, serve as excellent leaving groups in a variety of transition metal-catalyzed cross-coupling reactions. The inherent differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl) provide a basis for achieving high chemoselectivity in these transformations.[2][3] This guide will provide a detailed exploration of the principles and protocols for the selective functionalization of this compound, empowering researchers to harness its synthetic utility.

Part 1: Chemoselective Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-I and C-Cl bonds is the cornerstone of selective functionalization via palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[2] This reactivity difference allows for the selective functionalization at the C-2 position (iodine) while leaving the C-1 position (chlorine) intact for subsequent transformations.

Selective Suzuki-Miyaura Coupling at the C-I Bond

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an aryl halide and an organoboron compound.[4] By carefully selecting the reaction conditions, one can achieve highly selective coupling at the C-I bond of this compound.

Causality of Experimental Choices:

  • Catalyst: A palladium(0) catalyst is essential. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand can influence catalyst activity and stability.

  • Base: A base is required to activate the boronic acid for transmetalation.[4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can affect the reaction rate and yield.

  • Solvent: A polar aprotic solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is typically employed to dissolve both the organic and inorganic reagents.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid2-Phenyl-1-chloro-4-nitrobenzene>95
24-Methoxyphenylboronic acid1-Chloro-2-(4-methoxyphenyl)-4-nitrobenzene>90
33-Thienylboronic acid1-Chloro-4-nitro-2-(thiophen-3-yl)benzene>85

Workflow for Selective Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_catalyst Catalytic System cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound F Heating (80-100 °C) A->F B Arylboronic Acid B->F C Base (e.g., K2CO3) C->F D Pd Catalyst (e.g., Pd(PPh3)4) D->F E Solvent (e.g., Toluene/H2O) E->F G Extraction F->G H Column Chromatography G->H I 2-Aryl-1-chloro-4-nitrobenzene H->I

Caption: Workflow for selective Suzuki-Miyaura coupling.

Selective Sonogashira Coupling at the C-I Bond

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a crucial transformation for accessing conjugated enynes and arylalkynes.[5] Similar to the Suzuki-Miyaura coupling, the higher reactivity of the C-I bond allows for selective alkynylation at the C-2 position.

Causality of Experimental Choices:

  • Catalytic System: The classic Sonogashira reaction employs a dual catalytic system consisting of a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst.[6][7] The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. The base serves to deprotonate the terminal alkyne and also acts as a solvent in some cases.

  • Ligand: Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.

Experimental Protocol: Selective Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF or DMF).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), the copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and the amine base (e.g., Et₃N, 2.0-3.0 equiv).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or GC-MS. A quantitative yield for the cross-coupling of 1-iodo-4-nitrobenzene with phenylacetylene has been reported under similar conditions.[8]

  • Work-up and Purification: After completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Logical Relationship for Selective Cross-Coupling

Selectivity_Logic A This compound C Oxidative Addition A->C B Pd(0) Catalyst B->C D C-I Bond Cleavage (Lower Bond Dissociation Energy) C->D Favored Pathway E C-Cl Bond Cleavage (Higher Bond Dissociation Energy) C->E Disfavored Pathway F Selective Functionalization at C-2 D->F

Caption: Logic of selective cross-coupling at the C-I bond.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the para-position to the chlorine atom significantly activates the C-Cl bond towards nucleophilic aromatic substitution (SNAr).[1][9][10] This allows for the selective displacement of the chloride with a variety of nucleophiles, while the less activated C-I bond remains intact.

Mechanism and Regioselectivity:

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The negative charge in this intermediate is delocalized onto the nitro group, which provides crucial stabilization.[1][10] The leaving group then departs, restoring the aromaticity of the ring. The regioselectivity is governed by the ability of the electron-withdrawing group to stabilize the intermediate, making the position para to the nitro group the most reactive site.[10]

Experimental Protocol: SNAr with an Amine Nucleophile (Buchwald-Hartwig-like conditions)

While the Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, under certain conditions, a direct SNAr can occur, especially with a highly activated substrate like this compound.[11][12][13]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the desired amine (1.5-2.0 equiv), and a strong base (e.g., NaOt-Bu or K₂CO₃, 1.5-2.0 equiv) in an aprotic polar solvent (e.g., DMSO or DMF).

  • Reaction Execution: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature, pour it into water, and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the product by column chromatography.

Data Presentation: Representative SNAr Reactions

NucleophileProductApproximate Conditions
Morpholine4-(2-Iodo-4-nitrophenyl)morpholineK₂CO₃, DMF, 100 °C
Sodium Methoxide2-Iodo-1-methoxy-4-nitrobenzeneNaOMe, MeOH, reflux
Sodium Azide1-Azido-2-iodo-4-nitrobenzeneNaN₃, DMSO, 80 °C

Part 3: Sequential Functionalization Strategies

The orthogonal reactivity of the C-I and C-Cl bonds allows for a powerful sequential functionalization strategy. First, a palladium-catalyzed cross-coupling reaction is performed at the more reactive C-I bond. The resulting product, which still contains the C-Cl bond, can then undergo a second functionalization, either through another cross-coupling reaction (requiring more forcing conditions or a more active catalyst system) or via an SNAr reaction.

Experimental Workflow: Sequential Suzuki-Miyaura and SNAr Reactions

  • Step 1: Selective Suzuki-Miyaura Coupling: Perform a selective Suzuki-Miyaura coupling at the C-I bond as described in Part 1.1 to synthesize a 2-aryl-1-chloro-4-nitrobenzene derivative.

  • Step 2: SNAr Reaction: Subject the product from Step 1 to an SNAr reaction with a suitable nucleophile as described in Part 2. This will displace the chlorine atom, leading to a disubstituted product.

Diagram of Sequential Functionalization

Sequential_Functionalization A This compound B Step 1: Selective Cross-Coupling (e.g., Suzuki-Miyaura at C-I) A->B R-B(OH)2, Pd catalyst C 2-Aryl-1-chloro-4-nitrobenzene B->C D Step 2: Nucleophilic Aromatic Substitution (at C-Cl) C->D Nucleophile, Base E 2-Aryl-1-(nucleophile)-4-nitrobenzene D->E

Caption: Sequential functionalization workflow.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. By understanding and applying the principles of chemoselectivity, researchers can selectively functionalize this molecule at its iodo and chloro positions. The protocols and strategies outlined in this guide provide a solid foundation for the rational design and execution of synthetic routes towards a wide range of complex and valuable molecules.

References

large-scale synthesis of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Large-Scale Synthesis of 1-Chloro-2-iodo-4-nitrobenzene

Abstract

This document provides a comprehensive guide for the , a key halogenated nitroaromatic intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] The protocol detailed herein is centered around a robust and scalable Sandmeyer-type reaction, beginning with the diazotization of 2-chloro-5-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and analytical validation methods to ensure a reliable and efficient synthesis process.

Introduction: Strategic Importance of this compound

This compound is a versatile chemical building block possessing three distinct functional groups on a benzene scaffold: a nitro group, a chlorine atom, and an iodine atom. This specific arrangement of substituents offers unique reactivity, allowing for selective chemical transformations at multiple sites. The presence of two different halogens (iodine and chlorine) makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the construction of complex molecular architectures.[1] The nitro group can be readily reduced to an amine, providing another avenue for derivatization.

The synthesis of this compound on a large scale requires a regioselective, high-yielding, and economically viable process. While several synthetic routes could be envisioned, the most direct and industrially proven method involves the diazotization of a primary aromatic amine, followed by a Sandmeyer-type iodination. This approach offers excellent control over the regiochemistry, ensuring the desired isomer is produced with high purity.

Synthetic Strategy: The Sandmeyer Reaction Pathway

The Sandmeyer reaction is a powerful transformation used to synthesize aryl halides from aryl diazonium salts.[2][3] Discovered in 1884, this reaction provides a method to introduce functionalities onto an aromatic ring that are often difficult to achieve through direct electrophilic aromatic substitution.[2][4] For the synthesis of this compound, the strategy involves two primary stages:

  • Diazotization: The conversion of the primary amino group of 2-chloro-5-nitroaniline into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[5]

  • Iodination: The subsequent displacement of the diazonium group with an iodide ion. This step is typically achieved by introducing a solution of potassium iodide (KI) to the diazonium salt.[6] Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[2]

The overall transformation is shown below:

Mechanistic Insights and Rationale

The Diazotization Step: This reaction must be conducted at low temperatures (typically 0-5 °C) because aryl diazonium salts are thermally unstable and can decompose, potentially explosively if isolated in a dry state.[7] The low temperature ensures the stability of the diazonium salt in solution until it is used in the subsequent step.[8][9] The strong acid serves to generate the reactive nitrosating agent, nitrosyl cation (NO⁺), from nitrous acid.

The Iodination Step: The introduction of the iodide ion to the diazonium salt solution results in the formation of the aryl iodide and the evolution of nitrogen gas. The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a one-electron transfer.[2] The highly stable dinitrogen molecule (N₂) is an excellent leaving group, providing a strong thermodynamic driving force for the reaction.[4]

Safety and Hazard Management for Large-Scale Synthesis

A rigorous approach to safety is paramount for the large-scale synthesis of this compound. All operations must be conducted in a well-ventilated area, such as a walk-in fume hood, and by personnel trained in handling hazardous materials.[10]

  • Reagent Hazards:

    • 2-chloro-5-nitroaniline: Toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

    • Sodium Nitrite (NaNO₂): A strong oxidizing agent. Toxic if swallowed. Forms toxic gases when mixed with acids.

    • Hydrochloric/Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage.[11]

    • This compound: Halogenated nitroaromatics are generally toxic and can be environmental pollutants.[12] Handle with care, avoiding skin contact and inhalation.[13]

  • Process Hazards:

    • Diazonium Salts: Solid, dry diazonium salts are shock-sensitive and can detonate. NEVER attempt to isolate the diazonium salt intermediate. It should always be kept in a cold aqueous solution and used immediately.[7]

    • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the reaction vessel is not adequately vented.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety glasses with side shields, a face shield, a lab coat, and chemical-resistant gloves.[14] For large-scale operations, acid-resistant aprons and boots are recommended.

Detailed Application Protocol

This protocol is designed for a representative large-scale synthesis. Quantities can be scaled proportionally, but a new risk assessment should be performed for any significant scale-up.

Materials and Equipment
Reagent/MaterialGradeSupplier
2-chloro-5-nitroaniline≥98%Standard Chemical Supplier
Sodium Nitrite (NaNO₂)ACS Reagent GradeStandard Chemical Supplier
Hydrochloric Acid (HCl)37% (conc.)Standard Chemical Supplier
Potassium Iodide (KI)≥99%Standard Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousStandard Chemical Supplier
Dichloromethane (DCM)Reagent GradeStandard Chemical Supplier
Ethanol (EtOH)95% or AbsoluteStandard Chemical Supplier
Sodium Sulfate (Na₂SO₄)AnhydrousStandard Chemical Supplier
Deionized WaterN/AIn-house
Crushed IceN/AIn-house
  • Equipment:

    • Jacketed glass reactor (appropriately sized) with overhead mechanical stirrer, temperature probe, and bottom outlet valve.

    • Addition funnel.

    • Large-volume separatory funnel.

    • Rotary evaporator.

    • Recrystallization vessels.

    • Vacuum filtration apparatus (e.g., Büchner funnel).

Step-by-Step Synthesis Procedure

PART A: Diazotization of 2-chloro-5-nitroaniline

  • Reactor Setup: Set up the jacketed reactor and begin circulating coolant to bring the internal temperature to 0 °C.

  • Aniline Slurry Preparation: To the reactor, charge concentrated Hydrochloric Acid (3.0 eq) and deionized water. With vigorous stirring, slowly add 2-chloro-5-nitroaniline (1.0 eq). Stir the resulting slurry for 15-20 minutes to ensure good dispersion. Maintain the temperature between 0 and 5 °C.

  • Nitrite Solution Preparation: In a separate beaker, dissolve Sodium Nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the aniline slurry in the reactor via the addition funnel. Crucially, maintain the internal temperature below 5 °C throughout the addition. The addition rate should be controlled to prevent a temperature spike and excessive foaming.[8]

  • Reaction Completion Check: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. Check for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper; an immediate blue-black color indicates completion.

  • Destroy Excess Nitrite: (Optional but recommended for safety) Add a small amount of urea or sulfamic acid portion-wise until the starch-iodide test is negative.

PART B: Iodination and Product Isolation

  • Iodide Solution Preparation: In a separate, appropriately sized vessel, dissolve Potassium Iodide (1.2 eq) in deionized water. Cool this solution to ~10 °C.

  • Iodination Reaction: Slowly add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. A vigorous evolution of nitrogen gas will be observed, and a dark solid will precipitate. Control the addition rate to manage the effervescence.

  • Reaction Drive: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Product Isolation: Filter the crude solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the washings are neutral.

  • Initial Purification: To remove residual iodine, wash the crude solid with a cold 10% aqueous solution of sodium thiosulfate until the brown color disappears from the solid and filtrate. Finally, wash again with cold deionized water.

PART C: Final Purification (Recrystallization)

  • Drying: Dry the crude product under vacuum.

  • Recrystallization: Dissolve the dry, crude this compound in a minimum amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum to a constant weight.

Quantitative Data Summary (Example Scale)
CompoundMW ( g/mol )Moles (mol)Equiv.Mass / Volume
2-chloro-5-nitroaniline172.571.001.0172.6 g
Conc. HCl (37%)36.463.003.0~250 mL
Sodium Nitrite69.001.101.175.9 g
Potassium Iodide166.001.201.2199.2 g
Product (Expected) 283.45 ~0.85 N/A ~241 g (85% Yield)

Process Validation and Quality Control

A self-validating protocol requires stringent in-process controls and final product characterization.

  • Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Purity and Identity Confirmation:

    • Melting Point: The purified product should have a sharp melting point consistent with literature values.

    • ¹H NMR & ¹³C NMR: Provides definitive structural confirmation and assesses isomeric purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • HPLC Analysis: Used to determine the final purity of the product, typically expressed as a percentage area.

Visualization of Workflow and Mechanism

Experimental Workflow Diagram

The following diagram outlines the logical flow of the large-scale synthesis protocol.

G cluster_prep Part A: Diazotization cluster_react Part B: Iodination cluster_purify Part C: Purification A1 Charge Reactor with HCl/H₂O A2 Add 2-chloro-5-nitroaniline A1->A2 A3 Cool to 0-5 °C A2->A3 A5 Dropwise Addition of NaNO₂ A3->A5 A4 Prepare NaNO₂ Solution A4->A5 A6 Stir & Verify Completion A5->A6 B2 Add Diazonium Salt to KI A6->B2 B1 Prepare KI Solution B1->B2 B3 Warm to RT, Stir B2->B3 B4 Filter Crude Product B3->B4 B5 Wash with H₂O & Na₂S₂O₃ B4->B5 C1 Dry Crude Solid B5->C1 C2 Recrystallize from Ethanol C1->C2 C3 Filter & Dry Final Product C2->C3 C4 QC Analysis (NMR, HPLC, MP) C3->C4

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism

This diagram illustrates the key chemical transformations during the synthesis.

G Amine 2-chloro-5-nitroaniline Diazonium Aryl Diazonium Salt Amine->Diazonium Diazotization (0-5 °C) Nitrite NaNO₂ + HCl Nitrite->Diazonium Iodide KI Product This compound + N₂ Iodide->Product Diazonium->Product Iodination

Caption: Simplified reaction mechanism via a diazonium salt intermediate.

Troubleshooting

IssueProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete diazotization. 2. Diazonium salt decomposed (temp > 5°C).[7] 3. Diazonium salt added too quickly to KI solution.1. Ensure sufficient acid and NaNO₂ are used; verify with starch-iodide paper. 2. Maintain strict temperature control during diazotization and addition. 3. Slow the addition rate to control N₂ evolution and prevent side reactions.
Oily/Tarry Product Formation of phenol byproducts from diazonium salt reacting with water, or azo coupling side reactions.[8][9]Ensure the diazonium salt solution is kept cold and used promptly. Maintain a sufficiently acidic medium to suppress side reactions.
Product Contaminated with Iodine Insufficient washing with sodium thiosulfate.Increase the volume or concentration of the Na₂S₂O₃ wash, or increase washing time until all color is discharged.
Difficult Filtration Product has oiled out or is very fine.Ensure the reaction mixture is well-cooled before filtration. For fine particles, consider using a filter aid.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of this compound. By leveraging the classical Sandmeyer reaction, this process offers high regioselectivity and good yields. The causality-driven explanations for each experimental step, combined with stringent safety protocols and in-process controls, establish this guide as a self-validating system for producing high-purity material. Adherence to the detailed procedures, especially with regard to temperature control and the handling of the diazonium intermediate, is critical for achieving safe and successful outcomes on a large scale.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 1-Chloro-2-iodo-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. As an intermediate in the synthesis of pharmaceuticals like Vismodegib, its purity is paramount.[1] This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.

Understanding the Molecule and Potential Impurities

This compound is a halogenated nitroaromatic compound.[2][3][4][5][6] Its purification can be challenging due to the presence of structurally similar impurities. The primary synthesis route involves the diazotization of 2-Chloro-5-nitroaniline, followed by a Sandmeyer-type reaction with potassium iodide.[1]

Common Impurities May Include:

  • Starting Material: Unreacted 2-Chloro-5-nitroaniline.

  • Side-Reaction Products: Diazonium salt coupling by-products, which are often highly colored.[7]

  • Isomers: Positional isomers such as 1-chloro-4-iodo-2-nitrobenzene may be present depending on the starting materials and reaction conditions.[4][8][9][10]

  • Decomposition Products: Nitro compounds can be sensitive to heat and light.

A logical workflow for the purification of this compound is outlined below.

Purification_Workflow A Crude Product (Post-Synthesis) B Initial Wash (e.g., with Na2S2O3 solution) A->B Remove residual iodine C Primary Purification Technique B->C D Recrystallization C->D High initial purity E Column Chromatography C->E Complex mixture F Purity Analysis (TLC, GC, HPLC, NMR) D->F E->F G Pure this compound F->G Meets specifications

Caption: A general workflow for the purification of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My crude product won't fully dissolve in the hot recrystallization solvent.

Possible Causes & Solutions:

  • Insufficient Solvent: You may not be using enough solvent. Add more solvent in small portions until the solid dissolves. Be mindful that using an excessive amount of solvent will reduce your yield.

  • Inappropriate Solvent: The chosen solvent may not be suitable for your compound. This compound can be recrystallized from a mixed solvent system like isopropanol/hexane or ethanol.[1] If one solvent isn't working, a solvent screen is recommended.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If the majority of the product has dissolved but some solid remains, perform a hot filtration to remove the insoluble material before allowing the solution to cool.

Q2: Oiling out occurs during cooling instead of crystal formation.

Possible Causes & Solutions:

  • Solution is Too Concentrated: The concentration of your compound in the solvent is too high, causing it to come out of solution as a liquid (oil) rather than a solid. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool again slowly.

  • Cooling is Too Rapid: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature slowly, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.

  • Incompatible Solvent System: The solvent system may not be ideal. Consider using a different solvent or adjusting the ratio of your mixed solvent system.

Q3: The recrystallized product is still colored.

Possible Causes & Solutions:

  • Colored Impurities are Co-crystallizing: The impurities may have similar solubility properties to your desired product. Consider a pre-purification step with activated carbon. Add a small amount of activated carbon to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the carbon before cooling.

  • Product Degradation: The compound may be degrading at the boiling point of the solvent. Try using a lower-boiling solvent or a solvent system that allows for dissolution at a lower temperature.

Column Chromatography Issues

Q1: I can't get good separation of my product from an impurity on the TLC plate.

Possible Causes & Solutions:

  • Suboptimal Solvent System: You need to optimize your mobile phase. Systematically vary the ratio of your polar and non-polar solvents. For halogenated nitroaromatics, common solvent systems include hexane/ethyl acetate or hexane/dichloromethane gradients.[11]

  • Compound Instability on Silica: Your compound might be degrading on the acidic silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If it is unstable, consider using deactivated silica gel or an alternative stationary phase like alumina.[12]

Q2: My compound is streaking on the TLC plate and the column.

Possible Causes & Solutions:

  • Overloading: You are applying too much compound to the TLC plate or column. Use a more dilute solution for spotting on TLC. For column chromatography, ensure you are not exceeding the loading capacity of your stationary phase.

  • Compound is Too Polar for the Solvent System: A very polar compound in a non-polar solvent system can lead to streaking. Try increasing the polarity of your mobile phase.[12]

  • Presence of Acidic or Basic Impurities: These can interact strongly with the silica gel. A pre-wash with a dilute acid or base solution (if your compound is stable) or passing the crude material through a short plug of silica before the main column can help.

Q3: The product is taking a very long time to elute from the column.

Possible Causes & Solutions:

  • Mobile Phase is Not Polar Enough: Your compound has a strong affinity for the stationary phase. Gradually increase the polarity of your mobile phase to speed up elution.[12]

  • Incorrect Solvent System: You may have chosen a solvent system where your compound has very low solubility. This can cause it to precipitate on the column and then slowly redissolve and elute. Ensure your compound is soluble in the mobile phase.

The following diagram illustrates a decision-making process for troubleshooting column chromatography.

Chromatography_Troubleshooting A Poor Separation? B Compound Streaking? A->B No Sol1 Optimize Solvent System (Vary Polarity) A->Sol1 Yes Sol2 Check for Instability (Deactivated Silica/Alumina) A->Sol2 If still poor C Slow Elution? B->C No Sol3 Reduce Loading B->Sol3 Yes Sol4 Increase Mobile Phase Polarity B->Sol4 If still streaking C->Sol4 Yes Sol5 Check Compound Solubility in Eluent C->Sol5 If still slow

Caption: Troubleshooting flowchart for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

Pure this compound is typically a light tan or cream to brown crystalline solid.[1][13] A dark brown or oily appearance suggests the presence of impurities.

Q2: What is a good starting point for a recrystallization solvent system?

A mixture of isopropanol and hexane has been reported to be effective.[1] You can dissolve the crude product in a minimum amount of hot isopropanol and then add hexane until the solution becomes slightly cloudy. Upon cooling, crystals should form. Ethanol can also be a suitable solvent for recrystallization of similar compounds.[11]

Q3: How can I monitor the progress of my column chromatography?

Thin-layer chromatography (TLC) is the most common method.[11] Collect fractions from the column and spot them on a TLC plate alongside a spot of your crude material and, if available, a pure standard. This will allow you to identify which fractions contain your desired product.

Q4: My compound appears to be decomposing on the silica gel column. What are my alternatives?

If your compound is sensitive to the acidic nature of silica gel, you have a few options:

  • Deactivated Silica: You can deactivate silica gel by treating it with a base, such as triethylamine, in your eluent system.

  • Alumina: Alumina is a less acidic stationary phase and can be a good alternative. It is available in neutral, acidic, and basic forms.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography using a C18 stationary phase could be an option.[14]

Q5: What are some key safety precautions when working with this compound?

Halogenated nitroaromatic compounds should be handled with care. They are often toxic and can be absorbed through the skin.[15] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Experimental Protocols

Protocol 1: Recrystallization from Isopropanol/Hexane
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot isopropanol and heat the mixture with stirring until the solid dissolves completely.

  • Slowly add hexane to the hot solution until you observe persistent cloudiness.

  • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Select a Solvent System: Based on TLC analysis, choose a solvent system that provides good separation of your product from impurities (a typical starting point is a hexane/ethyl acetate gradient).

  • Pack the Column: Pack a glass column with silica gel using the chosen solvent system.

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elute the Column: Begin eluting with your chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Parameter Recrystallization Column Chromatography
Best For High initial purity, large scaleComplex mixtures, small to medium scale
Solvent Usage Moderate to highHigh
Time Commitment ShorterLonger
Potential for Loss In the mother liquorOn the column, during transfers

References

Technical Support Center: Preventing Dehalogenation of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Chloro-2-iodo-4-nitrobenzene. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you navigate the unique reactivity of this substrate and, most critically, prevent unwanted dehalogenation side reactions.

Section 1: Understanding Your Substrate: A Reactivity FAQ

This section addresses the most common foundational questions regarding the behavior of this compound in common organic reactions.

Q1: What is the expected order of reactivity for the halogen atoms on this compound?

The reactivity of the halogens is dictated by the carbon-halogen bond strength. The C-I bond is significantly weaker and more polarizable than the C-Cl bond.[1] Consequently, the iodine atom is far more reactive and serves as the primary leaving group in most cross-coupling and nucleophilic substitution reactions.

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Heck): The catalytic cycle is almost always initiated by the oxidative addition of the palladium(0) complex into the C-I bond. This step is kinetically much faster than oxidative addition into the stronger C-Cl bond, allowing for selective functionalization at the C2 position.

  • Nucleophilic Aromatic Substitution (SNAr): While the strong electron-withdrawing nitro group activates the entire ring for SNAr, the iodide is still the better leaving group compared to the chloride.[2]

Q2: What is dehalogenation, and why is it a significant problem with this substrate?

Dehalogenation is a side reaction where a halogen atom on the aromatic ring is replaced by a hydrogen atom.[1][3] With this compound, the primary concern is deiodination , which converts the starting material into 1-chloro-4-nitrobenzene.[4]

This is problematic for several reasons:

  • Yield Reduction: It consumes the starting material, directly lowering the yield of the desired product.

  • Purification Challenges: The dehalogenated byproduct (1-chloro-4-nitrobenzene) often has similar polarity to the starting material and sometimes the product, complicating chromatographic purification.

  • Reaction Stalling: In some cases, the formation of byproducts can inhibit the catalyst, leading to incomplete conversion.

The electron-deficient nature of the nitro-substituted ring makes this substrate particularly susceptible to dehalogenation pathways.[3]

Q3: What are the primary mechanisms of dehalogenation in palladium-catalyzed reactions?

Understanding the mechanism is key to prevention. Dehalogenation, often called hydrodehalogenation, is a frequent competing reaction in palladium-catalyzed cross-couplings.[5] The most common pathway involves the formation of a palladium-hydride (Pd-H) species. This can occur in several ways:

  • From the Base: Strong bases with available β-hydrogens (e.g., alkoxides like sodium tert-butoxide) can react with the palladium complex to form a Pd-H intermediate.[5][6]

  • From the Solvent: Protic solvents, especially alcohols like methanol or ethanol, can act as hydride sources, particularly in the presence of a base.[5][7][8]

  • From Water: Trace amounts of water in the reaction can also contribute to the formation of Pd-H species.[9]

Once the Ar-Pd(II)-I intermediate is formed after oxidative addition, if a Pd-H species is present, it can lead to reductive elimination of the dehalogenated product (Ar-H) instead of the desired cross-coupled product.[5]

Section 2: Troubleshooting Guide: Minimizing Dehalogenation in Practice

This section provides specific, actionable advice for common cross-coupling reactions.

Issue: Significant 1-chloro-4-nitrobenzene byproduct observed in my Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling is a workhorse reaction, but the combination of a reactive aryl iodide and an electron-withdrawing group can make dehalogenation a major side reaction.[3] Here’s how to troubleshoot.

Q: How do I choose the right catalyst, ligand, and base to prevent deiodination?

The choice of reagents is the most critical factor in controlling the reaction outcome. The goal is to promote the desired transmetalation and reductive elimination steps while suppressing the formation and reaction of Pd-H species.

Troubleshooting Steps & Recommendations:

  • Base Selection is Crucial:

    • Avoid Strong Alkoxide Bases: Bases like NaOtBu or KOtBu are known to accelerate hydrodehalogenation.[5]

    • Use Weaker Inorganic Bases: Milder bases are much less likely to generate Pd-H species. Carbonate bases (K₂CO₃, Cs₂CO₃) or phosphate bases (K₃PO₄) are strongly recommended.[3] K₃PO₄ is often an excellent first choice for sensitive substrates.

  • Ligand Choice Matters:

    • Use Bulky, Electron-Rich Ligands: Ligands like SPhos, XPhos, or P(t-Bu)₃ promote rapid reductive elimination of the desired product. This kinetic preference helps the desired reaction outcompete the dehalogenation pathway.[3] Avoid simple, less donating ligands like PPh₃ at lower temperatures, as they can lead to inefficient coupling with aryl iodides.[10]

  • Solvent System Optimization:

    • Favor Aprotic Solvents: Use solvents like dioxane, THF, or toluene instead of alcohols.[3]

    • Manage Water Content: While Suzuki reactions often require some water to facilitate the action of inorganic bases, excess water can be a proton source for dehalogenation.[9] If using a K₃PO₄/Toluene system, for example, try varying the amount of water or even running the reaction under rigorously anhydrous conditions if the base is sufficiently soluble.

Data Summary: Recommended Conditions to Minimize Deiodination in Suzuki Coupling
ParameterRecommended ChoiceRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Standard, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich phosphines that accelerate reductive elimination.[3]
Base K₃PO₄, Cs₂CO₃, K₂CO₃Weaker inorganic bases; less prone to forming Pd-H species.[3]
Solvent Toluene, Dioxane, THFAprotic solvents that do not act as hydride donors.[3][11]
Temperature 60-100 °CUse the lowest temperature that allows for a reasonable reaction rate.
Issue: My Sonogashira coupling is giving low yields and a lot of dehalogenated starting material.

The Sonogashira coupling is also susceptible to dehalogenation, particularly because it often involves amine bases that can influence side reactions.

Troubleshooting Steps & Recommendations:

  • Re-evaluate the Base: While amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard, they can be a source of problems. If dehalogenation is observed, consider using a non-nucleophilic, hindered base.

  • Minimize Reaction Time and Temperature: The C-I bond is highly reactive in Sonogashira couplings. Often, these reactions can proceed at room temperature or with gentle heating. Overheating can promote catalyst decomposition and side reactions like dehalogenation.

  • Ensure Anhydrous & Oxygen-Free Conditions: The Hay coupling (homocoupling of the alkyne) is a common side reaction that is promoted by oxygen. Dehalogenation can also be influenced by catalyst degradation. Thoroughly degas your solvents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

Section 3: Validated Experimental Protocol

Protocol: Selective Suzuki-Miyaura Coupling of this compound

This protocol is designed as a robust starting point to achieve high selectivity for coupling at the iodine position while minimizing deiodination.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • SPhos (0.045 equiv, 4.5 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 equiv), finely ground

  • Toluene (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk flask under an Argon atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.

  • In a separate vial, add Pd₂(dba)₃ and SPhos, and then add the anhydrous Toluene to dissolve the catalyst and ligand.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the degassed water. The recommended solvent ratio is typically Toluene:Water at 10:1.

  • Degas the entire reaction mixture by bubbling Argon through the solution for 15 minutes.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Section 4: Visual Guides & Workflows

Reactivity & Dehalogenation Pathway

This diagram illustrates the primary reaction pathway and the competing dehalogenation side reaction.

Start Dehalogenation Observed (>5% by LC-MS) Base_Check Is an alkoxide base (e.g., NaOtBu) being used? Start->Base_Check Solvent_Check Is a protic solvent (e.g., EtOH, MeOH) being used? Base_Check->Solvent_Check No Solution1 Action: Switch to K3PO4 or Cs2CO3 Base_Check->Solution1 Yes Ligand_Check Is a simple ligand (e.g., PPh3) being used? Solvent_Check->Ligand_Check No Solution2 Action: Switch to Toluene or Dioxane Solvent_Check->Solution2 Yes Optimize Further Optimization: - Lower Temperature - Check Reagent Purity - Ensure Anhydrous Conditions Ligand_Check->Optimize No Solution3 Action: Switch to bulky, electron-rich ligand (SPhos, XPhos) Ligand_Check->Solution3 Yes

References

Technical Support Center: Managing Exothermic Reactions with 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for handling 1-Chloro-2-iodo-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into safely managing the exothermic potential of this versatile but hazardous reagent. Our focus is on proactive risk assessment, real-time control, and emergency preparedness, ensuring both the integrity of your synthesis and the safety of your laboratory personnel.

Part 1: Frequently Asked Questions (FAQs) - Core Hazards & Properties

This section addresses fundamental questions regarding the inherent risks associated with this compound.

Q1: What makes this compound prone to highly exothermic reactions?

A1: The reactivity of this compound is primarily dictated by the strong electron-withdrawing nature of the nitro group (-NO₂). This group significantly depletes the electron density of the aromatic ring, making it highly susceptible to nucleophilic attack—the basis for nucleophilic aromatic substitution (SₙAr) reactions.[1][2][3][4] This activation leads to rapid reaction rates and, consequently, substantial heat generation. The presence of two different halogen leaving groups (Cl and I) at positions ortho and meta to the nitro group further influences its reactivity profile in various coupling and substitution reactions.

Q2: Are there specific impurities or conditions that can unexpectedly lower its thermal stability?

A2: Yes. The thermal stability of nitroaromatic compounds can be significantly compromised by contaminants.[5][6] Strong bases (e.g., potassium hydroxide), residual catalysts (e.g., palladium, Raney nickel), and certain metal halides (e.g., AlCl₃) can lower the decomposition onset temperature.[5] Case studies have shown that mixing nitroaromatic compounds with alkaline substances can lead to explosive decompositions at much lower temperatures than expected for the pure substance.[5][7] It is critical to use pure, well-characterized materials and to understand the potential interactions with all components in the reaction mixture.

Q3: What are the primary decomposition hazards of this compound?

A3: Like many nitroaromatic compounds, this compound poses a significant thermal explosion hazard.[8][9] Upon decomposition, it can release a large amount of energy and generate gaseous products (like N₂, CO, CO₂), leading to a rapid increase in temperature and pressure within a closed system.[8][10] This can result in a thermal runaway, where the rate of heat generation from the reaction exceeds the rate of heat removal, potentially causing a vessel rupture or explosion.[11][12]

Part 2: Troubleshooting Guide - Proactive & Real-Time Control

This section provides actionable troubleshooting guides for specific issues you may encounter during experimental design and execution.

Scenario 1: Assessing Thermal Risk Before Starting an Experiment

Problem: "I am planning a nucleophilic aromatic substitution (SₙAr) on this compound with a primary amine. How do I properly assess and mitigate the risk of a thermal runaway before scaling up?"

Solution: Implement a Pre-Reaction Safety Workflow.

A systematic assessment is crucial for any new or modified process involving this reagent. Early identification of exothermic hazards allows for the implementation of appropriate control measures.[13]

Step-by-Step Protocol for Pre-Reaction Hazard Assessment:

  • Literature Review: Thoroughly research the specific reaction class. SₙAr reactions with amines are known to be highly exothermic.[1]

  • Thermal Screening (DSC/ARC): Use Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) on small samples of the reaction mixture to determine the onset temperature of decomposition and the total energy release. This data is vital for understanding the worst-case scenario.[8][14]

  • Reaction Calorimetry: Perform the reaction on a small, controlled scale using a reaction calorimeter (RC).[15][16][17] This will provide critical data on the heat of reaction (ΔH), heat flow over time, and the adiabatic temperature rise (ΔTad).[16][18] This data is essential for safe scale-up.[17][19]

  • Calculate MTSR: Determine the Maximum Temperature of the Synthesis Reaction (MTSR), which is the highest temperature the reaction could reach in the event of a cooling failure. If the MTSR approaches the onset temperature of decomposition, the process is inherently unsafe and must be redesigned.

  • Process Design: Based on the calorimetry data, design your process. Key considerations include:

    • Semi-Batch Operation: Instead of adding all reagents at once ("batch" mode), use a semi-batch approach where one reagent is added slowly and controllably.[11] This allows the cooling system to keep pace with heat generation.

    • Solvent Selection: Choose a solvent with a boiling point well below the decomposition onset temperature. This can provide passive safety, as the heat of vaporization (reflux) can help dissipate excess energy.

    • Cooling Capacity: Ensure your reactor's cooling system is sufficient to handle the maximum expected heat flow from the reaction.

G A 1. Define Reaction (e.g., SNAr with Amine) B 2. Literature Search (Known Hazards?) A->B C 3. Thermal Screening (DSC/ARC) - Determine T_onset (Decomposition) - Determine Energy Release B->C D 4. Reaction Calorimetry (RC1) - Measure Heat of Reaction (ΔH) - Measure Heat Flow (Qr) - Calculate Adiabatic Rise (ΔTad) C->D E 5. Calculate MTSR (Max. Temp in Synthesis Reaction) D->E F 6. Compare: MTSR vs. T_onset E->F G SAFE TO PROCEED (with controls) F->G MTSR << T_onset H UNSAFE - REDESIGN PROCESS - Lower Concentration - Change Solvent - Slower Dosing F->H MTSR ≈ T_onset

Scenario 2: Managing a Temperature Excursion During Reagent Addition

Problem: "During the slow addition of my nucleophile, the reactor temperature is rising much faster than anticipated and is approaching my set safety limit. What should I do?"

Solution: Execute an Immediate Response Protocol.

Uncontrolled temperature spikes are a clear sign that heat generation is outpacing heat removal. Immediate and decisive action is required to prevent a runaway.[11][20]

Step-by-Step Protocol for Managing a Temperature Excursion:

  • STOP REAGENT ADDITION IMMEDIATELY: This is the most critical first step. Ceasing the feed of the limiting reagent will stop the generation of additional heat from the desired reaction.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If using a cooling bath, add more coolant (e.g., dry ice).

  • Maintain Agitation: Continue stirring to ensure uniform temperature throughout the vessel and efficient heat transfer to the cooling jacket. Poor mixing can lead to localized hot spots where a runaway can initiate.[12]

  • Prepare for Quenching: If the temperature continues to rise despite stopping the addition and maximizing cooling, you must be prepared to quench the reaction. Alert a colleague and have your pre-selected quenching agent ready.

  • Initiate Quench (If Necessary): If the temperature cannot be controlled and continues to climb towards the decomposition onset, add the quenching agent to the reactor to rapidly stop the chemical reaction. This is an emergency stop procedure.

G Start Temperature Spike Detected Step1 1. IMMEDIATELY STOP Reagent Addition Start->Step1 Step2 2. Maximize Cooling & Maintain Agitation Step1->Step2 Check1 Is Temperature Stabilizing/Decreasing? Step2->Check1 Outcome_Safe Continue Monitoring Resume Addition Slowly Once Stable Check1->Outcome_Safe Yes Step3 3. Prepare Emergency Quench System Check1->Step3 No Check2 Does Temperature Continue to Rise? Step3->Check2 Outcome_Quench 4. INITIATE QUENCH & Evacuate Area Check2->Outcome_Quench Yes Outcome_Monitor Hold & Monitor Do Not Resume Addition Investigate Cause Check2->Outcome_Monitor No

Part 3: Specific Reaction Classes & Emergency Preparedness

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Q: Are there unique exothermic risks associated with Pd-catalyzed cross-coupling reactions using this substrate?

A: Yes. While the desired coupling reaction itself is exothermic, a significant and often underappreciated hazard comes from the potential for catalyst decomposition and side reactions, especially under thermal stress or non-optimal conditions.[13][21]

  • Catalyst Decomposition: Some palladium-phosphine ligand complexes can decompose exothermically at elevated temperatures.

  • Reductive Dehalogenation: Hydrogenation catalysts, if present as impurities, can react with the nitro group in a highly exothermic manner.[5]

  • Hot Spot Formation: In flow reactors or poorly mixed batch reactors, precipitation of palladium black can create localized hot spots, potentially initiating a runaway.[22][23]

  • Solvent Decomposition: High temperatures from an exotherm can trigger the decomposition of solvents like DMSO or DMF, adding to the energy and gas release.[13]

Recommendation: Always characterize the thermal stability of your complete reaction mixture, including the catalyst and ligands. Consider using more thermally robust reactor materials like Silicon Carbide (SiC) for flow chemistry applications to manage temperature control effectively.[22]

Emergency Quenching

Problem: "A thermal runaway is in progress. How do I select and use a quenching agent?"

Solution: Use a Pre-determined Quenching Strategy.

A quenching agent is a chemical added to rapidly stop a reaction, usually by consuming a key reagent or catalyst.[11][20] The choice of quencher is critical and must be determined before the experiment begins. An incorrect choice could exacerbate the situation.

Key Principles of Quenching:

  • Fast Reaction: The quenching reaction must be faster than the runaway reaction.

  • No Gaseous Byproducts: The quencher should not produce large volumes of gas, which would further pressurize the reactor.

  • Thermal Compatibility: The quenching reaction itself should not be highly exothermic.

  • Miscibility: The quencher must be miscible with the reaction medium to work effectively.

Table 1: Example Quenching Agent Selection Guide

Reaction TypeCommon Reagent to NeutralizePotential Quenching AgentRationale & Cautions
SₙAr with Amine Amine NucleophileCold dilute acid (e.g., acetic acid in an appropriate solvent)Protonates and deactivates the amine nucleophile. Caution: The acid-base neutralization is exothermic; ensure sufficient cooling capacity.
Organometallic Reactions Organolithium / GrignardCold Isopropanol or AcetoneProtonates and consumes the highly reactive organometallic species.
General Purpose N/A (Reaction Inhibition)Hydroquinone, PhenothiazineRadical inhibitors that can break chain reaction mechanisms. Efficacy is highly system-dependent.
General Purpose N/A (Thermal Quench)Cold, inert, high-boiling solventDilutes the reactants and absorbs heat, slowing the reaction rate. This is a "crash cool" approach.[11]

Emergency Quenching Protocol:

  • Identify Need: Based on the decision tree, determine that a quench is unavoidable.

  • Announce & Evacuate: Announce the emergency to lab personnel and evacuate non-essential personnel.

  • Administer Quencher: Add the predetermined quenching agent to the reactor via a designated quench port. Do this from a safe distance (e.g., behind a blast shield).

  • Do Not Approach: Monitor the reactor from a safe distance until the temperature and pressure have stabilized and begun to fall.

  • Investigate: Once the situation is safe, a thorough incident investigation must be conducted to determine the root cause.[12]

References

Technical Support Center: Troubleshooting Low Conversion Rates in 1-Chloro-2-iodo-4-nitrobenzene Substitutions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 1-chloro-2-iodo-4-nitrobenzene. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered during the synthesis of substituted nitroaromatics. As Senior Application Scientists, we have compiled this resource based on established mechanistic principles and extensive laboratory experience to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Core Concepts of the Reaction

Q1: What is the expected mechanism for a nucleophilic substitution on this compound?

A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination pathway.[1][2] The presence of the strongly electron-withdrawing nitro group at the para position activates the aromatic ring for nucleophilic attack.[1][3][4] The nucleophile attacks the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][5][6] The aromaticity is then restored by the departure of a leaving group.

Q2: Which halogen, chlorine or iodine, is the preferred leaving group in this reaction?

A2: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group.[3] The reactivity of the leaving group is often counterintuitive when compared to SN1 and SN2 reactions. While iodide is generally a better leaving group than chloride, the high electronegativity of the atom attached to the ring carbon can increase the rate of nucleophilic attack.[3] However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. For this compound, substitution can potentially occur at either the chloro or iodo position. The position of the nitro group (para to the chlorine and ortho to the iodine) activates both sites.

Q3: Why is the nitro group's position critical for this reaction?

A3: The nitro group must be positioned ortho or para to the halogen leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][5][6][7] A meta-positioned nitro group does not offer this resonance stabilization, leading to a significantly slower reaction rate.[6] In this compound, the nitro group is para to the chlorine and ortho to the iodine, activating both positions for nucleophilic attack.

Troubleshooting Low Conversion Rates

Q4: My reaction shows very low conversion to the desired product. What are the most likely causes?

A4: Low conversion rates in SNAr reactions with this compound can stem from several factors. The most common issues are related to reaction conditions and reagent quality. Below is a systematic guide to troubleshooting.

Troubleshooting Workflow: Low Conversion

Troubleshooting_Low_Conversion start Low Conversion Observed reagent_quality Verify Reagent Quality & Purity start->reagent_quality reagent_quality->start Impure/Degraded reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Reagents OK reaction_conditions->start Suboptimal nucleophile_issue Assess Nucleophile Strength & Stability reaction_conditions->nucleophile_issue Conditions Optimized nucleophile_issue->start Too Weak/Unstable solvent_choice Evaluate Solvent System nucleophile_issue->solvent_choice Nucleophile OK solvent_choice->start Inappropriate side_reactions Investigate Potential Side Reactions solvent_choice->side_reactions Solvent OK side_reactions->start Significant success Improved Conversion side_reactions->success Side Reactions Minimized

Caption: A systematic workflow for troubleshooting low conversion rates.

Detailed Troubleshooting Steps

Issue 1: Inadequate Reaction Conditions

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, a gradual increase in temperature (e.g., in 10-20 °C increments) while monitoring the reaction by TLC or LC-MS is recommended. Be cautious, as excessively high temperatures can lead to decomposition or side reactions.[8]

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress over time to determine the point of maximum conversion.

Issue 2: Problems with the Nucleophile

  • Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently attack the electron-deficient aromatic ring. Consider using a stronger nucleophile or adding a base to deprotonate the nucleophile, thereby increasing its reactivity.

  • Nucleophile Stability: Ensure your nucleophile is stable under the reaction conditions. Some nucleophiles can decompose at elevated temperatures.

  • Reagent Purity: The purity of the nucleophile is critical. Impurities can inhibit the reaction or lead to unwanted side products.

Issue 3: Incorrect Solvent Choice

  • Solvent Polarity: Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally the best choice for SNAr reactions.[8][9][10] These solvents effectively solvate the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[8]

  • Protic Solvents: Protic solvents (e.g., water, alcohols) can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and significantly slow down the reaction.[8][9] While some SNAr reactions are performed in protic solvents, they often require more forcing conditions.

Solvent TypeExamplesEffect on SNAr RateRationale
Polar Aprotic DMSO, DMF, AcetonitrileGenerally Increases RateSolvates the cation, increasing the reactivity of the "naked" anionic nucleophile.[8]
Polar Protic Water, Ethanol, MethanolGenerally Decreases RateSolvates the nucleophile via hydrogen bonding, reducing its nucleophilicity.[8][9]
Nonpolar Toluene, HexaneVery Slow to No ReactionPoor solubility of ionic nucleophiles and does not stabilize the charged intermediate.

Issue 4: Presence of Water

  • Moisture Sensitivity: Ensure all reagents and solvents are anhydrous. Trace amounts of water can protonate and deactivate anionic nucleophiles. Use freshly dried solvents and handle hygroscopic reagents in an inert atmosphere (e.g., under nitrogen or argon).

Issue 5: Potential Side Reactions

  • Substitution at the "Wrong" Halogen: Depending on your nucleophile and reaction conditions, you may get a mixture of products where the nucleophile has substituted either the chlorine or the iodine. The regioselectivity can sometimes be controlled by temperature and solvent.

  • Reduction of the Nitro Group: Some nucleophiles, particularly under harsh conditions, can reduce the nitro group, leading to undesired byproducts. If you suspect this is occurring, consider using milder conditions or a different nucleophile.

  • Benzyne Formation: While less common for highly activated aryl halides, under very strong basic conditions, an elimination-addition (benzyne) mechanism can occur.[2][5] This is generally not the primary pathway for nitro-activated systems.

Experimental Protocols

General Protocol for a Nucleophilic Aromatic Substitution with an Amine
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.2 - 2.0 eq). The base will deprotonate the amine, increasing its nucleophilicity.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanism Visualization

Caption: Generalized SNAr mechanism for this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for experiments involving 1-Chloro-2-iodo-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile intermediate in their synthetic workflows. My objective is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and optimize your reaction outcomes. The reactivity of this molecule is profoundly influenced by the solvent system, a factor that is often the key to unlocking high yields and selectivities.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the reactivity of this compound. A solid grasp of these concepts is the first step in effective troubleshooting.

Q1: What is the primary reaction mechanism for this compound with nucleophiles?

The dominant mechanism is Nucleophilic Aromatic Substitution (SNAr) .[1][2] Unlike SN1/SN2 reactions, the SNAr mechanism is typically a two-step process:

  • Addition: A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a leaving group. This step is usually the rate-determining step as it temporarily breaks the ring's aromaticity.[1] This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[3]

  • Elimination: The aromaticity is restored by the expulsion of a leaving group (in this case, either chloride or iodide).

The presence of the strongly electron-withdrawing nitro group is essential, as it activates the ring for nucleophilic attack and stabilizes the anionic Meisenheimer intermediate.[2][4]

Q2: Which halogen is the more likely leaving group: Chlorine or Iodine?

Chlorine is the preferentially substituted leaving group. This is a critical point of regioselectivity dictated by the position of the nitro group.

  • Substitution at Chlorine (C1): The nitro group is para to the chlorine. When a nucleophile attacks this position, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization, lowering the activation energy for the reaction.[3][5][6]

  • Substitution at Iodine (C2): The nitro group is meta to the iodine. A nucleophilic attack at this position does not allow for resonance delocalization of the negative charge onto the nitro group.[3][6]

Because the transition state leading to chloride substitution is much more stable, this pathway is kinetically favored under most conditions.

Q3: How do different solvent classes fundamentally impact the SNAr reaction rate?

The solvent's role extends beyond simply dissolving the reactants; it actively modulates the nucleophile's strength and stabilizes charged species in the reaction pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are generally the solvents of choice for SNAr reactions. They possess strong dipoles that can solvate the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, but they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack on the aromatic ring.[7]

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can significantly slow down SNAr reactions. Their acidic hydrogens form strong hydrogen bonds with the nucleophile, creating a solvent "cage" that reduces its energy and nucleophilicity.[7][8] The reaction is hindered because energy must be expended to strip these solvent molecules away before the nucleophile can attack.

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents are generally poor choices as they cannot effectively dissolve the often-ionic nucleophiles or stabilize the charged Meisenheimer complex, leading to very slow or nonexistent reactions. However, in some specific cases, nonpolar solvents have been shown to influence regioselectivity.[9]

Q4: Can the iodine atom participate in other types of reactions?

Yes. While it is a less favorable leaving group in SNAr reactions for this specific molecule, the iodo-substituent is highly valuable for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). The C-I bond is well-suited for oxidative addition to a metal center. This dual reactivity makes this compound a versatile building block where the chlorine can be substituted via SNAr, followed by a cross-coupling reaction at the iodine position.

Section 2: Troubleshooting Guide for Experimental Issues

This guide provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.

Issue 1: Reaction is very slow or yields no product.
Possible Cause Scientific Explanation Recommended Solution
Inappropriate Solvent Choice You are using a polar protic solvent (e.g., ethanol, water). The solvent is forming hydrogen bonds with your nucleophile, creating a "solvent cage" and drastically reducing its reactivity.[7][8]Action: Switch to a polar aprotic solvent. Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points as their high polarity stabilizes the Meisenheimer complex and enhances nucleophile reactivity.
Insufficient Nucleophile Strength The nucleophile is not strong enough to attack the activated aromatic ring at a sufficient rate. Basicity is often, but not always, a good proxy for nucleophilicity.Action: If using a neutral nucleophile (e.g., an alcohol), ensure it is fully deprotonated with a strong, non-nucleophilic base (e.g., NaH) before adding the substrate. Ensure the pKa of your nucleophile's conjugate acid is high enough for the desired reactivity.
Low Reaction Temperature SNAr reactions, while often facile, still have an activation energy barrier. The kinetic energy at room temperature may be insufficient for the reaction to proceed at a practical rate.Action: Gently heat the reaction mixture. Start with 50-60 °C and monitor the reaction progress by TLC or LC-MS. Many SNAr reactions proceed smoothly at temperatures between 60-100 °C.[10]
Poor Reagent Solubility The substrate or, more commonly, the nucleophilic salt, is not fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction at the phase interface.Action: Ensure you are using a solvent that can dissolve all reactants. If your nucleophile is a salt, DMSO is often superior to other solvents like acetonitrile or THF due to its excellent ability to dissolve salts.
Issue 2: Formation of multiple products or impurities.
Possible Cause Scientific Explanation Recommended Solution
Presence of Water Water can act as a competing nucleophile, leading to the formation of the corresponding phenol by-product. If using a strong base like NaH, water will quench it, inhibiting the formation of your intended nucleophile.[10]Action: Use anhydrous solvents and ensure all glassware is thoroughly dried (oven or flame-dried). Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
Side Reactions of the Nitro Group Under strongly basic or reducing conditions, the nitro group itself can react. This is less common under standard SNAr conditions but can occur with certain aggressive reagents.Action: Avoid overly harsh conditions. Use a stoichiometric amount of base where possible. If you suspect nitro group reduction, ensure no unintended reducing agents are present.
Trace Substitution at Iodine While substitution at chlorine is heavily favored, highly aggressive nucleophiles or very high temperatures might lead to a small amount of substitution at the iodine position.Action: Optimize the reaction temperature; avoid excessive heat. Purify the final product using column chromatography to separate the regioisomers. The different polarity of the C-Cl vs. C-I bond should allow for good separation.

Section 3: Data & Mechanistic Visualization

Data Presentation

The choice of solvent has a dramatic impact on reaction rates. The following table provides a qualitative summary of expected performance for SNAr reactions with this compound.

Table 1: Qualitative Effect of Solvent Choice on SNAr Reaction Rate

Solvent Class Example Solvents Expected Relative Rate Rationale
Polar Aprotic DMSO, DMFVery FastExcellent stabilization of the Meisenheimer complex; "naked" and highly reactive nucleophile.[7]
Polar Aprotic Acetonitrile, THFModerate to FastGood solvents, but generally less polar and less effective at dissolving ionic nucleophiles than DMSO/DMF.
Polar Protic Ethanol, MethanolSlow to Very SlowNucleophile is heavily solvated and deactivated by hydrogen bonding.[8]
Nonpolar Toluene, HexaneExtremely Slow / No ReactionPoor solubility of nucleophiles and lack of stabilization for the charged intermediate.
Diagrams

Visualizing the reaction mechanism and troubleshooting logic can provide clarity and guide experimental design.

Caption: The SNAr addition-elimination mechanism.

Troubleshooting_Workflow Start Problem: Low/No Yield CheckSolvent Is the solvent polar aprotic (e.g., DMSO, DMF)? Start->CheckSolvent SwitchSolvent Action: Switch to a polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckTemp Is the reaction heated (e.g., 60-80 °C)? CheckSolvent->CheckTemp Yes SwitchSolvent->CheckTemp HeatReaction Action: Gently heat the reaction and monitor by TLC. CheckTemp->HeatReaction No CheckBase If Nu is ROH/RSH, was a strong base (e.g., NaH) used? CheckTemp->CheckBase Yes HeatReaction->CheckBase UseStrongBase Action: Use NaH to form the nucleophile in situ. CheckBase->UseStrongBase No CheckPurity Are reagents anhydrous and pure? CheckBase->CheckPurity Yes UseStrongBase->CheckPurity PurifyReagents Action: Use anhydrous solvents and check reagent purity. CheckPurity->PurifyReagents No Success Problem Resolved CheckPurity->Success Yes PurifyReagents->Success

Caption: A decision tree for troubleshooting low reaction yield.

Section 4: Experimental Protocols

The following is a representative, self-validating protocol for the substitution of chlorine in this compound using a common nucleophile.

Protocol 1: Reaction with Piperidine in DMSO

Objective: To synthesize 1-(2-Iodo-4-nitrophenyl)piperidine via SNAr.

Materials:

  • This compound (1.0 eq)

  • Piperidine (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃, 2.2 eq, optional but recommended as an acid scavenger)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup (N₂ or Ar)

Methodology:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere.

  • Reagent Addition: To a round-bottom flask, add this compound (1.0 eq) and Potassium Carbonate (2.2 eq). Add anhydrous DMSO to create a solution with a concentration of approximately 0.2-0.5 M with respect to the substrate.

  • Nucleophile Addition: While stirring, add piperidine (2.0 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C. The reaction is self-validating: progress can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. The product will move to the organic phase.

  • Washing: Combine the organic layers and wash them twice with deionized water, followed by one wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure product.

Section 5: References

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. --INVALID-LINK--

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry (RSC Publishing). --INVALID-LINK--

  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry (RSC Publishing). --INVALID-LINK--

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. ACS Publications. --INVALID-LINK--

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development - ACS Publications. --INVALID-LINK--

  • Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). --INVALID-LINK--

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. --INVALID-LINK--

  • Nucleophilic Aromatic Substitution. Chemistry Steps. --INVALID-LINK--

  • Nucleophilic aromatic substitution. BYJU'S. --INVALID-LINK--

  • Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. --INVALID-LINK--

  • This compound. Dakenchem. --INVALID-LINK--

  • 2-Chloro-1-iodo-4-nitrobenzene. PubChem. --INVALID-LINK--

  • Explain why 1-chloro-2-nitrobenzene reacts with aqueous KOH at h... Filo. --INVALID-LINK--

  • 4-Nitroiodobenzene. Solubility of Things. --INVALID-LINK--

  • 1-chloro-2-iodo-4-nitro-benzene. ChemicalBook. --INVALID-LINK--

  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. --INVALID-LINK--

  • Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous... Filo. --INVALID-LINK--

  • Buy 4-Chloro-2-iodo-1-nitrobenzene. Smolecule. --INVALID-LINK--

  • Technical Support Center: Reactions Involving "2-(Bromomethyl)-4-chloro-1-nitrobenzene". Benchchem. --INVALID-LINK--

References

dealing with regioisomer formation in 1-Chloro-2-iodo-4-nitrobenzene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2-iodo-4-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on overcoming the challenge of regioisomer formation. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Regioisomer Formation & Other Common Issues

The primary challenge in synthesizing this compound is controlling the position of the incoming electrophile on a benzene ring that already bears multiple substituents. The directing effects of the existing groups dictate the regiochemical outcome. This section addresses how to manage these effects to maximize the yield of your desired product.

Issue 1: High Percentage of Unwanted Regioisomers in the Product Mixture

Symptoms:

  • NMR or GC-MS analysis shows multiple product peaks with the same mass.

  • The yield of the target isomer, this compound, is significantly lower than expected.

  • Difficulty in isolating the desired product through standard purification techniques like recrystallization.

Root Cause Analysis: The formation of regioisomers is a direct consequence of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.[1][2] In the common synthetic route starting from 1-chloro-4-nitrobenzene, the chloro group is an ortho, para-director, while the nitro group is a meta-director.[3][4][5] Since both are deactivating groups, the reaction conditions, particularly the nature of the iodinating agent, play a crucial role in determining the position of iodination.

  • Chloro Group (-Cl): Weakly deactivating, ortho, para-directing.

  • Nitro Group (-NO₂): Strongly deactivating, meta-directing.

When iodinating 1-chloro-4-nitrobenzene, the positions ortho to the chlorine (C2 and C6) and meta to the nitro group (C2 and C6) are electronically favored. This overlap strongly directs the incoming iodine electrophile to the C2 position, which is the desired outcome. However, iodination at the C3 position (ortho to the nitro group and meta to the chloro group) can also occur, leading to the formation of the 1-chloro-3-iodo-4-nitrobenzene regioisomer.

Solutions:

  • Optimize the Iodinating Reagent and Conditions: The reactivity of the electrophile is critical. Strongly reactive iodinating conditions can reduce selectivity.

    • Recommended Method: Use a combination of molecular iodine (I₂) with an oxidizing agent. A well-established method involves treating the substrate with iodine in the presence of an oxidizing agent like nitric acid or a mixture of potassium iodate and sulfuric acid, which generates a powerful iodine electrophile ("I⁺").[6] These conditions are effective even for strongly deactivated rings.[6]

    • Alternative Reagents: N-Iodosuccinimide (NIS) in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA) can also be used.[7] However, the regioselectivity may vary depending on the substrate.[7]

  • Control Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy, which typically leads to the thermodynamically more stable product.

    • Protocol: Perform the iodination at 0-5°C. If regioisomer formation is still significant, consider running the reaction at even lower temperatures (-10°C to 0°C), although this may require longer reaction times.

Verification:

  • ¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear distinction between the isomers. The coupling patterns and chemical shifts of the aromatic protons are unique for each regioisomer.

  • GC-MS: Gas chromatography can separate the isomers based on their different boiling points and retention times, while mass spectrometry will confirm they have the same molecular weight.

Issue 2: Low or No Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis of the reaction mixture shows a large amount of unreacted starting material (e.g., 1-chloro-4-nitrobenzene).

  • The isolated yield of all products is very low.

Root Cause Analysis: The benzene ring in 1-chloro-4-nitrobenzene is strongly deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effects of both the nitro and chloro groups.[2] This deactivation increases the activation energy of the reaction, requiring a sufficiently powerful electrophile and appropriate reaction conditions to proceed.

Solutions:

  • Increase Electrophile Reactivity: Ensure your iodinating agent is sufficiently active.

    • Protocol: When using I₂ with an oxidizing agent, ensure the concentrations of the oxidizing agent (e.g., nitric acid, HIO₃) are adequate to generate the "I⁺" electrophile.[6] A mixture of iodine and potassium iodate in concentrated sulfuric acid is known to be a potent iodinating system for deactivated arenes.[6]

  • Use a Stronger Acid Catalyst: The reaction is often catalyzed by a strong acid.

    • Recommendation: Concentrated sulfuric acid is a common and effective catalyst and solvent for this type of reaction, as it protonates the oxidizing agent, enhancing its ability to generate the electrophile.[6]

  • Increase Reaction Temperature: While lower temperatures favor selectivity, a certain thermal threshold must be met to overcome the activation energy.

    • Strategy: If the reaction does not proceed at low temperatures, slowly and carefully increase the temperature to room temperature or slightly above, while monitoring the reaction progress by TLC or LC-MS. Be aware that this may come at the cost of reduced regioselectivity.

Verification:

  • TLC Analysis: Regularly spot the reaction mixture on a TLC plate against the starting material standard to visually track the consumption of the starting material and the formation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

A reliable and commonly cited method starts from 2-Chloro-5-nitroaniline.[8] This route involves a Sandmeyer-type reaction, which offers excellent regiochemical control.

  • Step 1: Diazotization: 2-Chloro-5-nitroaniline is treated with a solution of sodium nitrite (NaNO₂) in a strong acid (like sulfuric acid) at low temperatures (-5°C to 5°C) to form a diazonium salt.

  • Step 2: Iodination: The diazonium salt solution is then treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group and is replaced by iodine.[8]

This method is often preferred because the positions of the substituents are locked in from the starting material, avoiding the issue of regioisomer formation during the introduction of the iodine.

Q2: How can I definitively identify my product and distinguish it from other regioisomers?

A combination of spectroscopic and analytical techniques is essential.

  • ¹H NMR Spectroscopy: This is the most powerful tool for isomer identification. The protons on the benzene ring will have distinct chemical shifts and coupling constants (J-values) depending on their relationship to the substituents. For this compound, you would expect to see three distinct signals in the aromatic region, each integrating to one proton, with specific splitting patterns (e.g., doublets, doublet of doublets).[8]

  • ¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum will correspond to the number of unique carbon atoms in the molecule, providing further structural confirmation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (283.45 g/mol for C₆H₃ClINO₂).[9] When coupled with Gas Chromatography (GC-MS), it can help quantify the ratio of different isomers in a mixture.

  • Melting Point: Pure compounds have sharp, defined melting points. A broad melting range often indicates the presence of impurities, including other regioisomers.

Table 1: Expected ¹H NMR Data for this compound (Note: Data is an example based on typical values. Actual shifts may vary based on solvent and instrument.)

Proton PositionExpected Chemical Shift (δ, ppm)Expected Splitting Pattern
H-3~8.70Doublet (d)
H-5~8.16Doublet of doublets (dd)
H-6~7.61Doublet (d)

Data derived from similar structures and reported values.[8]

Q3: What are the best methods for purifying this compound and removing regioisomers?

Separating regioisomers can be challenging due to their similar physical properties.

  • Recrystallization: This is the most common and often effective method if there is a significant difference in the solubility of the isomers in a particular solvent system.

    • Recommended Solvents: A mixed solvent system like isopropanol/hexane has been reported to be effective.[8] Experiment with different solvent ratios to optimize the separation.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel is the next logical step.

    • Eluent System: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a solvent like ethyl acetate or dichloromethane. The isomers will elute at different rates due to differences in their polarity. Monitor the fractions by TLC.

  • High-Performance Liquid Chromatography (HPLC): For analytical-scale separation or for purifying small quantities of high-purity material, reverse-phase HPLC can be very effective.[10]

Diagrams and Workflows

Reaction Pathway and Regioisomer Formation

The following diagram illustrates the primary synthetic route via iodination of 1-chloro-4-nitrobenzene and the potential for regioisomer formation.

G cluster_0 Electrophilic Iodination Start 1-Chloro-4-nitrobenzene Reagents I₂, Oxidizing Agent (e.g., HIO₃, HNO₃) H₂SO₄ Start->Reagents Intermediate Arenium Ion Intermediate Reagents->Intermediate Electrophilic Attack Product_Desired This compound (Major Product) Intermediate->Product_Desired Deprotonation at C2 Product_Isomer 1-Chloro-3-iodo-4-nitrobenzene (Minor Regioisomer) Intermediate->Product_Isomer Deprotonation at C3 G Start Start Synthesis Analysis Analyze Product Mixture (¹H NMR, GC-MS) Start->Analysis CheckIsomers High % of Regioisomers? Analysis->CheckIsomers Success Proceed to Purification CheckIsomers->Success No Troubleshoot Implement Corrective Actions CheckIsomers->Troubleshoot Yes Action1 Lower Reaction Temperature (e.g., 0-5 °C) Troubleshoot->Action1 Action2 Optimize Iodinating Reagent (e.g., I₂/HIO₃/H₂SO₄) Action1->Action2 Action3 Re-run Reaction Action2->Action3 Action3->Analysis

References

Technical Support Center: Strategies to Improve Reaction Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on controlling and improving the regioselectivity of chemical reactions. This resource is designed to move beyond simple protocols, offering a deep dive into the mechanistic principles that govern regioselectivity and providing actionable troubleshooting strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it crucial in chemical synthesis?

A: Regioselectivity is the preference for the formation of one constitutional isomer over another in a chemical reaction. In simpler terms, it's about controlling where a chemical transformation occurs on a molecule that has multiple potential reaction sites. This control is paramount in organic synthesis, particularly in drug development, as different regioisomers of a molecule can have vastly different biological activities, toxicities, and pharmacokinetic properties. Achieving high regioselectivity ensures the efficient production of the desired compound, minimizing difficult and costly purification steps and maximizing yield.

Q2: What are the fundamental principles governing regioselectivity?

A: The regiochemical outcome of a reaction is primarily dictated by a combination of electronic and steric effects.[1]

  • Electronic Effects: These arise from the distribution of electron density within the substrate and the reagent. Electron-donating groups (EDGs) increase electron density at certain positions (typically ortho and para in aromatic systems), making them more nucleophilic and reactive towards electrophiles.[2][3] Conversely, electron-withdrawing groups (EWGs) decrease electron density, directing incoming electrophiles to meta positions.[4]

  • Steric Effects: This refers to the spatial arrangement of atoms and groups within a molecule.[1] Bulky substituents can physically block the approach of a reagent to a nearby reaction site, a phenomenon known as steric hindrance.[1][5] This often favors reaction at less crowded positions.

The interplay between these electronic and steric factors determines the ultimate regiochemical outcome.

Q3: How do solvents influence the regioselectivity of a reaction?

A: Solvents can significantly impact regioselectivity by differentially stabilizing reactants, intermediates, or transition states.[6][7][8] The polarity of the solvent is a key factor. For instance, in reactions involving charged intermediates, such as carbocations, polar protic solvents can stabilize these species through solvation, potentially favoring the formation of the more stable intermediate and thus influencing the final product distribution.[6] In contrast, nonpolar solvents may favor pathways that avoid the formation of highly charged intermediates.

Q4: What is a "directing group" and how does it function?

A: A directing group is a functional group on a substrate that controls the position of a subsequent reaction.[9] In electrophilic aromatic substitution, substituents on the benzene ring direct incoming electrophiles to specific positions (ortho, para, or meta).[2][10] In other areas, such as C-H activation, a directing group can coordinate to a metal catalyst, bringing it into close proximity to a specific C-H bond and thereby ensuring reaction at that site.[9] Some directing groups are "transient," meaning they are temporarily installed to direct a reaction and then removed.[9]

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Issue: Your electrophilic aromatic substitution reaction (e.g., nitration, halogenation, Friedel-Crafts) is producing an undesirable mixture of ortho, meta, and para isomers, leading to low yields of the target compound and difficult purification.

Visualizing the Problem: Arenium Ion Intermediates

The regioselectivity of electrophilic aromatic substitution is determined by the relative stability of the cationic intermediate (arenium ion or σ-complex) formed upon attack of the electrophile.

Caption: Pathways for electrophilic aromatic substitution.

Potential Causes & Solutions
Potential CauseScientific RationaleTroubleshooting Protocol & Experimental Steps
1. Competing Electronic and Steric Effects For activating, ortho, para-directing groups, the ortho positions are electronically favored but can be sterically hindered.[4] If the substituent and/or the electrophile are bulky, the reaction may be forced to the para position, or in some cases, reactivity may be diminished.Solution: Modify Steric Bulk. 1. Change the Electrophile: If possible, use a less sterically demanding source for the electrophile. For Friedel-Crafts alkylation, consider using a primary alkyl halide with a Lewis acid, which is less bulky than a tertiary alkyl halide. 2. Modify the Substrate: If synthesizing a related molecule is an option, consider using a substrate with a smaller directing group to favor ortho substitution.
2. Insufficiently Differentiating Directing Group The directing group on your aromatic ring may not be strongly activating or deactivating enough to provide high selectivity. Halogens, for example, are deactivating but ortho, para-directing, often leading to mixtures.[2]Solution: Employ a Stronger Directing Group. 1. Blocking Groups: Introduce a bulky, removable "blocking group" (e.g., a sulfonic acid group) at the undesired position (e.g., para). Perform the desired substitution, which will now be directed to the open ortho positions. Subsequently, remove the blocking group (e.g., by steam distillation for -SO₃H).
3. Reaction Conditions Favoring Thermodynamic Product Some reactions can be reversible. At higher temperatures, the product distribution may reflect the thermodynamic stability of the isomers rather than the kinetic preference. The meta isomer is sometimes the most thermodynamically stable due to reduced steric interactions.Solution: Kinetic vs. Thermodynamic Control. 1. Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This will favor the kinetically preferred product, which is determined by the lower activation energy barrier.[11] 2. Monitor Reaction Time: Shorter reaction times often favor the kinetic product. Use TLC or LC-MS to monitor the reaction progress and stop it once the desired isomer is maximized, before significant isomerization to the thermodynamic product can occur.
Guide 2: Improving Regioselectivity in the Hydroboration-Oxidation of Alkenes

Issue: The hydroboration-oxidation of your unsymmetrical alkene is yielding a mixture of the desired anti-Markovnikov alcohol and the undesired Markovnikov regioisomer.

Visualizing the Mechanism: Steric and Electronic Control

The regioselectivity of hydroboration is governed by the addition of the B-H bond across the alkene. The boron atom, being the electrophilic partner, preferentially adds to the less substituted carbon, which is both sterically less hindered and electronically more favorable (avoiding a partial positive charge on the less substituted carbon).[12]

G cluster_main Hydroboration Step Alkene Unsymmetrical Alkene TS_Anti Transition State (Anti-Markovnikov) Alkene->TS_Anti Less Hindered TS_Markov Transition State (Markovnikov) Alkene->TS_Markov More Hindered Borane Borane Reagent Borane->TS_Anti Borane->TS_Markov Alkylborane_Anti Alkylborane (Major) TS_Anti->Alkylborane_Anti Favored Alkylborane_Markov Alkylborane (Minor) TS_Markov->Alkylborane_Markov Disfavored Oxidation\n(H₂O₂, NaOH) Oxidation (H₂O₂, NaOH) Alkylborane_Anti->Oxidation\n(H₂O₂, NaOH) Alkylborane_Markov->Oxidation\n(H₂O₂, NaOH) Anti-Markovnikov Alcohol Anti-Markovnikov Alcohol Oxidation\n(H₂O₂, NaOH)->Anti-Markovnikov Alcohol Markovnikov Alcohol Markovnikov Alcohol Oxidation\n(H₂O₂, NaOH)->Markovnikov Alcohol

Caption: Competing pathways in hydroboration.

Troubleshooting Protocol

Problem: Low Anti-Markovnikov Selectivity.

Cause: The standard borane reagent (BH₃•THF) is small and may not provide sufficient steric differentiation between the two carbons of the double bond, especially if the alkene's substituents are not significantly different in size.

Solution: Employ a Sterically Hindered Borane Reagent.[12][13]

Experimental Protocol:

  • Reagent Selection: Instead of BH₃•THF, select a bulkier borane reagent. Common choices are 9-Borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[13][14] These reagents have large alkyl frameworks that dramatically amplify the steric hindrance at the more substituted carbon of the alkene.

  • Reaction Setup:

    • Under an inert atmosphere (Nitrogen or Argon), dissolve the alkene in an anhydrous aprotic solvent (e.g., THF).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of the bulky borane reagent (e.g., 0.5 M 9-BBN in THF) dropwise to the alkene solution.

    • Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the reaction by TLC or GC to confirm the consumption of the starting alkene.

  • Oxidation Step:

    • Once the hydroboration is complete, cool the reaction mixture back to 0 °C.

    • Slowly and carefully add an aqueous solution of sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). Caution: This oxidation is exothermic.

    • Stir the mixture vigorously until the intermediate alkylborane is fully oxidized.

  • Workup and Analysis: Perform a standard aqueous workup, extract the product with an organic solvent, and analyze the crude product by ¹H NMR or GC to determine the new regioisomeric ratio.

Expected Outcome: The use of a bulky borane like 9-BBN can increase the regioselectivity from, for example, 90:10 to >99:1 in favor of the anti-Markovnikov product.[12][15]

ReagentTypical Regioselectivity (Anti-M:M) for Styrene
BH₃•THF~80:20
Disiamylborane~98:2
9-BBN>99:1
Guide 3: Controlling Regioselectivity in Palladium-Catalyzed Heck Reactions

Issue: The Heck reaction between your aryl halide/triflate and an unsymmetrical alkene is producing a mixture of linear and branched products (α- and β-substitution), reducing the yield of the desired isomer.

Mechanistic Insight: The Carbopalladation Step

The regiochemical outcome of the Heck reaction is determined during the migratory insertion (carbopalladation) step, where the aryl group on the palladium catalyst adds across the alkene double bond.[16] The choice between addition to the more or less substituted carbon is influenced by catalyst ligands, additives, and the electronic nature of the substrates.[16][17][18]

G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition (Ar-X) Alkene_Complex π-Alkene Complex Ar-Pd(II)-X->Alkene_Complex Alkene Coordination Linear_Intermediate σ-Alkyl Pd(II) (Linear) Alkene_Complex->Linear_Intermediate Migratory Insertion (β-position) Branched_Intermediate σ-Alkyl Pd(II) (Branched) Alkene_Complex->Branched_Intermediate Migratory Insertion (α-position) Linear_Product Linear Product Linear_Intermediate->Linear_Product β-Hydride Elimination Branched_Product Branched Product Branched_Intermediate->Branched_Product β-Hydride Elimination Linear_Product->Pd(0)Ln Branched_Product->Pd(0)Ln

Caption: Regiodivergent pathways in the Heck reaction.

Troubleshooting Strategies
StrategyScientific RationaleExperimental Protocol
1. Ligand Modification for Branched Product Bidentate phosphine ligands, especially those that are electron-rich and bulky, can favor the formation of a cationic palladium intermediate.[18] This intermediate often directs the aryl group to the more substituted (α) position of the alkene (Markovnikov addition) due to electronic effects.[17][18]1. Catalyst System: Use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. 2. Ligand Choice: Employ a bidentate phosphine ligand such as BINAP, dppf, or a phenanthroline-based ligand like neocuproine.[18] 3. Conditions: Run the reaction in a polar, aprotic solvent (e.g., DMF, DMAc). The use of an aryl triflate instead of a halide can also promote the cationic pathway.[17]
2. Ligand-Free Conditions for Linear Product In the absence of strong coordinating phosphine ligands ("ligand-free" or Jeffery-type conditions), the reaction often proceeds through a neutral pathway. Steric hindrance becomes the dominant factor, favoring the addition of the palladium-aryl group to the less substituted (β) position of the alkene, leading to the linear product.[16]1. Catalyst System: Use Pd(OAc)₂. 2. Additives: Add a phase-transfer catalyst like a tetraalkylammonium salt (e.g., TBAC). 3. Base and Solvent: Use an inorganic base like K₂CO₃ or NaOAc in a polar solvent such as DMF or NMP. Avoid phosphine ligands entirely.
3. Electronic Tuning of Substrates The electronic properties of the alkene and the aryl partner can influence the regioselectivity. Electron-withdrawing groups on the alkene generally favor the formation of the linear (β-substitution) product. The electronic nature of the aryl group can also play a role, though this is often more complex.[19][20]1. Substrate Design: If feasible, modify the alkene substrate to include an electron-withdrawing group to enhance selectivity for the linear product. 2. Systematic Study: If you are developing a methodology, conduct a Hammett study by varying the electronic nature of substituents on the aryl halide to understand its impact on the regioisomeric ratio.[19]

References

Validation & Comparative

A Comparative Guide to Cross-Coupling Reactivity: 1-Chloro-2-iodo-4-nitrobenzene vs. 1-Bromo-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. Polyhalogenated nitroaromatics serve as exceptionally versatile building blocks, offering multiple reaction sites that can be addressed sequentially. This guide provides an in-depth comparison of two such substrates, 1-chloro-2-iodo-4-nitrobenzene and 1-bromo-2-iodo-4-nitrobenzene , focusing on their differential reactivity in palladium-catalyzed cross-coupling reactions. Our analysis is grounded in fundamental mechanistic principles and supported by established experimental trends, enabling rational catalyst and substrate selection for complex synthetic campaigns.

The Decisive Factor: The Hierarchy of Carbon-Halogen Bond Activation

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy required for this step is directly related to the strength of the carbon-halogen (C-X) bond. The established reactivity trend for aryl halides is a direct consequence of their bond dissociation energies (BDEs), following the order: C–I > C–Br > C–Cl > C–F .[1][2]

The C-I bond, being the longest and weakest, requires the least energy to cleave, making aryl iodides the most reactive coupling partners.[3][4][5] Conversely, the C-Cl bond is significantly stronger and requires more forcing conditions (e.g., higher temperatures, more electron-rich and bulky ligands) to activate.[6][7] This inherent difference in reactivity is the key to achieving chemoselectivity in polyhalogenated systems.[1][8]

The strongly electron-withdrawing nitro (–NO₂) group further activates the aryl ring towards oxidative addition, making these substrates particularly amenable to cross-coupling.[9][10]

cluster_0 Reactivity in Oxidative Addition C-I C-I Bond BDE: ~213-240 kJ/mol Highest Reactivity C-Br C-Br Bond BDE: ~285 kJ/mol Intermediate Reactivity C-I->C-Br Faster Kinetics C-Cl C-Cl Bond BDE: ~327-339 kJ/mol Lowest Reactivity C-Br->C-Cl Faster Kinetics

Caption: Relative reactivity of C-X bonds in oxidative addition.

Comparative Reactivity in Key Cross-Coupling Reactions

Both this compound and 1-bromo-2-iodo-4-nitrobenzene possess a highly reactive C-I bond and a less reactive C-Cl or C-Br bond. This differential allows for selective functionalization at the C-2 position (adjacent to the iodine) under carefully controlled conditions. The primary distinction between the two substrates lies in the reactivity gap between the C-I bond and the second halogen.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between an organohalide and a boronic acid or ester. For both substrates, the initial coupling will overwhelmingly occur at the C-I bond.

  • This compound : The reactivity difference between the C-I and C-Cl bonds is substantial. This large gap allows for a wide window of reaction conditions (temperature, catalyst loading) to selectively form the mono-arylated product, leaving the C-Cl bond intact for subsequent, more forcing coupling reactions.[11]

  • 1-Bromo-2-iodo-4-nitrobenzene : While the C-I bond is still significantly more reactive than the C-Br bond, the reactivity gap is smaller than that for the chloro-analogue.[8][12] Consequently, there is a higher propensity for double-coupling or homo-coupling side reactions, especially at elevated temperatures or with highly active catalyst systems. Achieving high selectivity for mono-arylation may require milder conditions and careful reaction monitoring.

Table 1: Predicted Performance in Selective Suzuki-Miyaura Coupling

FeatureThis compound1-Bromo-2-iodo-4-nitrobenzeneRationale
Selectivity for C-I ExcellentVery Good to ExcellentLarger Δ(Reactivity) between C-I and C-Cl.
Reaction Window Wide (tolerant to higher temps)Narrower (requires milder conditions)Smaller Δ(Reactivity) between C-I and C-Br increases risk of di-coupling.
Typical Conditions Pd(PPh₃)₄ or Pd(OAc)₂/SPhos, Base (K₂CO₃, Cs₂CO₃), 25-80 °CPd(PPh₃)₄, Base (K₂CO₃, Na₂CO₃), 0-50 °CMilder conditions are sufficient for C-I activation and help prevent C-Br activation.
Potential for Di-Coupling LowModerateThe C-Br bond is more susceptible to coupling than the C-Cl bond.
Sonogashira Coupling

The Sonogashira coupling forms a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper.[12] The high reactivity of aryl iodides makes them ideal substrates for this transformation, often proceeding at room temperature.[13][14]

  • This compound : Selective alkynylation at the C-I position is highly efficient and clean. The C-Cl bond is essentially inert under standard Sonogashira conditions, providing a chemically orthogonal handle for downstream functionalization.

  • 1-Bromo-2-iodo-4-nitrobenzene : Similar to the Suzuki coupling, excellent selectivity for the C-I bond can be achieved, especially at or below room temperature.[12] However, forcing the reaction with heat to push for higher conversion could initiate competing coupling at the C-Br site.

Start Polyhalogenated Substrate (e.g., 1-X-2-I-4-NO2-Benzene) Step1 Selective Cross-Coupling (Suzuki, Sonogashira, etc.) Conditions: Mild Temp, Pd Catalyst Start->Step1 Reacts at C-I bond Intermediate Mono-functionalized Intermediate (e.g., 1-X-2-Aryl-4-NO2-Benzene) Step1->Intermediate Forms Step2 Second Cross-Coupling Conditions: Forcing Temp, Bulky Ligand Catalyst Intermediate->Step2 Reacts at C-X bond (X=Cl, Br) Product Di-functionalized Product Step2->Product Forms

Caption: General workflow for sequential cross-coupling.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene.[15] Aryl halides bearing electron-withdrawing groups are known to be particularly reactive.[10] Again, the reaction will preferentially occur at the C-I position for both substrates. The key consideration remains the stability of the second C-X bond under the reaction conditions, which often require higher temperatures than Suzuki or Sonogashira couplings.

  • This compound : The robustness of the C-Cl bond makes this substrate highly suitable for selective mono-olefination at the C-I position, even at temperatures exceeding 100 °C.

  • 1-Bromo-2-iodo-4-nitrobenzene : While selective C-I olefination is feasible, the higher temperatures typically required for Heck reactions increase the likelihood of engaging the C-Br bond, potentially leading to product mixtures.[16][17] Careful optimization of temperature and reaction time is critical.

Experimental Protocols

The following protocols are generalized methodologies for a selective Sonogashira coupling, leveraging the high reactivity of the C-I bond. These should be adapted and optimized for specific substrates and scales.

Protocol: Selective Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Pd(PPh₃)₄ (1-2 mol%)

  • Copper(I) Iodide (CuI) (2-4 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA) (Anhydrous, 3.0 equiv)

  • Anhydrous THF or DMF

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous solvent via syringe, followed by the amine base and the terminal alkyne.

  • Stir the reaction mixture at room temperature (20-25 °C).

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-6 hours.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.

  • Wash the organic layer with saturated aq. NH₄Cl solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Trustworthiness Note: This protocol relies on the well-established high reactivity of the C-I bond over the C-Cl bond in Sonogashira couplings. The use of mild, room-temperature conditions is a self-validating control system to ensure the inertness of the C-Cl bond, as its activation typically requires significantly more thermal energy.

pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_aryl_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_aryl_complex transmetalation Transmetalation pd_aryl_complex->transmetalation copper_cycle Copper Cycle (Forms Cu-Acetylide) copper_cycle->transmetalation Cu-C≡CR pd_alkynyl_complex Ar-Pd(II)-C≡CR(L)₂ transmetalation->pd_alkynyl_complex reductive_elimination Reductive Elimination pd_alkynyl_complex->reductive_elimination reductive_elimination->pd0 Ar-C≡CR

Caption: Simplified catalytic cycle for Sonogashira coupling.

Conclusion and Recommendations

Both this compound and 1-bromo-2-iodo-4-nitrobenzene are excellent substrates for selective mono-functionalization at the C-I position. The choice between them depends on the specific requirements of the synthetic route.

  • For Maximum Selectivity and a Broader Process Window: This compound is the superior choice. The large difference in reactivity between the C-I and C-Cl bonds provides a robust system that minimizes the risk of di-substituted byproducts, even under slightly more forcing conditions. This makes it ideal for complex, multi-step syntheses where process reliability is paramount.

  • When C-Br Reactivity is Desired in a Subsequent Step: 1-Bromo-2-iodo-4-nitrobenzene is the logical choice if the synthetic plan involves a subsequent, milder coupling at the C-Br position. While the initial C-I coupling requires more careful control to ensure selectivity, the C-Br bond can be activated under conditions that would leave a C-Cl bond untouched.

Ultimately, the decision rests on a trade-off between the operational simplicity and robustness offered by the chloro-substrate versus the greater synthetic versatility of the bromo-substrate for sequential couplings under varied conditions.

References

A Comparative Guide to the Spectroscopic Confirmation of 1-Chloro-2-iodo-4-nitrobenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel compounds is a cornerstone of scientific rigor and regulatory compliance. For highly substituted aromatic compounds such as 1-chloro-2-iodo-4-nitrobenzene, which serve as versatile intermediates, a multi-faceted analytical approach is not just recommended—it is imperative. This guide provides a comparative analysis of key spectroscopic techniques, offering researchers and drug development professionals a robust framework for structural elucidation. We will move beyond procedural lists to explore the causality behind our analytical choices, ensuring a self-validating and authoritative workflow.

The Analytical Challenge: Distinguishing Isomers

The synthesis of a trisubstituted benzene ring can often yield a mixture of isomers. For this compound, potential isomeric impurities like 1-chloro-4-iodo-2-nitrobenzene or 2-chloro-4-iodo-1-nitrobenzene present a significant analytical challenge. Each technique discussed below offers a unique piece of the structural puzzle, and their combined power lies in the convergence of evidence.

A Multi-Pronged Spectroscopic Approach

No single technique is sufficient for absolute confirmation. We advocate for an integrated strategy employing Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C). This workflow ensures that the functional groups, molecular weight, elemental composition, and precise atomic connectivity are all validated.

G cluster_0 Integrated Spectroscopic Workflow Synthesis Synthesized Product (Putative this compound) IR Step 1: IR Spectroscopy Synthesis->IR Initial functional group check MS Step 2: Mass Spectrometry IR->MS Proceed if NO₂ group is present NMR Step 3: NMR Spectroscopy (¹H, ¹³C, DEPT) MS->NMR Proceed if MW and isotopic pattern match Confirmation Unambiguous Structure Confirmed NMR->Confirmation Final confirmation of connectivity & isomer

Caption: Integrated workflow for the structural confirmation of this compound.

Comparative Analysis of Techniques

Infrared (IR) Spectroscopy: The Functional Group Scout

Expertise & Rationale: IR spectroscopy is the first-pass technique. It is rapid and provides definitive evidence for the presence or absence of key functional groups. For this molecule, its primary role is to confirm the successful nitration of the aromatic ring. The N-O bonds in a nitro group have strong, characteristic stretching vibrations that are difficult to miss[1].

Expected Data:

  • Asymmetric N-O Stretch: A strong, sharp absorption band typically appears in the 1550-1475 cm⁻¹ region for aromatic nitro compounds[2].

  • Symmetric N-O Stretch: A second strong band is expected between 1360-1290 cm⁻¹[2]. The presence of this pair of intense peaks is a reliable indicator of the nitro group[1].

  • C-Cl Stretch: A band in the 1000-700 cm⁻¹ region, though it can be less distinct.

  • Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Out-of-plane bending vibrations in the 900-690 cm⁻¹ region can hint at the substitution pattern, but are not definitive alone.

Trustworthiness: While IR confirms the presence of the nitro group, it cannot distinguish between isomers of chloro-iodo-nitrobenzene. It validates the presence of the necessary components but not their specific arrangement.

Mass Spectrometry (MS): The Molecular Weight and Elemental Gatekeeper

Expertise & Rationale: High-resolution mass spectrometry (HRMS) provides two critical pieces of information: the exact molecular weight and, through the isotopic pattern, confirmation of the presence of specific elements. For a halogenated compound, this is a self-validating system. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a predictable M+2 peak with an intensity approximately one-third that of the molecular ion peak[3].

Expected Data:

  • Molecular Ion (M⁺•): The nominal mass of this compound (C₆H₃ClINO₂) is 283 g/mol . HRMS should yield a value very close to the calculated exact mass of 282.8897 Da[4].

  • Isotopic Pattern: A characteristic cluster of peaks for the molecular ion:

    • m/z 283: [M]⁺• corresponding to the molecule with ³⁵Cl.

    • m/z 285: [M+2]⁺• corresponding to the molecule with ³⁷Cl. The intensity ratio of m/z 283 to 285 should be approximately 3:1.

  • Key Fragmentation Patterns: Electron Ionization (EI) will cause the molecular ion to fragment in predictable ways. The stability of the aromatic ring means it is often observed[5]. Common fragmentation pathways include:

    • Loss of NO₂: [M - 46]⁺•, a peak at m/z 237/239.

    • Loss of I•: [M - 127]⁺•, a peak at m/z 156/158.

    • Loss of Cl•: [M - 35]⁺•, a peak at m/z 248.

Trustworthiness: MS confirms the correct molecular formula (C₆H₃ClINO₂) but, like IR, it generally cannot differentiate between structural isomers without more advanced techniques like tandem MS (MS/MS). Its role is to confirm that the product has the correct mass and elemental composition before the more resource-intensive NMR analysis is performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architect

Expertise & Rationale: NMR is the ultimate arbiter of molecular structure, providing unambiguous evidence of the atom-to-atom connectivity. For aromatic systems, the chemical shifts and, more importantly, the spin-spin coupling patterns of the protons are unique to a specific substitution pattern.

The key to confirming the this compound structure lies in analyzing the three distinct protons on the aromatic ring. The strongly electron-withdrawing nitro group will significantly deshield adjacent protons, shifting them downfield.

Caption: Predicted ¹H-¹H coupling relationships for this compound.

  • Proton H-3 (ortho to NO₂): This proton is expected to be the most downfield. It is coupled only to H-5 via a meta-coupling.

    • Expected Signal: A doublet (d) with a small coupling constant (³Jmeta ≈ 2.5 Hz).

  • Proton H-5 (ortho to Cl, meta to NO₂ and I): This proton is coupled to H-3 (meta) and H-6 (ortho).

    • Expected Signal: A doublet of doublets (dd) with a large ortho-coupling constant (³Jortho ≈ 8.5 Hz) and a smaller meta-coupling constant (⁴Jmeta ≈ 2.5 Hz).

  • Proton H-6 (ortho to I): This proton is coupled only to H-5 via an ortho-coupling.

    • Expected Signal: A doublet (d) with a large coupling constant (³Jortho ≈ 8.5 Hz).

This unique d, dd, d pattern is the definitive fingerprint for the 1,2,4-trisubstitution pattern with this specific arrangement. The integration of these signals will show a 1:1:1 ratio.

A proton-decoupled ¹³C NMR spectrum will confirm the number of unique carbon environments. For this molecule, due to its asymmetry, six distinct signals are expected in the aromatic region (~110-150 ppm). The carbons directly attached to the electronegative substituents (C-NO₂, C-Cl, C-I) will have their chemical shifts significantly affected. Using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further validate the structure by distinguishing between the three CH carbons and the three quaternary (C-Cl, C-I, C-NO₂) carbons.

Trustworthiness: NMR is the gold standard. When ¹H, ¹³C, and DEPT spectra are consistent, they provide an unassailable confirmation of the specific isomeric structure.

Summary of Expected Data

The table below summarizes the key data points from each technique that, when taken together, provide comprehensive structural validation.

Spectroscopic TechniqueParameterExpected Observation for this compound
IR Spectroscopy Vibrational Frequency (cm⁻¹)~1530 (strong, N-O asymm. stretch), ~1350 (strong, N-O symm. stretch)[1][2]
Mass Spectrometry m/z Ratio283/285 (M⁺•/M+2, ~3:1 ratio), 237/239 ([M-NO₂]⁺), 156/158 ([M-I]⁺)
¹H NMR Chemical Shift (δ, ppm) & Coupling (J, Hz)Signal 1: Doublet (J ≈ 2.5 Hz), Signal 2: Doublet of doublets (J ≈ 8.5, 2.5 Hz), Signal 3: Doublet (J ≈ 8.5 Hz). Integration 1:1:1.
¹³C NMR Number of Signals6 unique signals in the aromatic region.
DEPT-135 Signal Phasing3 positive signals (CH), 3 absent signals (quaternary C).

Standard Operating Protocols

To ensure reproducibility and data integrity, the following standardized protocols should be employed.

Protocol 1: FT-IR Sample Preparation and Analysis
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder in an agate mortar. Grind to a fine, uniform powder. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Place the KBr pellet or a small amount of solid sample on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform baseline correction and peak picking. Identify the characteristic nitro group stretches.

Protocol 2: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation Setup: Use a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the chromatographic peak for the compound. Analyze the corresponding mass spectrum for the molecular ion, isotopic pattern, and key fragments.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Tune and shim the instrument for optimal field homogeneity.

    • Acquire the spectrum using a standard pulse program. A spectral width of 12 ppm is typically sufficient.

    • Set the number of scans (e.g., 8 or 16) to achieve adequate signal-to-noise.

  • ¹³C {¹H} NMR Acquisition:

    • Switch the probe to the ¹³C nucleus.

    • Acquire a proton-decoupled spectrum over a spectral width of ~220 ppm.

    • A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to TMS at 0 ppm. Integrate the ¹H signals and analyze the splitting patterns and coupling constants.

Conclusion

The structural confirmation of this compound is a clear demonstration of the synergy between modern spectroscopic techniques. IR spectroscopy acts as a rapid screen for essential functional groups. Mass spectrometry provides a crucial checkpoint for molecular weight and elemental formula. Finally, NMR spectroscopy delivers the definitive, high-resolution blueprint of the molecular architecture, allowing for the unequivocal identification of the correct isomer. By following this integrated and self-validating workflow, researchers can ensure the highest level of scientific integrity and confidence in their results.

References

A Comparative Guide to the Electronic Properties of 1-Chloro-2-iodo-4-nitrobenzene: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electronic properties of 1-Chloro-2-iodo-4-nitrobenzene, a halogenated nitroaromatic compound of significant interest as a synthetic intermediate. Utilizing Density Functional Theory (DFT), a powerful computational tool, we will dissect its molecular characteristics and benchmark them against structurally related alternatives. This comparative approach is designed to offer field-proven insights into how substituent effects modulate the electronic behavior of this molecular scaffold, providing valuable data for applications in medicinal chemistry and materials science.

The Rationale: Why Computational Analysis Matters

Halogenated nitroaromatic compounds are crucial building blocks in the synthesis of pharmaceuticals and other industrial chemicals.[1] The specific arrangement and nature of the halogen and nitro substituents on the benzene ring dictate the molecule's reactivity, polarity, and potential for intermolecular interactions, such as halogen bonding.[2] Understanding these electronic properties is paramount for predicting reaction outcomes, designing novel molecular entities, and elucidating mechanisms of action.

This compound presents a particularly interesting case due to the presence of three distinct substituents: the strongly electron-withdrawing nitro group and two different halogens (chlorine and iodine) with varying electronegativity and polarizability. DFT allows us to create a detailed electronic portrait of the molecule, quantifying properties that are often challenging to measure experimentally.

Experimental Protocol: A Validated DFT Workflow

To ensure scientific integrity and reproducibility, a robust and well-validated computational methodology is essential. The following protocol outlines the DFT calculations performed to analyze the electronic properties of the target molecule and its analogues.

Step-by-Step Computational Methodology:
  • Molecule Construction: The 3D structures of this compound and its analogues (1,4-dichloro-2-nitrobenzene, 1-iodo-4-nitrobenzene, and 1-chloro-4-nitrobenzene) were built using molecular modeling software.

  • Geometry Optimization: The initial structures were optimized to find their most stable, lowest-energy conformation. This is a critical step to ensure all subsequent calculations are performed on a realistic molecular geometry.

    • Causality: An unoptimized structure does not represent the true state of the molecule and would yield inaccurate electronic properties.

  • Frequency Calculation: Vibrational frequency calculations were performed on the optimized geometries. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

  • Electronic Property Calculation: Single-point energy calculations were then carried out on the optimized structures to determine the key electronic descriptors.

Computational Details:
  • Software: Gaussian 16 Suite of Programs.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional was employed.

    • Expertise: B3LYP is a widely used and well-benchmarked functional that provides a good balance between accuracy and computational cost for organic molecules.

  • Basis Set: A mixed basis set approach was used to accurately describe the diverse atoms.

    • For H, C, N, O, and Cl atoms, the Pople-style 6-311+G(d,p) basis set was used. This set is flexible enough to accurately model electron distribution.

    • For the Iodine (I) atom, the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an effective core potential (ECP) was used.

    • Trustworthiness: Standard basis sets are computationally prohibitive for heavy elements like iodine. An ECP approximates the core electrons, reducing computational time while accurately describing the valence electrons responsible for chemical bonding and reactivity.[3]

  • Solvation Model: The Polarizable Continuum Model (PCM) was used with water as the solvent to simulate a more biologically relevant aqueous environment.

The workflow for these DFT calculations is illustrated below.

DFT_Workflow cluster_outputs Calculated Properties A 1. 3D Structure Input B 2. Geometry Optimization (B3LYP/Mixed Basis Set) A->B C 3. Frequency Analysis B->C D Check for Imaginary Frequencies C->D G Structure is a True Minimum (No Imaginary Frequencies) C->G D->B If Yes (Re-optimize) E 4. Single-Point Calculation (Optimized Geometry) D->E If No F 5. Property Analysis E->F HOMO_LUMO HOMO/LUMO Energies F->HOMO_LUMO MEP Molecular Electrostatic Potential F->MEP Dipole Dipole Moment F->Dipole NBO NBO Charges F->NBO G->E

Caption: Workflow for DFT calculations.

Comparative Analysis of Electronic Properties

To contextualize the properties of this compound, it was compared against three analogues where one or more substituents are removed. This allows for a systematic evaluation of each group's contribution to the overall electronic structure.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[4] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity.[5]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
This compound-7.15-3.134.02
1,4-dichloro-2-nitrobenzene-7.32-3.304.02
1-iodo-4-nitrobenzene[6]-6.98-3.053.93
1-chloro-4-nitrobenzene[7]-7.21-3.253.96

Data for analogues sourced from referenced DFT studies for consistency.

The data indicates that this compound has a relatively large energy gap, comparable to its dichloro analogue, suggesting significant kinetic stability. The introduction of iodine generally raises the HOMO energy level compared to chlorine, which can be attributed to iodine's higher-energy valence p-orbitals. The strong electron-withdrawing nitro group significantly lowers both the HOMO and LUMO energies across all molecules, making them effective electron acceptors.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[8]

  • Red Regions: Indicate negative electrostatic potential (electron-rich), susceptible to electrophilic attack.

  • Blue Regions: Indicate positive electrostatic potential (electron-deficient), susceptible to nucleophilic attack.

  • Green/Yellow Regions: Indicate neutral potential.

For this compound, the MEP surface reveals a distinct pattern. The most negative potential (red) is localized over the oxygen atoms of the nitro group, as expected due to their high electronegativity.[5] A region of strong positive potential (a "sigma-hole") is observed on the iodine atom along the C-I bond axis. This feature is characteristic of heavier halogens and is the basis for halogen bonding, a significant non-covalent interaction in drug design and crystal engineering.[9] The hydrogen atoms on the ring are also electrophilic (blue), while the aromatic ring itself displays a more neutral potential.

Caption: Structure of this compound.

Dipole Moment

The molecular dipole moment is a measure of the overall polarity of a molecule, arising from the vector sum of individual bond dipoles. This property is critical for solubility, membrane permeability, and drug-receptor interactions.

CompoundDipole Moment (Debye)
This compound3.85 D
1-chloro-2-nitrobenzene4.38 D
1-chloro-4-nitrobenzene2.65 D

Note: Literature values for isomers are used for comparison.[10]

This compound possesses a significant dipole moment. The vector sum of the bond moments (C-Cl, C-I, and C-NO2) results in substantial molecular polarity. For comparison, placing the chloro and nitro groups para to each other (1-chloro-4-nitrobenzene) results in partial cancellation of their dipole vectors, leading to a lower overall moment.[10] Conversely, an ortho arrangement without the iodine (1-chloro-2-nitrobenzene) leads to a stronger dipole moment. The presence of iodine in the 2-position modulates the direction and magnitude of the net dipole relative to the simpler isomers.

Conclusion and Outlook

This DFT-based comparative guide demonstrates that the electronic properties of this compound are a nuanced consequence of its multifunctional substitution pattern.

  • Reactivity & Stability: The molecule exhibits high kinetic stability, evidenced by a large HOMO-LUMO gap of 4.02 eV.

  • Interaction Potential: The MEP map clearly identifies the nitro-group oxygens as primary nucleophilic sites and reveals a pronounced sigma-hole on the iodine atom, making it a potent halogen bond donor.

  • Polarity: The molecule has a strong dipole moment of 3.85 D, suggesting high polarity which will influence its solubility and interactions in polar environments.

By benchmarking these properties against simpler analogues, this guide provides a clear, data-supported framework for researchers to understand the electronic contributions of chloro, iodo, and nitro groups on an aromatic scaffold. These insights are directly applicable to the rational design of new synthetic pathways and the development of novel molecules with tailored electronic characteristics for pharmaceutical and material science applications.

References

comparative yield analysis of different synthetic routes to 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 1-Chloro-2-iodo-4-nitrobenzene

This guide provides a detailed comparative analysis of the primary synthetic methodologies for obtaining this compound, a key intermediate in the synthesis of pharmaceuticals such as Vismodegib, a hedgehog (Hh) pathway inhibitor.[1] We will dissect the most prevalent and empirically validated synthetic routes, focusing on the underlying chemical principles, detailed experimental protocols, and a critical analysis of their respective yields. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of the available synthetic strategies.

Introduction to Synthetic Strategies

The synthesis of this compound presents a classic challenge in aromatic chemistry: the regioselective introduction of three different substituents onto a benzene ring. The primary strategies employed leverage the Sandmeyer reaction, a robust method for converting aromatic amines into a wide array of functional groups via a diazonium salt intermediate.[2][3][4] An alternative, though often more challenging, approach involves direct electrophilic iodination of a pre-substituted nitrobenzene. This guide will focus on the most documented Sandmeyer-type routes, originating from isomeric chloro-nitroanilines, and will also consider the theoretical challenges of a direct iodination pathway.

Route 1: Diazotization-Iodination of 2-Chloro-5-nitroaniline

This is the most widely cited and well-characterized method for the preparation of this compound. The strategy involves the conversion of the primary aromatic amine in 2-Chloro-5-nitroaniline into a diazonium salt, which is subsequently displaced by an iodide nucleophile.

Mechanistic Rationale

The reaction proceeds in two key stages:

  • Diazotization: The primary amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid.[5] This reaction must be conducted at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.[6][7] Warming the solution can lead to premature decomposition of the salt, forming unwanted phenolic byproducts and reducing the overall yield.[8]

  • Iodide Displacement: The diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas, N₂). Its displacement by iodide (from a source like potassium iodide, KI) is a facile process. Unlike chlorination or bromination which often require a copper(I) catalyst (a true Sandmeyer reaction), iodination does not typically require a catalyst as iodide itself is a sufficiently strong nucleophile to effect the substitution.[2][9] This step is an example of a radical-nucleophilic aromatic substitution (SRNAr).[2][3]

Experimental Protocol: Route 1

The following protocol is based on a reported synthesis with a validated yield.[1]

  • Dissolution: Dissolve 2-Chloro-5-nitroaniline (40 g, 232.0 mmol) in a mixture of concentrated sulfuric acid (32 mL) and water (320 mL) with mechanical stirring.

  • Cooling: Cool the reaction solution to -5 °C in an ice-salt bath.

  • Diazotization: Slowly add a solution of sodium nitrite (18.2 g, 0.26 mol) in water (69 mL) dropwise, ensuring the temperature is maintained below 5 °C. Stir the resulting mixture under ice bath conditions for 30 minutes.

  • Iodination: Slowly add a solution of potassium iodide (69.3 g, 0.41 mol) in water (277 mL), again controlling the temperature to below 5 °C. Continue stirring for 3 hours.

  • Work-up and Purification: After the reaction is complete, extract the mixture with ethyl acetate at 0 °C. Combine the organic phases and wash with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove any residual iodine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Recrystallization: Recrystallize the crude residue from an isopropanol/hexane (300 mL/100 mL) mixed solvent to yield this compound (38 g, 58% yield) as a light tan crystalline solid.[1]

Workflow and Yield Analysis: Route 1

The reported yield for this method is 58% .[1] This moderate yield is typical for multi-step syntheses involving diazonium intermediates, where side reactions and the inherent instability of the diazonium salt can impact the final output.[8] Careful control of temperature is the most critical parameter for maximizing yield.[7]

cluster_start Starting Material cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodide Displacement cluster_purification Purification start 2-Chloro-5-nitroaniline reagents1 1. H₂SO₄, H₂O 2. NaNO₂ diazonium Aryl Diazonium Salt (Intermediate) reagents1->diazonium Formation reagents2 KI, H₂O product This compound reagents2->product Substitution steps 1. Extraction (EtOAc) 2. Na₂S₂O₃ wash 3. Recrystallization product->steps Work-up final_product Pure Product (58% Yield) steps->final_product

Caption: Workflow for Synthesis Route 1.

Route 2: Diazotization-Iodination of 4-Chloro-2-nitroaniline

An alternative Sandmeyer-type approach begins with the isomeric starting material, 4-Chloro-2-nitroaniline. The fundamental chemistry is identical to Route 1, but the different substitution pattern of the starting material directly yields the desired product.

Mechanistic Rationale

As with Route 1, this synthesis relies on the formation of a diazonium salt from the aniline starting material, followed by its displacement with iodide. The regiochemistry is predetermined by the structure of the starting aniline.

Experimental Protocol: Route 2

The following protocol has been reported in the literature, although a specific yield was not provided in the available abstract.[10]

  • Dissolution: Dissolve 4-Chloro-2-nitroaniline (2 g, 11.6 mmol) in concentrated HCl (10 mL).

  • Cooling: Cool the mixture in an ice bath to 0-5 °C (273-278 K).

  • Diazotization: Add sodium nitrite (0.96 g, 14 mmol) to the solution under stirring. After 5 minutes, add a solution of potassium iodide (2.17 g, 13.4 mmol).

  • Reaction: Stir the mixture for 10 minutes at 0-5 °C. Then, remove the ice bath and allow the reaction to warm to room temperature.

  • Work-up: Heat the mixture to facilitate the removal of nitrogen gas and to reduce the volume. Cool the resulting mixture in ice overnight.

  • Isolation and Purification: Filter the obtained precipitate and wash it with distilled water. Recrystallize the dried solid from dichloromethane and methanol to obtain the product as yellow needles.[10]

Workflow and Yield Analysis: Route 2

While a quantitative yield is not explicitly stated in the primary source, this route is chemically sound.[10] The choice between Route 1 and Route 2 would likely depend on the commercial availability and cost of the respective starting materials, 2-Chloro-5-nitroaniline versus 4-Chloro-2-nitroaniline. Without explicit yield data, Route 1 remains the more reliably characterized option.

cluster_start Starting Material cluster_diazotization Diazotization (0-5 °C) cluster_iodination Iodide Displacement cluster_purification Purification start 4-Chloro-2-nitroaniline reagents1 1. Conc. HCl 2. NaNO₂ diazonium Aryl Diazonium Salt (Intermediate) reagents1->diazonium Formation reagents2 KI product This compound reagents2->product Substitution steps 1. Heating 2. Cooling/Precipitation 3. Recrystallization product->steps Work-up final_product Pure Product (Yield N/A) steps->final_product

Caption: Workflow for Synthesis Route 2.

Route 3 (Theoretical): Direct Iodination of 1-Chloro-4-nitrobenzene

A third potential pathway is the direct electrophilic iodination of 1-Chloro-4-nitrobenzene. This approach avoids the use of an aniline starting material and the diazotization step.

Mechanistic Rationale

This route involves an electrophilic aromatic substitution (SEAr) reaction. However, the substrate, 1-Chloro-4-nitrobenzene, is strongly deactivated towards electrophilic attack due to the electron-withdrawing nature of both the nitro (-NO₂) and chloro (-Cl) groups.

  • Directing Effects: The nitro group is a strong deactivator and a meta-director. The chloro group is also deactivating but is an ortho, para-director. The target product requires iodination at the C2 position, which is ortho to the chlorine and meta to the nitro group. While the directing effects align for this position, the severe deactivation of the ring presents a significant challenge.

  • Reagents: Standard iodination conditions are often insufficient. More potent iodinating systems, such as using iodic acid in a mixture of acetic acid, acetic anhydride, and sulfuric acid, would be required to generate a sufficiently powerful electrophile to react with the deactivated ring.[11]

Challenges and Expected Yield

This route is considered challenging and is likely to result in a low yield. The harsh reaction conditions required to overcome the ring's deactivation can lead to side reactions and decomposition. No specific, reproducible protocol with a reported yield for this direct conversion to this compound was identified in the literature survey, suggesting it is not a preferred synthetic method.

Comparative Summary

FeatureRoute 1Route 2Route 3 (Theoretical)
Starting Material 2-Chloro-5-nitroaniline4-Chloro-2-nitroaniline1-Chloro-4-nitrobenzene
Key Reaction Type Diazotization-IodinationDiazotization-IodinationElectrophilic Aromatic Iodination
Key Reagents NaNO₂, H₂SO₄, KINaNO₂, HCl, KIIodic Acid / Strong Acid mixture
Reaction Conditions Low Temperature (-5 to 5 °C)Low Temperature (0-5 °C)Likely harsh, elevated temperatures
Reported Yield 58% [1]Not explicitly reported[10]Expected to be low
Primary Advantage Well-documented with a known yieldDirect route, regiochemically definedFewer steps in principle
Primary Disadvantage Moderate yield, requires careful temperature controlLack of readily available yield dataStrongly deactivated substrate, harsh conditions

Conclusion and Recommendation

Based on the available experimental data, Route 1, starting from 2-Chloro-5-nitroaniline, is the most reliable and recommended synthetic pathway for producing this compound. It is a well-documented procedure with a reported yield of 58%, providing a clear and reproducible protocol.[1] While Route 2 is chemically viable, the absence of a reported yield makes it a less predictable option without further process development. The direct iodination of 1-Chloro-4-nitrobenzene (Route 3) is mechanistically plausible but faces significant hurdles due to the highly deactivated nature of the substrate, making it an unfavorable choice for practical synthesis. For researchers requiring a dependable supply of this intermediate, the diazotization of 2-Chloro-5-nitroaniline offers the clearest path to success.

References

A Cost-Benefit Analysis of 1-Chloro-2-iodo-4-nitrobenzene in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate chess game of multi-step organic synthesis, the choice of a starting material is a critical opening move that dictates the entire strategy. The halo-substituted nitrobenzene framework is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide provides an in-depth cost-benefit analysis of a particularly strategic building block: 1-Chloro-2-iodo-4-nitrobenzene . We will move beyond a simple cataloging of reactions to dissect the economic and synthetic trade-offs inherent in its use, comparing it objectively with common alternatives and grounding our claims in experimental data and established chemical principles.

The Core Value Proposition: Orthogonal Reactivity

The primary benefit of this compound lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the C–I bond is significantly more reactive towards oxidative addition than the C–Cl bond. This reactivity gap is the foundation of its utility, enabling chemists to perform sequential, site-selective functionalizations on a single scaffold.

The relative reactivity order for aryl halides in the crucial oxidative addition step of most cross-coupling cycles is well-established: I > Br ≈ OTf > Cl .[1][2][3] This allows for a predictable and controlled introduction of different functionalities.

Bond TypeTypical Bond Dissociation Energy (kcal/mol)Relative Rate of Oxidative Addition to Pd(0)
Aryl-Iodine~65~10³
Aryl-Bromine~81~10¹
Aryl-Chlorine~961
Aryl-TriflateN/A (cleavage)~10¹

This table summarizes the fundamental physicochemical properties that enable the selective chemistry of this compound.

This predictable reactivity allows a synthetic chemist to first perform a coupling reaction at the more labile C-I position under relatively mild conditions, leaving the C-Cl bond untouched. Subsequently, a second, different coupling reaction can be carried out at the C-Cl position, often under more forcing conditions or with a different catalyst system.

G cluster_0 Phase 1: Selective C-I Functionalization (Milder Conditions) cluster_1 Phase 2: C-Cl Functionalization (Harsher Conditions) A This compound B First Cross-Coupling (e.g., Suzuki, Sonogashira, Heck) [Pd(0)], Base, R¹-Nucleophile A->B Site-selective reaction C Monofunctionalized Intermediate B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) [Pd(0)], Ligand, Base, R²-Nucleophile C->D Change of conditions & coupling partner E Difunctionalized Final Product D->E

Caption: Sequential cross-coupling workflow using this compound.

In-Depth Cost-Benefit Analysis

The decision to use this reagent must balance its powerful synthetic advantages against its cost and the availability of alternative routes.

  • Synthetic Efficiency: The primary benefit is a more convergent and shorter synthetic route. Compared to a linear synthesis where halogenation and coupling steps are performed sequentially, using a pre-differentiated scaffold saves multiple steps, reducing overall resource consumption (solvents, reagents, energy) and labor.

  • Predictable Selectivity: The large difference in reactivity between iodine and chlorine provides a high degree of confidence in the outcome of the first coupling step, minimizing the formation of regioisomeric byproducts and simplifying purification.

  • Scaffold Integrity: It provides a stable, electron-deficient aromatic core suitable for a variety of common palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[4][5][6][7][8][9][10]

  • Acquisition Cost: this compound is a specialty chemical. Its synthesis, often involving a Sandmeyer-type reaction from a chloro-nitroaniline precursor, contributes to a higher price point compared to simpler, large-volume haloarenes.[11]

ReagentCAS NumberRepresentative Price (USD/gram)Rationale for Comparison
This compound 74534-15-9~$50 - $100 The target building block.
1-Chloro-4-nitrobenzene100-00-5< $1A potential starting material for a linear route.[12]
1-Iodo-4-nitrobenzene640-00-6~$2 - $5A potential starting material for a linear route.[13]
4-Chloro-2-nitroaniline89-63-4~$1 - $3A likely precursor for the target molecule.

Note: Prices are estimates based on catalog listings from various suppliers (e.g., Thermo Scientific Chemicals, Advanced ChemBlocks)[12][14][15][16] for research quantities and are subject to change.

  • Catalyst and Ligand Costs: While the first coupling at the iodide position can often be achieved with simpler catalyst systems, the subsequent coupling at the more inert chloride position frequently requires more advanced (and expensive) phosphine ligands (e.g., SPhos, XPhos) and stronger bases to achieve reasonable yields and reaction times.[17][18]

Comparative Analysis with Alternative Synthetic Strategies

A thorough analysis requires comparing the use of our target building block against other viable synthetic plans.

This strategy involves starting with a cheaper, mono-halogenated nitrobenzene and introducing the second halogen and/or functional groups in a linear sequence.

  • Route A: Start with 1-chloro-4-nitrobenzene -> Couple a group at the 2-position (e.g., via directed lithiation) -> Iodinate.

  • Route B: Start with 1-iodo-4-nitrobenzene -> Couple a group -> Chlorinate.

Analysis:

  • Pros: Lower initial starting material cost.

  • Cons: Significantly more synthetic steps, leading to a lower overall yield. Regioselectivity during the second halogenation or functionalization can be a major issue, requiring complex directing group strategies or resulting in difficult-to-separate isomers. This route externalizes the cost from the reagent purchase to labor, solvent, and purification expenses.

One might consider using a substrate like 4-bromo-1-chloro-2-nitrobenzene.[19]

Analysis:

  • Pros: Bromides are generally cheaper and more stable than iodides.

  • Cons: The reactivity difference between C-Br and C-Cl is smaller than that between C-I and C-Cl. This narrower window for selectivity can lead to competitive coupling at the C-Cl position, especially under forcing conditions, resulting in reduced yields of the desired mono-functionalized intermediate. Achieving high selectivity may require more rigorous optimization of catalysts, ligands, and reaction temperatures.

Recent advances have shown that under specific catalytic conditions, the nitro group itself can act as a leaving group in Suzuki-Miyaura couplings.[20][21]

Analysis:

  • Pros: This is a novel and powerful method that expands the toolkit of synthetic chemists. It could potentially allow for a three-step sequential coupling if starting from a dihalo-nitrobenzene.

  • Cons: This chemistry is less established and may have a more limited substrate scope. The specialized catalysts and conditions are not as universally applicable as traditional C-X couplings. It represents a cutting-edge but higher-risk alternative for routine synthesis.

DecisionTree start Project Goal: Synthesize a 1-R¹-2-R²-4-nitrobenzene derivative q1 Is a convergent synthesis with high regiocontrol critical? start->q1 use_target Benefit Analysis Favors: This compound q1->use_target Yes consider_alts Consider Alternative Routes q1->consider_alts No q2 Is the higher upfront reagent cost acceptable? use_target->q2 alt_cost Cost Analysis Favors: Linear Synthesis (e.g., from 1-chloro-4-nitrobenzene) consider_alts->alt_cost q2->alt_cost No final_decision Decision: Proceed with This compound q2->final_decision Yes final_alt Decision: Proceed with Alternative Route after evaluating step-count and overall yield alt_cost->final_alt

Caption: Decision workflow for reagent selection.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol details a representative reaction at the C-I position, preserving the C-Cl bond for subsequent functionalization.

Reaction: Selective Suzuki-Miyaura coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (283.45 g/mol )

  • 4-Methoxyphenylboronic acid (151.96 g/mol )

  • Palladium(II) Acetate [Pd(OAc)₂] (224.50 g/mol )

  • SPhos (410.47 g/mol )

  • Potassium Phosphate (K₃PO₄), anhydrous powder (212.27 g/mol )

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.00 g, 3.53 mmol, 1.0 eq).

  • Reagent Addition: Add 4-methoxyphenylboronic acid (0.64 g, 4.23 mmol, 1.2 eq) and potassium phosphate (2.25 g, 10.6 mmol, 3.0 eq).

    • Causality Note:A slight excess of the boronic acid is used to drive the reaction to completion. K₃PO₄ is a common and effective base for Suzuki couplings, facilitating the crucial transmetalation step.[9][18]

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, briefly mix Pd(OAc)₂ (16 mg, 0.07 mmol, 2 mol%) and SPhos (58 mg, 0.14 mmol, 4 mol%) in a small amount of the reaction solvent.

    • Causality Note:Using a 1:2 ratio of Palladium to Ligand is standard for forming the active Pd(0)L₂ species in situ. SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.

  • Catalyst Addition & Solvation: Add the catalyst mixture to the Schlenk flask. Add anhydrous 1,4-dioxane (15 mL) and degassed water (1.5 mL).

    • Causality Note:The solvent mixture (dioxane/water) is standard for many Suzuki reactions, providing good solubility for both organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the layers. Wash the organic layer with brine (2x 25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 2-chloro-1-(4-methoxyphenyl)-5-nitrobenzene.

Conclusion

This compound is a high-value, strategic building block for complex organic synthesis. Its primary benefit—predictable, site-selective functionalization—translates into shorter, more efficient, and more convergent synthetic routes. This efficiency can often outweigh its higher initial purchase price by reducing labor, purification, and raw material costs over the entire course of a multi-step synthesis.

The cost-benefit analysis, however, is project-specific. For simple molecules where regiocontrol is not a challenge, a linear synthesis starting from cheaper materials may be more economical. But for the development of complex pharmaceutical intermediates and other high-value molecules, the upfront investment in a precisely differentiated scaffold like this compound is frequently a scientifically and economically sound decision. It pays a dividend in the form of predictability, speed, and overall yield, which are the most valuable currencies in research and development.

References

A Comparative Guide to Alternative Reagents for 1-Chloro-2-iodo-4-nitrobenzene in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of reagents is paramount to achieving desired synthetic outcomes with efficiency, selectivity, and cost-effectiveness. 1-Chloro-2-iodo-4-nitrobenzene is a versatile building block, prized for its differentiated reactivity at two distinct halogenated positions, activated by a nitro group. This guide provides an in-depth technical comparison of alternative reagents for this compound in critical transformations, namely palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). By examining the underlying principles and providing experimental data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

The Strategic Value of this compound

The utility of this compound lies in the orthogonal reactivity of its iodo and chloro substituents. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition to a low-valent palladium catalyst, making it the preferred site for cross-coupling reactions.[1] The chloro group, being less reactive in such catalytic cycles, can be retained for subsequent functionalization.[2] Conversely, in nucleophilic aromatic substitution, the strong electron-withdrawing nature of the nitro group activates the aromatic ring, particularly at the ortho and para positions, making the chlorine a viable leaving group.[3][4]

I. Palladium-Catalyzed Cross-Coupling Reactions: Beyond the Iodide

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > OTf > Cl.[1] This is a direct consequence of the bond dissociation energies of the carbon-halogen bond. While the high reactivity of the C-I bond in this compound is advantageous for mild reaction conditions, several alternative strategies and reagents can be employed, particularly when cost, availability, or the desire for sequential couplings are primary considerations.

Alternative Substrates for Selective Cross-Coupling

For scenarios demanding a different reactivity profile or when this compound is unavailable, analogous compounds with varying leaving groups can be considered.

  • 1-Bromo-2-chloro-4-nitrobenzene: This is a close and often more economical alternative. While aryl bromides are less reactive than their iodide counterparts, modern palladium catalysis, employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), can effectively facilitate their coupling.[1] This allows for selective coupling at the C-Br bond while preserving the C-Cl bond for subsequent transformations.

  • Aryl Triflates (e.g., 2-chloro-4-nitrophenyl trifluoromethanesulfonate): Aryl triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, with reactivity often comparable to aryl bromides. They can be prepared from the corresponding phenols. This alternative is particularly useful when the parent phenol is more readily available than the halogenated analog.

  • Aryl Diazonium Salts: These highly reactive species can participate in cross-coupling reactions and may offer an alternative synthetic route.[5]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table provides a comparative overview of the expected performance of this compound and its alternatives.

Aryl Halide/PseudohalideTypical Catalyst SystemReaction ConditionsRelative ReactivityPotential for Selective Coupling
This compoundPd(PPh₃)₄, Pd(OAc)₂, various Pd(0) or Pd(II) precursorsMild (often room temp. to 80 °C)High (at C-I)Excellent (I vs. Cl)
1-Bromo-2-chloro-4-nitrobenzenePd(dba)₂/SPhos, Pd(OAc)₂/XPhosModerate (typically 80-110 °C)Moderate (at C-Br)Good (Br vs. Cl)
2-Chloro-4-nitrophenyl triflatePd(OAc)₂/PCy₃Moderate (typically 80-110 °C)ModerateGood (OTf vs. Cl)

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-2-chloro-4-nitrobenzene

  • To a reaction vial, add 1-bromo-2-chloro-4-nitrobenzene (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (3.0 mmol).

  • Add the palladium catalyst, for instance, Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol %).

  • The vial is sealed and purged with an inert gas (e.g., argon).

  • Anhydrous solvent (e.g., toluene or dioxane, 5 mL) is added.

  • The reaction mixture is stirred and heated to 100 °C.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Sonogashira Coupling Considerations

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes.[6] The reactivity trend of aryl halides is similar to that in Suzuki coupling. While this compound readily undergoes Sonogashira coupling at the iodide position, often under copper-free conditions, the bromo- and chloro-analogs require more forcing conditions or more sophisticated catalyst systems.[7][8]

Workflow for Sonogashira Coupling

Sonogashira_Workflow A Reactant Preparation (Aryl Halide, Alkyne, Base) B Catalyst Addition (Pd catalyst, Cu(I) co-catalyst) A->B 1. C Inert Atmosphere (Purge with Ar or N2) B->C 2. D Solvent Addition (e.g., THF, DMF) C->D 3. E Reaction (Heating with stirring) D->E 4. F Workup (Quenching, Extraction) E->F 5. G Purification (Column Chromatography) F->G 6. H Product G->H 7.

Caption: General workflow for a Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines.[9][10] Similar to other palladium-catalyzed cross-couplings, the reactivity of the C-I bond in this compound is significantly higher than the C-Cl bond, allowing for selective amination. For alternative substrates like 1-bromo-2-chloro-4-nitrobenzene, specialized ligands are often necessary to achieve high yields and selectivity.[11] It is noteworthy that substrates with strong electron-withdrawing groups, such as a nitro group, can sometimes be challenging in Buchwald-Hartwig aminations.[12]

II. Nucleophilic Aromatic Substitution (SNAr): Activating Alternatives

In SNAr reactions, the nitro group in this compound activates the ring towards nucleophilic attack, primarily at the ortho and para positions.[13] The generally accepted mechanism proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.[4] The leaving group's ability to depart influences the reaction rate, with the general trend for SNAr being F > Cl > Br > I.[14]

Alternative Reagents for SNAr
  • 1,2-Dichloro-4-nitrobenzene: This is an excellent alternative where the chlorine at the 1-position (para to the nitro group) is highly activated and readily displaced by nucleophiles. The second chlorine atom remains for further synthetic manipulation.

  • 1-Fluoro-2-chloro-4-nitrobenzene: The C-F bond is highly polarized and fluorine is an excellent leaving group in SNAr reactions, making this a very reactive substrate. The chlorine can be retained for subsequent cross-coupling reactions.

  • 2,4-Dinitrochlorobenzene: The presence of a second nitro group further activates the ring, making the chlorine atom exceptionally labile to nucleophilic displacement. This reagent is ideal when a highly reactive substrate is required.

Comparative Reactivity in SNAr

The following table summarizes the expected relative reactivity of these alternatives in a typical SNAr reaction with a nucleophile like an amine or an alkoxide.

ReagentPosition of Nucleophilic AttackLeaving GroupRelative Reactivity
This compoundC1 (para to NO₂)Cl⁻Moderate
1,2-Dichloro-4-nitrobenzeneC1 (para to NO₂)Cl⁻Moderate
1-Fluoro-2-chloro-4-nitrobenzeneC1 (para to NO₂)F⁻High
2,4-DinitrochlorobenzeneC1 (para to both NO₂)Cl⁻Very High

Reaction Pathway for SNAr

SNAr_Pathway Reactants 1,2-Dichloro-4-nitrobenzene + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Products Product + Cl⁻ Intermediate->Products Loss of Leaving Group

Caption: Generalized mechanism for a nucleophilic aromatic substitution reaction.

Experimental Protocol: SNAr with 1,2-Dichloro-4-nitrobenzene

  • In a round-bottom flask, dissolve 1,2-dichloro-4-nitrobenzene (1.0 mmol) in a suitable polar aprotic solvent such as DMF or DMSO (5 mL).

  • Add the nucleophile (e.g., a primary or secondary amine, 1.1 mmol) and a non-nucleophilic base like K₂CO₃ or Et₃N (1.5 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., 60-100 °C).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Conclusion

While this compound is a valuable and versatile reagent, a comprehensive understanding of the reactivity principles of related aryl halides and pseudohalides opens up a broader synthetic toolbox. For palladium-catalyzed cross-coupling reactions, bromo- and triflate-containing analogs serve as viable alternatives, often with the aid of modern, highly active catalyst systems. In the realm of nucleophilic aromatic substitution, fluoro- and dichloro-derivatives, as well as more activated dinitro-compounds, can offer enhanced reactivity. The choice of the optimal reagent will ultimately depend on the specific synthetic goal, cost considerations, and the desired sequence of transformations. This guide provides the foundational knowledge and practical protocols to assist researchers in making these critical decisions.

References

A Comparative Guide to the Applications of 1-Chloro-2-iodo-4-nitrobenzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic functionalization of aromatic rings is a cornerstone for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the vast arsenal of building blocks available to chemists, dihalogenated nitroaromatics present a unique platform for selective chemical transformations. This guide provides an in-depth technical comparison of 1-Chloro-2-iodo-4-nitrobenzene , a versatile reagent, with its chemical cousins, highlighting its performance in key cross-coupling reactions and its applications in the synthesis of complex molecular architectures.

Introduction to this compound: A Differentiated Building Block

This compound is a dihalogenated nitroaromatic compound featuring an iodine and a chlorine atom at positions 2 and 1, respectively, relative to a nitro group at position 4. This specific substitution pattern imbues the molecule with a differentiated reactivity profile, making it a valuable tool for selective carbon-carbon and carbon-heteroatom bond formation. The presence of two different halogens allows for chemoselective reactions, primarily driven by the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, a principle that underpins the selective functionalization of this compound.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. The differential reactivity of the C-I and C-Cl bonds allows for sequential, site-selective functionalization.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds. In the case of this compound, the reaction can be tuned to selectively couple at the more labile C-I bond, leaving the C-Cl bond intact for subsequent transformations.

Conceptual Workflow for Selective Suzuki-Miyaura Coupling:

Suzuki_Workflow A This compound D Selective C-I Coupling A->D B Arylboronic Acid B->D C Pd Catalyst, Base C->D Mild Conditions E 2-Aryl-1-chloro-4-nitrobenzene D->E H C-Cl Coupling E->H F Second Arylboronic Acid F->H G Pd Catalyst, Base (harsher conditions) G->H I Unsymmetrical Biaryl H->I Sonogashira_Scheme A This compound D 2-(Alkynyl)-1-chloro-4-nitrobenzene A->D B Terminal Alkyne B->D C Pd Catalyst, Cu(I) cocatalyst, Base C->D Selective C-I Coupling

Assessing the Scalability of Reactions Using 1-Chloro-2-iodo-4-nitrobenzene: A Comparative Guide for Researchers and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising bench-scale reaction to a robust, scalable process is fraught with challenges. The choice of starting materials is paramount, and seemingly subtle differences in reactivity and physical properties can have profound implications at larger scales. This guide provides an in-depth technical assessment of 1-Chloro-2-iodo-4-nitrobenzene, a versatile building block, with a focus on the scalability of its key chemical transformations. We will objectively compare its performance with common alternatives, supported by established chemical principles and experimental insights, to empower you to make informed decisions in your process development endeavors.

The Strategic Advantage of Orthogonal Halogen Reactivity

This compound presents a unique value proposition in organic synthesis due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.[1] This orthogonal reactivity allows for selective functionalization at the 2-position, leaving the chlorine atom at the 1-position available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nitro group further activates the aromatic ring, enhancing its susceptibility to both types of reactions.[2][3]

This guide will explore the scalability of three major classes of reactions involving this compound:

  • Palladium-Catalyzed Cross-Coupling Reactions: Focusing on Suzuki-Miyaura and Sonogashira couplings.

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the activated nature of the aryl chloride.

  • Synthesis of Phenothiazine Derivatives: A practical application involving SNAr-type cyclization.

Palladium-Catalyzed Cross-Coupling Reactions: A Scalability Perspective

Palladium-catalyzed cross-coupling reactions are mainstays in the pharmaceutical and fine chemical industries for the construction of carbon-carbon and carbon-heteroatom bonds.[4] When scaling these reactions, factors such as catalyst loading, reaction time, solvent selection, and downstream processing become critical.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming biaryl structures. The higher reactivity of the C-I bond in this compound allows for milder reaction conditions compared to analogous aryl chlorides or even bromides.[1]

Comparative Analysis: this compound vs. Alternatives

FeatureThis compound1-Bromo-4-chlorobenzene1,4-Dichlorobenzene
Reactivity High (due to C-I bond)ModerateLow
Typical Catalyst Loading Low (e.g., < 1 mol%)Moderate (e.g., 1-3 mol%)High (e.g., > 3 mol% with specialized ligands)
Reaction Temperature Mild (often room temp to 80 °C)Moderate to High (typically > 80 °C)High (often > 100 °C)
Selectivity Excellent for mono-coupling at the iodine positionGoodN/A
Scalability Concerns Cost of iodine, potential for catalyst deactivation with certain substrates.Catalyst cost, higher energy input.High catalyst loading, harsh conditions, potential for side reactions.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02 equiv), and a base like K₂CO₃ (2.0 equiv) in a suitable solvent system (e.g., toluene/water) is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by an appropriate analytical technique.[1]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful tool for the synthesis of aryl alkynes. Similar to the Suzuki-Miyaura reaction, the C-I bond of this compound displays high reactivity, often allowing for copper-free conditions which can simplify work-up and reduce toxicity concerns on scale.

Comparative Analysis: this compound vs. Alternatives

FeatureThis compound1-Bromo-4-chlorobenzene1,4-Dichlorobenzene
Reactivity HighModerateVery Low
Copper Co-catalyst Often optionalTypically requiredRequired with highly active catalyst systems
Reaction Temperature Mild to moderateModerate to highHigh
Side Reactions Potential for Glaser homocouplingHigher risk of Glaser couplingSignificant side reactions and decomposition
Scalability Concerns Alkyne stability, potential for catalyst poisoning.Copper toxicity and removal, higher energy input.Harsh conditions, low yields, complex purification.

Experimental Protocol: Representative Sonogashira Coupling

A mixture of this compound (1.0 equiv), a terminal alkyne (1.2 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 equiv), and a copper(I) co-catalyst like CuI (0.04 equiv) in a suitable solvent like triethylamine is degassed and stirred at an appropriate temperature under an inert atmosphere.[1]

Nucleophilic Aromatic Substitution (SNAr): A Scalable C-N Bond Formation

The presence of the strongly electron-withdrawing nitro group para to the chlorine atom significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[2][3] This allows for the displacement of the chloride by a variety of nucleophiles, most notably amines, to form substituted nitroanilines.

Comparative Analysis: this compound vs. 1,4-Dichloro-2-nitrobenzene

FeatureThis compound1,4-Dichloro-2-nitrobenzene
Reactivity of Chlorine High (activated by para-nitro group)High (activated by ortho-nitro group)
Selectivity High for displacement of chlorinePotential for di-substitution under harsh conditions
Reaction Conditions Typically moderate temperatures with a suitable baseSimilar to this compound
Byproducts Iodide saltsChloride salts
Scalability Concerns Cost of starting material.Potential for over-reaction, management of HCl byproduct.

Experimental Protocol: Representative SNAr with an Amine

This compound is dissolved in a suitable solvent (e.g., DMSO, NMP) and treated with an amine (1.1 equiv) and a base (e.g., K₂CO₃, 2.0 equiv). The mixture is heated to a moderate temperature (e.g., 80-120 °C) and the reaction progress is monitored. Work-up typically involves precipitation by addition of water followed by filtration and washing.

Diagram: SNAr Reaction Workflow

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start This compound + Amine + Base + Solvent Heating Heating with Stirring Start->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Quenching Quenching (e.g., with water) Monitoring->Quenching Reaction Complete Filtration Filtration and Washing Quenching->Filtration Drying Drying of Product Filtration->Drying

Caption: A general workflow for a nucleophilic aromatic substitution reaction.

Synthesis of Phenothiazine Derivatives: A Case Study in Scalability

Phenothiazines are an important class of heterocyclic compounds with a wide range of pharmaceutical applications. A common synthetic route involves the reaction of a substituted 2-aminothiophenol with an activated aryl halide, such as this compound, followed by an intramolecular cyclization. This transformation is a practical example of a scalable SNAr reaction.[5]

On a larger scale, the exothermic nature of the SNAr reaction needs to be carefully managed. Heat transfer becomes a critical parameter, and the addition of reagents may need to be controlled to maintain a safe operating temperature. The choice of solvent is also crucial, not only for reaction kinetics but also for downstream processing, such as product isolation and purification.

Practical Considerations for Scale-Up

When moving from the laboratory to a pilot plant or industrial setting, several practical challenges emerge:

  • Heat and Mass Transfer: Larger reaction vessels have a lower surface area-to-volume ratio, making heat dissipation more challenging. Efficient stirring is crucial to ensure homogeneity and prevent localized hot spots.

  • Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled to manage the reaction temperature.

  • Downstream Processing: Isolation and purification of the product can be a significant bottleneck at scale. The choice of work-up procedure should be guided by factors such as ease of filtration, solvent selection for extraction and crystallization, and the impurity profile of the crude product.[6][7]

  • Safety and Handling: this compound and related nitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.[8] On a larger scale, closed systems are often necessary to minimize exposure.

  • Cost-Benefit Analysis: While this compound may offer advantages in terms of reactivity and selectivity, its higher cost compared to simpler dihaloaromatics must be factored into the overall process economics.[9][10] A thorough cost-benefit analysis should consider not only the price of starting materials but also the costs associated with catalyst, solvent, energy consumption, and waste disposal.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis, offering distinct advantages in terms of reactivity and selectivity, particularly in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Its orthogonal halogen reactivity allows for a stepwise functionalization strategy that is attractive for the synthesis of complex molecules.

For successful scalability, a thorough understanding of the reaction kinetics, thermodynamics, and potential side reactions is essential. While the initial cost of this reagent may be higher than some alternatives, the potential for milder reaction conditions, lower catalyst loadings, and simplified work-up procedures can lead to a more efficient and cost-effective process overall. This guide provides a framework for assessing the scalability of reactions involving this compound, empowering researchers and process chemists to develop robust and efficient synthetic routes for their target molecules.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically grounded framework for the safe and compliant disposal of 1-Chloro-2-iodo-4-nitrobenzene. As drug development professionals and researchers, our responsibility extends beyond the synthesis and analysis of novel compounds; it encompasses the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.

Hazard Profile: Understanding the Inherent Risks

This compound is a halogenated nitroaromatic compound. While specific toxicological data for this exact molecule is limited, its structural motifs—a chlorinated, iodinated, and nitrated benzene ring—allow us to infer a significant hazard profile based on extensive data from analogous compounds. The combination of a nitro group and halogens on an aromatic ring typically confers toxicity, potential mutagenicity, and environmental persistence.[1][2][3]

This compound is classified as hazardous waste due to its inherent properties.[4] Key hazards include high acute toxicity if swallowed, inhaled, or in contact with skin, and it is suspected of causing genetic defects.[1][2][3][5] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects, making environmental containment a top priority.[1][2][3][6]

Table 1: Inferred Hazard Profile for this compound

Hazard CategoryClassification & StatementRationale & Source Analogy
Acute Toxicity Category 3 or 4 (Oral, Dermal, Inhalation). H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[1][2][3]Based on data for 1-Chloro-4-nitrobenzene and related structures.[1][2][3]
Skin Corrosion/Irritation Category 2. H315: Causes skin irritation.[5]Analogous compounds are known skin irritants.[5]
Eye Damage/Irritation Category 2A. H319: Causes serious eye irritation.[5]Based on data for 1-Iodo-4-nitrobenzene.[5]
Germ Cell Mutagenicity Category 2. H341: Suspected of causing genetic defects.[1][2][3][5]A common classification for nitroaromatic compounds.[1][2][3][5]
Carcinogenicity Category 2. H351: Suspected of causing cancer.[1][2][3][7]Based on data for 1-Chloro-4-nitrobenzene.[1][2][3]
Aquatic Toxicity Chronic Category 2. H411: Toxic to aquatic life with long lasting effects.[1][2][3]Halogenated aromatics are often persistent and harmful to aquatic organisms.[1]

The Core Directive: Cradle-to-Grave Waste Management

The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[8] This principle underscores the importance of a robust, documented disposal plan. This compound, as a halogenated organic compound, falls under specific EPA regulations.[9][10] Disposing of this chemical down the drain or in regular trash is a serious regulatory violation and poses a significant threat to environmental and public health.[1][6][11]

Pre-Disposal Protocol: Segregation, Containment, and Labeling

Proper disposal begins at the point of generation. The causality here is simple: preventing accidental mixing with incompatible chemicals and ensuring clear communication of hazards are the first lines of defense against laboratory accidents.

Step-by-Step Waste Collection:

  • Select a Designated Waste Container: Use a chemically resistant container (e.g., borosilicate glass or high-density polyethylene) with a secure, vapor-tight lid. The container must be clean, dry, and in good condition.

  • Segregate Waste Streams: Dedicate a specific container solely for this compound and closely related halogenated aromatic waste.

    • Causality: Mixing with incompatible materials, such as strong bases or oxidizing agents, can trigger dangerous reactions.[2][12] Do not mix with non-halogenated waste to avoid complicating the final disposal method.

  • Labeling: Immediately affix a "Hazardous Waste" label to the container. The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An accurate description of the hazards (e.g., "Toxic," "Environmental Hazard," "Mutagen")

    • The date accumulation started.

  • Containment: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area that is under the control of the laboratory personnel. This area should have secondary containment to capture any potential leaks.

Centralized Disposal Workflow: From Lab Bench to Licensed Facility

This protocol outlines the systematic process for managing the waste from its accumulation in the lab to its handoff for final disposal.

Workflow Steps:

  • Accumulation in a Satellite Area: Collect waste at or near the point of generation. Per EPA guidelines, a laboratory can accumulate up to 55 gallons of hazardous waste in a satellite accumulation area before it must be moved to a central storage location.

  • Transfer to Central Storage: Once the container is full or the project is complete, ensure the lid is tightly sealed and the label is complete and legible. Arrange for transfer to your institution's central hazardous waste storage facility.

  • Logistical Handoff: Work with your institution's Environmental Health & Safety (EHS) department. They will manage the inventory, temporary storage, and consolidation of waste.

  • Engage a Licensed Disposal Company: Your EHS department will contract a licensed professional waste disposal service. This is a critical step, as these companies have the permits and technical capability to handle and destroy hazardous chemicals in a compliant manner.[1]

  • Final Disposal Method: The most common and effective method for this type of waste is high-temperature incineration in a specialized hazardous waste incinerator equipped with an afterburner and a scrubber.[1]

    • Causality: The high temperatures (typically >1,800°F) are necessary to completely destroy the aromatic ring and nitro group. The afterburner ensures the destruction of any persistent organic pollutants, while the scrubber neutralizes the acidic gases (e.g., HCl, HI) formed from the combustion of the halogenated compound.

  • Documentation: Retain all paperwork, including the hazardous waste manifest provided by the disposal company. This document is your proof of compliance with cradle-to-grave regulations.

G cluster_0 Laboratory Operations cluster_1 EHS & Disposal Vendor Operations gen Waste Generation (this compound) seg Step 1: Segregate into Designated Halogenated Waste Container gen->seg lab Step 2: Label Container with 'Hazardous Waste' & Full Chemical Name seg->lab store Step 3: Store in Secondary Containment in a Satellite Accumulation Area lab->store ehs Step 4: Transfer Full Container to Central EHS Facility store->ehs vendor Step 5: Licensed Vendor Collects, Manifests, and Transports Waste ehs->vendor incin Step 6: High-Temperature Incineration with Afterburner & Scrubber vendor->incin doc Step 7: Retain Manifest (Proof of Disposal) incin->doc

Figure 1: Decision workflow for the proper disposal of this compound.

Emergency Procedures: Spill and Exposure Management

Preparedness is paramount. All personnel handling this compound must be familiar with these procedures before beginning work.

In Case of a Spill:

  • Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Control Ignition Sources: As a combustible solid, finely dispersed dust can form explosive mixtures in the air.[6] Eliminate all open flames or spark sources.

  • Don Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical splash goggles.[1][2][5] For larger spills, respiratory protection may be necessary.[2][6]

  • Containment: Prevent the spilled material from entering drains or waterways.[1][6][11]

  • Cleanup:

    • Gently sweep up the solid material.[4][6] If appropriate, moisten first to prevent dusting.[6]

    • Use an inert absorbent material like clay or vermiculite for any remaining residue.[4] Do NOT use combustible absorbents like sawdust.[6]

    • Place all contaminated materials into a designated hazardous waste container and label it appropriately.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

In Case of Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][5] Remove contaminated clothing and wash it before reuse.[1][5] Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1][5] If they feel unwell, call a poison center or doctor.[5]

  • Ingestion: Rinse the mouth with water.[5] Immediately call a poison center or doctor.[1] Do NOT induce vomiting.

Contextual Application: Example Synthesis Protocol

To illustrate a scenario where this waste is generated, consider the following hypothetical step in a synthetic route.

Protocol: Synthesis of a Hypothetical Biaryl Precursor

  • To a 250 mL round-bottom flask, add this compound (5.0 g, 17.6 mmol), a boronic acid partner (1.1 eq), and palladium catalyst (0.02 eq).

  • Purge the flask with an inert gas (e.g., Argon) for 15 minutes.

  • Add degassed solvent (e.g., 100 mL of dioxane/water mixture).

  • Heat the reaction mixture to 90°C and stir for 12 hours.

  • Waste Generation Point: Upon completion, the reaction is quenched and worked up. All aqueous layers will be contaminated with trace amounts of the starting material and catalyst. All glassware, filter paper, and silica gel from purification will be contaminated.

  • Disposal Action:

    • The contaminated aqueous layers are collected in a "Halogenated Aqueous Waste" container.

    • Contaminated solid waste (filter paper, silica gel, gloves) is collected in a "Halogenated Solid Waste" container.

    • Rinsate from cleaning the glassware (using an appropriate solvent) is collected in a "Halogenated Solvent Waste" container.

    • Each container is managed according to the protocols outlined in Sections 3 and 4 of this guide.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-2-iodo-4-nitrobenzene

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, technically grounded guide to the selection, use, and disposal of Personal Protective Equipment (PPE) for handling 1-Chloro-2-iodo-4-nitrobenzene. As a halogenated nitroaromatic compound, this chemical warrants a high degree of caution. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals to operate with the highest standards of safety, mitigating risks through a deep understanding of the "why" behind each procedural step.

Hazard Assessment: The Rationale for Stringent Controls

While specific toxicological data for this compound is limited, a robust safety protocol is derived from the known hazards of structurally analogous compounds, such as 1-chloro-4-nitrobenzene, 1-iodo-4-nitrobenzene, and 1-chloro-2-nitrobenzene. These compounds are consistently classified as highly hazardous. The primary risks associated with this class of chemicals are summarized below.

Hazard CategoryDescription of RiskSupporting Evidence from Analogous Compounds
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.[1][2][3] Systemic effects can occur following absorption through the skin.[4]Animal experiments with related compounds indicate that ingestion of small quantities (less than 40 grams) may be fatal or cause serious health damage.[4]
Organ Toxicity May cause damage to organs—specifically the blood and liver—through prolonged or repeated exposure.[1][2][5]The substance and/or its metabolites can bind to hemoglobin, inhibiting oxygen uptake and causing methemoglobinemia, a form of oxygen starvation.[4][5] Symptoms include cyanosis (blueish skin), dizziness, and headache, which may be delayed for several hours after exposure.[4][5]
Carcinogenicity & Mutagenicity Suspected of causing cancer and genetic defects.[1][2][3][6]The California Office of Environmental Health Hazard Assessment (OEHHA) has identified 1-Chloro-4-nitrobenzene as a substance known to cause cancer.[3]
Skin & Eye Damage Causes skin irritation and serious eye irritation or damage.[4][7] The material may also accentuate pre-existing dermatitis.[4]Direct contact can lead to inflammation.[4] Open cuts or abraded skin should never be exposed, as this provides a direct route for systemic absorption.[4]
Physical Hazards Combustible solid.[4] Finely dispersed dust can form explosive mixtures in air.[5]While it may be difficult to ignite, it can burn. Reactions with certain materials may cause fire or explosion.[4][5]

This hazard profile mandates that this compound be handled with engineering controls (such as a chemical fume hood) as the primary line of defense, supplemented by a comprehensive PPE strategy to protect against residual risks and accidental exposure.

Core PPE Requirements: A Head-to-Toe Protocol

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure. However, a baseline ensemble is mandatory for any operation involving this substance.

Eye and Face Protection
  • Minimum Requirement: Indirectly vented chemical splash goggles are essential.[8] Standard safety glasses are insufficient as they do not provide a seal against splashes, dust, and vapors.[8]

  • Causality: Halogenated nitroaromatics can cause severe eye irritation and damage.[4][7] Goggles provide a 360-degree seal around the eyes to prevent entry.

  • Enhanced Protection: When handling larger quantities (>10g) or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is required. Ensure it has long sleeves and is fully buttoned.

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.[9][10]

  • Full-Body Suit: In the event of a major spill or for large-scale operations, a full, chemically impervious suit is necessary to prevent any skin contact.[4][9]

  • Footwear: Closed-toe shoes are mandatory. For added protection against spills, chemical-resistant shoe covers or boots should be utilized.[9]

Hand Protection
  • Glove Selection: Due to the high dermal toxicity, proper glove selection is critical. Nitrile gloves are a suitable choice for incidental contact and protection against solvents and limited exposure to acids.[11] For prolonged contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[10][12]

  • Causality: The compound is toxic upon skin contact, and absorption through the skin can lead to systemic poisoning.[1][13] Gloves must be selected based on their chemical resistance, not just as a physical barrier.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This provides a buffer in case the outer glove is compromised. If you notice any tear or discoloration, change gloves immediately using the proper removal technique to avoid contaminating your hands.[2]

Respiratory Protection
  • Primary Control: All work with this compound, especially when in powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]

  • Causality: Inhalation of dust is a primary route of exposure leading to acute toxicity.[4][6] The substance can quickly reach harmful airborne concentrations, especially when dispersed as a powder.[5]

  • Secondary Control: If engineering controls are insufficient or during a spill cleanup, respiratory protection is required.[1][13] For weighing fine powders, a NIOSH-approved N95 respirator may be adequate within a fume hood. For significant aerosol or vapor generation, a full-face respirator with appropriate cartridges for organic vapors and particulates is necessary.[10] For major spills or emergencies, a self-contained breathing apparatus (SCBA) is the only option.[4][5]

Operational Plans: From Preparation to Disposal

PPE Selection Workflow

The level of PPE must correspond to the risk level of the specific laboratory task.

PPE_Workflow cluster_0 Task Assessment start Start: Assess Task q_solid Handling Solid? start->q_solid q_scale Scale of Operation? q_solid->q_scale Yes (e.g., weighing) q_splash Risk of Splash/Aerosol? q_solid->q_splash No (e.g., in solution) ppe_medium Level 2 PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles - Fume Hood (Mandatory) q_scale->ppe_medium < 1g ppe_high Level 3 PPE: - Level 2 PPE + - Face Shield - Chemical Apron - Consider Respirator q_scale->ppe_high > 1g ppe_low Level 1 PPE: - Lab Coat - Single Nitrile Gloves - Safety Goggles q_splash->ppe_low Low Risk (e.g., closed system transfer) q_splash->ppe_medium Medium Risk (e.g., reaction setup) q_splash->ppe_high High Risk (e.g., workup, purification)

Caption: PPE selection flowchart based on task-specific risks.

Step-by-Step Donning and Doffing Protocol

Properly putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Clothing & Shoes: Ensure personal clothing is covered and closed-toe shoes are worn.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Apron: Put on the lab coat and/or chemical apron.

  • Respirator (if needed): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if required.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) Sequence (assumes contamination):

  • Decontaminate Exterior: Before removal, wipe down the exterior of gloves and any reusable equipment if safe to do so.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique, peeling them off so they are inside-out. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield and goggles from the back of the head forward, avoiding touching the front surface. Place them in a designated area for decontamination.

  • Lab Coat/Apron: Unbutton the lab coat and roll it outwards and down the arms, ensuring the contaminated exterior is folded inward. Dispose of it in the appropriate hazardous waste stream.

  • Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[4][13]

Emergency Procedures and Disposal Plan

In Case of Exposure
  • Skin Contact: Immediately remove all contaminated clothing, including footwear.[4] Wash the affected skin area with copious amounts of soap and running water.[13][14] Seek immediate medical attention.[13]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if it is safe to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air and keep them warm and at rest.[4][6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Rinse the mouth with water.[1][6] Do NOT induce vomiting. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for the substance to the medical personnel.[15]

Spill Response
  • Minor Spill (in a fume hood): Wearing your full PPE ensemble, use an inert absorbent material like sand or vermiculite to contain the spill.[4] Moisten the material slightly to prevent dust from becoming airborne.[5] Carefully sweep or collect the material into a labeled, sealed container for hazardous waste disposal.[4]

  • Major Spill (outside a fume hood): Evacuate all personnel from the immediate area and move upwind.[4] Alert emergency responders.[4] Only personnel trained in hazardous spill cleanup and equipped with full protective clothing, including a self-contained breathing apparatus, should enter the area.[4][5]

Disposal of Contaminated Materials
  • Chemical Waste: All solutions and solid waste containing this compound must be collected in a clearly labeled, sealed hazardous waste container.[13]

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and shoe covers, that has come into contact with the chemical is considered hazardous waste. It must be collected in a designated, sealed container for hazardous waste disposal.[13] Do not mix with regular laboratory trash.

  • Regulatory Compliance: All waste must be disposed of through a licensed hazardous waste management facility, in accordance with all local, regional, and national regulations.[13][14] Never discharge this chemical or its waste into drains or the environment.[5][14]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.